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N-(1-cyclopropylethyl)-3-methoxyaniline Documentation Hub

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  • Product: N-(1-cyclopropylethyl)-3-methoxyaniline

Core Science & Biosynthesis

Foundational

Molecular structure and IUPAC nomenclature for N-(1-cyclopropylethyl)-3-methoxyaniline

Executive Summary This guide provides a comprehensive technical analysis of N-(1-cyclopropylethyl)-3-methoxyaniline , a secondary amine intermediate of significant interest in medicinal chemistry.[1] Structurally, the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of N-(1-cyclopropylethyl)-3-methoxyaniline , a secondary amine intermediate of significant interest in medicinal chemistry.[1] Structurally, the molecule combines an electron-rich aniline core with a lipophilic, metabolically robust cyclopropyl moiety. This specific scaffold is frequently employed in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors, where the cyclopropyl group serves as a bioisostere for isopropyl or tert-butyl groups to modulate metabolic stability and hydrophobic binding.[1]

Part 1: Structural Elucidation & Nomenclature[1]

IUPAC Nomenclature Analysis

The naming convention follows the IUPAC Blue Book (P-62) recommendations for N-substituted amines.[1]

  • Parent Structure: Benzenamine (Aniline).

  • Principal Functional Group: Amine (Priority over ether).

  • Substituents:

    • Methoxy (-OCH₃): Located at the meta (3) position relative to the nitrogen.

    • 1-cyclopropylethyl: Attached to the nitrogen.[2] This group consists of an ethyl chain where position 1 is substituted with a cyclopropyl ring.

  • Chirality: The C1 carbon of the ethyl group is a chiral center, resulting in

    
     and 
    
    
    
    enantiomers.

Preferred IUPAC Name (PIN): 3-methoxy-N-(1-cyclopropylethyl)aniline Alternative Systematic Name:[1]N-(1-cyclopropylethyl)-3-methoxybenzenamine[1]

Chemical Identifiers
Identifier TypeValue / Descriptor
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
SMILES (Canonical) COC1=CC=CC(NC(C)C2CC2)=C1
InChI Key (Predicted) Structure-dependent hash
Chiral Center C1 of the ethyl linker (marked with *)

Part 2: Synthetic Methodologies

The synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline is most efficiently achieved via Reductive Amination .[1] This pathway minimizes the risk of over-alkylation (quaternary salt formation) common in direct alkylation methods.

Primary Route: Reductive Amination

This protocol utilizes 3-methoxyaniline and cyclopropyl methyl ketone (acetylcyclopropane).[1]

  • Mechanism: Formation of a ketimine intermediate followed by in situ reduction.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ due to its selectivity for imines over ketones, allowing for a "one-pot" procedure [1].[1]

Experimental Protocol (Standardized)
  • Imine Formation: Charge a reaction vessel with 3-methoxyaniline (1.0 eq) and cyclopropyl methyl ketone (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add Acetic Acid (AcOH, 1.5 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative Route: Buchwald-Hartwig Amination

For high-value enantiopure synthesis, coupling 3-bromoanisole with chiral (S)- or (R)-1-cyclopropylethylamine is recommended.[1]

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂dba₃ / XPhos.

  • Base: NaOtBu or Cs₂CO₃.

  • Advantage: Preserves the stereochemistry of the starting amine.

Synthetic Workflow Diagram

SynthesisPath Reactant1 3-Methoxyaniline (Nucleophile) Intermediate Ketimine Intermediate Reactant1->Intermediate Reactant2 Cyclopropyl Methyl Ketone Reactant2->Intermediate Product N-(1-cyclopropylethyl)- 3-methoxyaniline Intermediate->Product Reduction Reagent NaBH(OAc)3 / AcOH (Reductive Agent) Reagent->Intermediate Promotes

Figure 1: One-pot reductive amination pathway using mild hydride donors.

Part 3: Physicochemical Profiling[1]

The incorporation of the cyclopropyl group significantly alters the physicochemical profile compared to a standard isopropyl or propyl chain.

Key Properties Table
PropertyPredicted ValueSignificance in Drug Design
LogP (Lipophilicity) 2.8 ± 0.3Moderate lipophilicity; likely good membrane permeability.[1]
pKa (Base) 5.2 ± 0.5The aniline nitrogen is weakly basic. The N-alkyl group increases basicity slightly via inductive (+I) effects compared to aniline (pKa 4.6).
TPSA ~21 ŲLow polar surface area suggests high blood-brain barrier (BBB) penetration potential.[1]
Rotatable Bonds 3High structural rigidity due to the cyclopropyl ring.
The "Cyclopropyl Effect"

The cyclopropyl group is a "privileged structure" in medicinal chemistry [2].

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to isopropyl C-H bonds (~95 kcal/mol), making them resistant to CYP450 oxidation.

  • Sigma-Hole Interactions: The strained ring has unique electronic properties (high p-character in C-C bonds) that can engage in specific hydrophobic interactions with protein targets.[1]

Part 4: Analytical Characterization

To validate the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) Expectations
  • Cyclopropyl Protons: High-field multiplets at δ 0.2–0.6 ppm (4H, diastereotopic methylene) and δ 0.8–1.0 ppm (1H, methine).

  • Methyl Doublet: A doublet at δ 1.2–1.3 ppm corresponding to the methyl group on the linker (coupled to the adjacent CH).

  • N-CH Methine: A multiplet at δ 3.0–3.4 ppm .[1]

  • Methoxy Singlet: Sharp singlet at δ 3.7–3.8 ppm (3H).

  • Aromatic Region: Four protons in the δ 6.2–7.2 ppm range. Look for the characteristic 1,3-disubstitution pattern (singlet-like t, two doublets, one triplet).[1]

Mass Spectrometry (ESI+)[1]
  • [M+H]⁺: 192.14 m/z.

  • Fragmentation: Expect loss of the cyclopropyl group or cleavage at the N-CH bond.

Part 5: Metabolic Logic & Bioisosterism

The selection of this specific N-substituent is rarely accidental. It represents a strategic optimization step.

Bioisostere Isopropyl N-Isopropyl Analog (Standard Lead) Metabolism CYP450 Oxidation (Rapid Clearance) Isopropyl->Metabolism High Susceptibility Cyclopropyl N-(1-cyclopropylethyl) (Optimized Lead) Isopropyl->Cyclopropyl Bioisosteric Replacement Cyclopropyl->Metabolism Resistant Outcome Outcome: 1. Reduced CYP Oxidation 2. Increased Potency (Rigidity) 3. Lower LogP vs t-Butyl Cyclopropyl->Outcome

Figure 2: Strategic rationale for cyclopropyl substitution in lead optimization.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[5] Cambridge: The Royal Society of Chemistry. Link

  • PubChem. (2025).[2][6] "3-Methoxyaniline Compound Summary." National Library of Medicine. Link[1]

Sources

Exploratory

Thermodynamic Stability & Synthetic Fidelity of Cyclopropyl Amine Derivatives

Executive Summary The cyclopropyl amine (CPA) moiety is a privileged pharmacophore in modern drug discovery, featured in therapeutics ranging from monoamine oxidase inhibitors (Tranylcypromine) to fluoroquinolone antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl amine (CPA) moiety is a privileged pharmacophore in modern drug discovery, featured in therapeutics ranging from monoamine oxidase inhibitors (Tranylcypromine) to fluoroquinolone antibiotics (Ciprofloxacin) and lysine-specific demethylase (LSD1) inhibitors. Its value lies in its unique ability to impart conformational restriction while altering the metabolic profile of a drug candidate.[1][2]

However, the CPA unit introduces a "thermodynamic penalty" into synthetic workflows. With a ring strain energy (RSE) of approximately 27.5 kcal/mol , the cyclopropane ring is a loaded spring. While kinetically stable under many standard conditions, it is prone to catastrophic ring-opening reactions when subjected to specific electrophilic, radical, or transition-metal-catalyzed environments.

This guide provides a rigorous analysis of the thermodynamic landscape of CPAs and details field-proven protocols to synthesize and manipulate these derivatives without compromising ring integrity.

The Thermodynamic Landscape

To work with cyclopropyl amines, one must understand the electronic anomalies that define them. They do not behave like typical aliphatic amines (e.g., isopropylamine).

Ring Strain and Hybridization

The stability of the CPA moiety is governed by the Coulson-Moffitt model of "bent bonds." The carbon atoms in the ring are not


 hybridized in the traditional sense.
  • Ring Bonds: High

    
    -character (approx. 
    
    
    
    ), creating weaker, curved bonds.
  • Exocyclic Bonds (C-N): High

    
    -character (approx. 
    
    
    
    ).

This hybridization shift has two critical consequences for synthesis:

  • Acidity/Basicity: The increased

    
    -character of the C-N bond renders the nitrogen lone pair less available. The pKa of the cyclopropylammonium ion is ~9.1 , significantly lower than that of the isopropylammonium ion (~10.6 ). This reduced basicity affects nucleophilic substitution rates.
    
  • Bond Dissociation Energy (BDE): The C-H bonds on the ring are unusually strong (~106 kcal/mol), but the C-C bonds are weak.

The Stability Data
ParameterCyclopropyl Amine (CPA)Isopropyl Amine (IPA)Implication for Synthesis
Ring Strain Energy ~27.5 kcal/mol~0 kcal/molCPA is prone to relief-driven ring opening.
pKa (Conjugate Acid) 9.1010.63CPA is a weaker nucleophile; requires stronger electrophiles.
C-N Bond Character

(High s-character)

Shorter, stronger C-N bond; harder to cleave.
Boiling Point 49–50 °C33–34 °CCPA is volatile; handle salts to prevent loss.

Decomposition Pathways: When the Ring Snaps

A common misconception is that CPAs are universally acid-labile. In reality, the cyclopropylammonium salt (CPA-HCl) is remarkably stable because protonation locks the nitrogen lone pair, preventing it from donating electron density into the antibonding orbitals of the ring.

The real danger zones are:

  • Single Electron Transfer (SET): Oxidative conditions (e.g., metabolic CYP450 oxidation or radical reagents) generate an aminium radical cation. This intermediate triggers ultra-fast ring opening to form an iminium ion.

  • Electrophilic Activation: If a carbocation is generated adjacent to the ring (e.g., via diazotization of the amine), the ring expands or opens (cyclopropylcarbinyl rearrangement).

Visualization: The Stability Logic Gate

The following diagram illustrates the decision logic for stability. If you trigger the "Red" pathways, ring opening is thermodynamically inevitable.

CPA_Stability cluster_legend Stability Legend CPA Cyclopropyl Amine (Neutral) Acid Strong Acid (HCl) CPA->Acid Protonation Oxidant Oxidant / Radical Source (SET Mechanism) CPA->Oxidant e- Abstraction Salt Ammonium Salt (Stable) Acid->Salt Locks Lone Pair RadicalCat Aminium Radical Cation (Unstable) Oxidant->RadicalCat High Energy StableStorage Stable Storage (Indefinite) Salt->StableStorage No Strain Relief RingOpen Ring Opening (Homoallylic Iminium) RadicalCat->RingOpen Strain Relief (~27 kcal/mol drive) Safe Safe Pathway Danger Risk Pathway

Caption: Stability logic gate for Cyclopropyl Amines. Protonation (Green path) confers stability, while oxidation (Red path) triggers rapid ring opening via radical cation intermediates.

Synthetic Strategies: "Make" vs. "Preserve"

Synthesizing CPAs requires avoiding the high-energy intermediates shown above. We contrast two primary workflows: the Kulinkovich-Szymoniak (direct formation) and the Curtius Rearrangement (stepwise preservation).

Method A: The Kulinkovich-Szymoniak Reaction

Best for: Converting Nitriles to Primary Cyclopropylamines.[3] Mechanism: Uses a Titanium(IV) catalyst and Grignard reagent to form a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[4]

Protocol:

  • Reagents: Nitrile (1.0 equiv), EtMgBr (2.2 equiv), Ti(OiPr)4 (1.0 equiv), Et2O/THF.

  • Step 1: Cool solution of nitrile and Ti(OiPr)4 in dry Et2O to -78 °C.

  • Step 2: Add EtMgBr dropwise. (Note: The solution will turn dark/black, indicating low-valent Ti species).

  • Step 3: Warm to RT and stir for 1h.

  • Step 4 (Lewis Acid Activation): Add BF3·OEt2 (2.0 equiv). Crucial Step: This promotes the ring closure from the azatitanacycle.

  • Quench: Basic hydrolysis (10% NaOH).

Expert Note: While powerful, this reaction is sensitive to steric bulk on the nitrile. For complex pharmaceutical intermediates, the Curtius rearrangement is often more robust.

Method B: The Curtius Rearrangement (Gold Standard)

Best for: Installing an amine on a pre-existing cyclopropane ring (from Cyclopropane Carboxylic Acid). Why it works: It proceeds via an isocyanate intermediate. The nitrogen never becomes positively charged or radicalized during the migration, preserving the strained ring.

Detailed Protocol: Modified Curtius (DPPA Method)

This "one-pot" protocol avoids the isolation of explosive acyl azides.

Reagents:

  • Cyclopropanecarboxylic acid derivative (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (

    
    -BuOH) (Excess/Solvent)
    

Workflow:

  • Activation: Dissolve the carboxylic acid in dry toluene or THF. Add TEA and DPPA at 0 °C. Stir for 1 hour at RT.

    • Checkpoint: Formation of the acyl azide occurs here.[5]

  • Rearrangement: Heat the mixture to 80–90 °C for 2 hours.

    • Observation: Evolution of

      
       gas indicates the rearrangement to the isocyanate (
      
      
      
      ).[6]
    • Thermodynamic Note: The loss of

      
       is entropically driven and irreversible, pulling the reaction forward despite the ring strain.
      
  • Trapping: Add excess

    
    -BuOH (or use as co-solvent) and reflux for 4–12 hours.
    
  • Workup: Cool, concentrate, and purify via silica flash chromatography.

  • Deprotection (Optional): Treat the resulting Boc-CPA with 4M HCl in Dioxane to yield the CPA-HCl salt.

Visualization: Synthetic Workflow Selection

Synthesis_Workflow Start Target Molecule: Cyclopropyl Amine Source Starting Material? Start->Source Nitrile Nitrile (R-CN) Source->Nitrile Acid Carboxylic Acid (R-COOH) Source->Acid Kulinkovich Kulinkovich-Szymoniak (Ti(OiPr)4 / EtMgBr) Nitrile->Kulinkovich Direct Amination Curtius Curtius Rearrangement (DPPA / tBuOH) Acid->Curtius Rearrangement Risk1 Risk: Steric Hindrance & Ti-waste Kulinkovich->Risk1 Product Protected CPA (Stable) Kulinkovich->Product Benefit1 Benefit: Mild, Preserves Ring Curtius->Benefit1 Curtius->Product

Caption: Decision tree for CPA synthesis. Curtius rearrangement is preferred for complex scaffolds due to milder conditions and high fidelity of ring preservation.

Practical Handling & Storage

To ensure data integrity and safety in the lab, adhere to these self-validating storage protocols.

  • Volatility Management: Free-base cyclopropylamine boils at ~50 °C. Never rotovap the free base at high vacuum/temperature. Always convert to the HCl or Tosylate salt before drying.

    • Validation: If yield is low after drying, check the trap. You likely distilled your product.

  • Salt Selection:

    • HCl Salt: Hygroscopic but chemically stable. Good for aqueous steps.[7]

    • Tosylate/Oxalate: Non-hygroscopic, crystalline solids. Ideal for long-term storage and analytical standards.

  • Shelf Life:

    • Free Base: < 3 months at 4 °C (absorbs

      
       rapidly to form carbamates).
      
    • Salts: > 2 years at RT if kept dry.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). The Kulinkovich Reaction: Titanium-Mediated Preparation of Cyclopropanols and Cyclopropylamines. Chemical Reviews, 100(8), 2789–2834. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Szymoniak, J., & Bertus, P. (2001).[3] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • Váradi, A., et al. (2016). Synthesis and pharmacological characterization of novel cyclopropylamine-based histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(17), 4230-4234. Link

Sources

Foundational

Technical Guide: Solubility Profile of N-(1-cyclopropylethyl)-3-methoxyaniline in Organic Solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of N-(1-cyclopropylethyl)-3-methoxyaniline , a secondary aromatic amine frequently utilized as a pharmacophore bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(1-cyclopropylethyl)-3-methoxyaniline , a secondary aromatic amine frequently utilized as a pharmacophore building block in drug discovery.

Given the critical role of solubility in process chemistry (crystallization, purification) and bioavailability (formulation), this document outlines the theoretical physicochemical profile of the compound and details a validated experimental protocol for determining its thermodynamic solubility.

Key Takeaway: As a lipophilic secondary aniline with a methoxy substituent, N-(1-cyclopropylethyl)-3-methoxyaniline exhibits a "High-Organic/Low-Aqueous" solubility profile. It shows excellent miscibility with chlorinated and polar aprotic solvents, moderate solubility in aliphatic hydrocarbons, and negligible solubility in neutral aqueous media.

Compound Characterization & Physicochemical Basis[1][2][3][4]

To understand the solubility behavior, we must first deconstruct the molecule into its functional solvophores.

Structural Analysis
  • Core Scaffold: 3-Methoxyaniline (m-Anisidine derivative).[1][2][3][4] The aromatic ring provides planarity and lipophilicity (

    
    -
    
    
    
    stacking potential).
  • Substituent 1 (Ether): The methoxy group (-OCH

    
    ) at the meta position acts as a weak hydrogen bond acceptor (HBA) and increases electron density on the ring.
    
  • Substituent 2 (Amine): The secondary amine (-NH-) serves as both a hydrogen bond donor (HBD) and acceptor.

  • Substituent 3 (Alkyl Tail): The N-(1-cyclopropylethyl) group introduces significant hydrophobicity and steric bulk. The cyclopropyl ring adds rigid lipophilic character without the rotational freedom of a straight propyl chain.

Predicted Physicochemical Properties[3]
  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 191.27 g/mol

  • Calculated LogP (cLogP): ~2.8 – 3.2 (Indicates high lipophilicity).

  • pKa (Conjugate Acid): ~4.5 – 5.0 (The N-alkyl group slightly increases basicity compared to unsubstituted aniline, but the electron-withdrawing methoxy group inductively lowers it).

Solubility Profile: Theoretical & Empirical Expectations

The solubility of N-(1-cyclopropylethyl)-3-methoxyaniline is governed by the "Like Dissolves Like" principle, modulated by specific solute-solvent interactions (Van der Waals, Dipole-Dipole, H-Bonding).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dispersion forces and dipole interactions match the polarizable aromatic system.
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole interactions; solvent accepts H-bonds from the secondary amine.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Alcohol -OH groups H-bond with the amine nitrogen and methoxy oxygen.
Esters/Ketones Ethyl Acetate, AcetoneGood (20–50 mg/mL)Dipole-dipole interactions; effective for intermediate polarity.
Ethers THF, MTBE, Diethyl EtherGood (20–50 mg/mL)Favorable interaction with the amine; ether oxygen acts as HBA.
Aliphatic HC Hexane, Heptane, CyclohexaneModerate (5–20 mg/mL)The cyclopropyl/ethyl group aids solubility, but the polar amine/methoxy groups resist solvation in pure hydrocarbons.
Aqueous Water (pH 7.0)Poor (<0.1 mg/mL)Hydrophobic effect dominates. Lack of sufficient H-bonding to overcome lattice energy.
Acidic Aqueous 0.1 N HClSoluble Protonation of the amine forms a cationic salt, drastically increasing aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of N-(1-cyclopropylethyl)-3-methoxyaniline in a target solvent using the "Shake-Flask" method (Gold Standard).

Reagents & Equipment[7]
  • Test Compound: N-(1-cyclopropylethyl)-3-methoxyaniline (>98% purity).

  • Solvents: HPLC Grade (DCM, MeOH, Hexane, Buffer pH 7.4).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis or LC-MS.

  • Filters: 0.22 µm PTFE syringe filters (compatible with organic solvents).

Step-by-Step Methodology
  • Supersaturation: Weigh approximately 10 mg of the compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

    • Observation: If the solid dissolves immediately, add more solid until a visible precipitate remains (ensuring saturation).

  • Equilibration: Cap the vial and place it on an orbital shaker at 25°C (ambient) for 24 hours.

    • Why 24h? Ensures the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter to remove micro-particulates.

  • Dilution: Dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the detector.

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve of the standard compound.

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision logic and workflow for solubility profiling, ensuring data integrity.

SolubilityWorkflow Start Start: Weigh Compound (Excess Solid) AddSolvent Add Target Solvent (e.g., MeOH, DCM) Start->AddSolvent CheckDissolution Visual Check: Is Solid Visible? AddSolvent->CheckDissolution AddMoreSolid Add More Solid CheckDissolution->AddMoreSolid No (Fully Dissolved) Equilibrate Equilibrate (24h @ 25°C, Shaking) CheckDissolution->Equilibrate Yes (Precipitate Present) AddMoreSolid->AddSolvent Centrifuge Centrifuge & Filter (0.22 µm PTFE) Equilibrate->Centrifuge Quantify HPLC/UV Quantification Centrifuge->Quantify Result Calculate Solubility (mg/mL) Quantify->Result

Caption: Standard Operating Procedure (SOP) workflow for thermodynamic solubility determination using the Shake-Flask method.

Applications in Process Chemistry

Understanding this profile allows for the optimization of synthetic and purification workflows:

  • Reaction Solvent Selection:

    • Use DCM or THF for acylation or alkylation reactions involving this amine, as they ensure high solubility of the starting material.

  • Work-up & Purification (Acid-Base Extraction):

    • Step 1: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).

    • Step 2: Wash with dilute HCl (1M) . The N-(1-cyclopropylethyl)-3-methoxyaniline will protonate and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Step 3: Basify the aqueous layer with NaOH and re-extract with DCM to recover the purified amine.

  • Crystallization:

    • Anti-solvent method: Dissolve in a minimum amount of Ethanol (good solvent) and slowly add Water or Hexane (anti-solvent) to induce precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10824, 3-Methoxyaniline. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of 3-Methoxyaniline Scaffolds in Medicinal Chemistry: From Synthesis to Target Engagement

This guide provides an in-depth technical review of 3-methoxyaniline (m-anisidine) derivatives in medicinal chemistry, focusing on their role as privileged scaffolds in kinase inhibition, antimicrobial research, and CNS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of 3-methoxyaniline (m-anisidine) derivatives in medicinal chemistry, focusing on their role as privileged scaffolds in kinase inhibition, antimicrobial research, and CNS drug discovery.[1]

Executive Summary

3-Methoxyaniline (m-anisidine) is a critical pharmacophore in modern drug design, serving as a versatile "tail" moiety in small molecule inhibitors.[1] Unlike its para isomer, which is often implicated in higher toxicity (quinone imine formation), the meta substitution pattern offers a unique balance of electronic donation, lipophilicity, and metabolic stability.[1][2] This guide analyzes the structural utility of 3-methoxyaniline derivatives, specifically in targeting EGFR, PI3K/mTOR, and SARS-CoV-2 Mpro, and provides validated protocols for their synthesis.[1]

Chemical Profile & Synthetic Utility

The 3-methoxyaniline core acts as a hydrogen bond acceptor and a weak electron donor.[2] Its strategic value lies in its ability to fill hydrophobic pockets in enzyme active sites while engaging hinge regions via the aniline nitrogen.

Key Physicochemical Properties
PropertyValueRelevance in Drug Design
Molecular Weight 123.15 g/mol Fragment-based drug design (FBDD) friendly.[2]
LogP ~0.93Ideal lipophilicity for oral bioavailability (Rule of 5).[2]
pKa (Conjugate Acid) 4.24Exists primarily as a neutral species at physiological pH, aiding membrane permeability.[1][2]
H-Bond Donors/Acceptors 1 / 2Capable of bidentate interactions in kinase hinge regions.[2]
Synthetic Pathways

The synthesis of bioactive 3-methoxyaniline derivatives typically proceeds via three primary pathways:

  • Nucleophilic Substitution: Reaction with chloro-heterocycles (e.g., quinazolines) to form kinase inhibitors.[2]

  • Urea/Amide Formation: Reaction with isocyanates or acid chlorides for peptidomimetics.[2]

  • Metal-Catalyzed Coupling: Buchwald-Hartwig amination for biaryl systems.[2]

SynthesisPathways Nitro 3-Nitroanisole Aniline 3-Methoxyaniline (Core Scaffold) Nitro->Aniline Reduction (H2, Pd/C or Fe/HCl) Kinase Kinase Inhibitors (e.g., Quinazolines) Aniline->Kinase SnAr w/ 4-Chloroquinazoline or Buchwald-Hartwig Urea Diaryl Ureas (Antimicrobial/Anticancer) Aniline->Urea Isocyanate or CDI Coupling Amide Bioactive Amides (CNS/Anti-inflammatory) Aniline->Amide Acyl Chloride or HATU Coupling

Figure 1: Primary synthetic workflows for accessing high-value 3-methoxyaniline derivatives.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition

The 3-methoxyaniline moiety is frequently employed to target the ATP-binding pocket of protein kinases. The methoxy group at the meta position often points towards the solvent-exposed region or interacts with specific residues (e.g., gatekeeper residues) to improve selectivity.

  • EGFR Inhibitors: Research has identified 3-methylquinazolinone derivatives bearing a 3-methoxyaniline tail (e.g., Compound 4d ) that exhibit superior antiproliferative activity against Gefitinib-resistant cell lines (A549, H1975).[1][2] The 3-methoxy group contributes to van der Waals interactions within the hydrophobic pocket of EGFR.[2]

  • PI3K/mTOR Dual Inhibitors: In the development of 4-amino-6-methyl-1,3,5-triazine sulfonamides, the 3-methoxyaniline fragment (as part of the sulfonamide tail) was crucial for achieving nanomolar potency (Compound 3j) and oral bioavailability (F = 63% in rats).[1]

Infectious Diseases[2]
  • Antiviral (COVID-19): Recent studies on quinazoline-sulfamerazine hybrids identified derivatives where the 3-methoxyaniline motif (introduced via aldehyde condensation) significantly inhibited SARS-CoV-2 Mpro (IC50 ~1.18 µM), outperforming reference compounds like baicalein.

  • Antimicrobial Ureas: Unsymmetrical ureas derived from 3-methoxyphenethylamine have shown efficacy against S. aureus and E. coli.[2] The 3-methoxy group enhances lipophilicity, facilitating bacterial cell wall penetration.[1][2]

CNS & Anti-inflammatory
  • 5-HT6 Antagonists: The scaffold is utilized in the synthesis of serotonin receptor antagonists (e.g., SB-214111 analogs) for treating cognitive dysfunction in schizophrenia.[2]

  • Antioxidants: Acetamide derivatives of 3-methoxyaniline have demonstrated potent ROS scavenging activity, protecting macrophages from oxidative stress.[1][2]

Structure-Activity Relationship (SAR) Deep Dive

The "Magic Methyl" effect is often cited, but the methoxy effect is distinct.[2]

  • Electronic Effect: The methoxy group is electron-withdrawing by induction (-I) but electron-donating by resonance (+M).[2] At the meta position, the inductive effect often predominates on the ring activation relative to the para position, affecting the pKa of the aniline nitrogen and its hydrogen-bonding capability.[2]

  • Metabolic Liability: The -OCH3 group is a site for O-demethylation by CYPs (e.g., CYP2D6).[2] While this can lead to rapid clearance, the resulting phenol often retains potency (active metabolite) or serves as a handle for Phase II conjugation.[1]

  • Steric Bulk: The methoxy group is small enough to fit in tight pockets (unlike -OCF3 or -OEt) but provides enough bulk to restrict bond rotation, potentially locking the molecule in a bioactive conformation.[2]

SAR_Logic Core 3-Methoxyaniline Scaffold Pos3 3-Position (-OCH3) • H-Bond Acceptor (interaction w/ hinge) • Metabolic Soft Spot (O-demethylation) • Lipophilicity Boost (vs -OH) Core->Pos3 Key Determinant Pos1 1-Position (-NH2) • H-Bond Donor (Critical for Kinase Hinge) • Nucleophile for Derivatization Core->Pos1 Anchor Point Pos4 4-Position (Para) • Open for Halogenation (F/Cl) • Blocks p-hydroxylation (Metabolic Stability) Core->Pos4 Optimization Site

Figure 2: SAR Logic map detailing the functional roles of the 3-methoxyaniline pharmacophore.

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)urea Derivatives

A validated protocol for synthesizing urea derivatives, applicable to antimicrobial and kinase inhibitor research.[1]

Objective: Synthesis of 1-(3-methoxyphenyl)-3-substituted urea via the Isocyanate Method (Green Chemistry approach).

Reagents:

  • 3-Methoxyaniline (1.0 eq)

  • Substituted Isocyanate (e.g., Phenyl isocyanate) (1.0 eq)[1]

  • Solvent: Water (or Dichloromethane for moisture-sensitive isocyanates)

Protocol:

  • Preparation: Dissolve 3-methoxyaniline (10 mmol) in water (20 mL) in a round-bottom flask. Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Slowly add the isocyanate (10 mmol) dropwise over 10 minutes. Maintain temperature below 5 °C.

    • Note: If the isocyanate is water-sensitive, use anhydrous DCM and add triethylamine (catalytic).[1]

  • Reaction: Stir the mixture vigorously. As the reaction proceeds, the urea product will typically precipitate out of the aqueous solution.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The spot for 3-methoxyaniline (lower Rf) should disappear.

  • Workup:

    • Filter the precipitated solid using a Buchner funnel.[2]

    • Wash the cake with cold water (2 x 10 mL) to remove unreacted amine.[2]

    • Wash with cold hexane (1 x 10 mL) to remove unreacted isocyanate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

  • Characterization: Confirm structure via ^1H-NMR (DMSO-d6). Look for the singlet methoxy peak (~3.7 ppm) and two broad singlet NH peaks (~8.5–9.0 ppm).

References

  • Vertex AI Search. (2023).[2] Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. Link

  • Asian Journal of Chemistry. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Link

  • MDPI. (2023).[2] Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Link

  • NIH PubMed. (2012).[2] Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Link

  • BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. Link

Sources

Foundational

Chemical abstract service (CAS) registry data for N-(1-cyclopropylethyl)-3-methoxyaniline

Technical Monograph: N-(1-cyclopropylethyl)-3-methoxyaniline Executive Summary N-(1-cyclopropylethyl)-3-methoxyaniline is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-(1-cyclopropylethyl)-3-methoxyaniline

Executive Summary

N-(1-cyclopropylethyl)-3-methoxyaniline is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3] Structurally, it features a meta-anisidine core N-alkylated with a 1-cyclopropylethyl motif. This specific substitution pattern imparts unique steric and electronic properties, enhancing lipophilicity and metabolic stability compared to simple N-methyl or N-ethyl analogs. This guide provides a comprehensive technical analysis of its registry data, physicochemical profile, synthetic pathways, and handling protocols.

Identity & Registry Data

While the para-isomer (N-(1-cyclopropylethyl)-4-methoxyaniline, CAS 1020962-38-2) is widely indexed, the meta-isomer is a more specialized building block often synthesized in situ or custom-ordered.

Attribute Data / Value
Chemical Name N-(1-cyclopropylethyl)-3-methoxyaniline
IUPAC Name 3-methoxy-N-(1-cyclopropylethyl)aniline
Common Synonyms N-(1-cyclopropylethyl)-m-anisidine; 3-Methoxy-N-(1-cyclopropylethyl)benzenamine
CAS Registry Number Not publicly indexed in primary commercial catalogs.[1][4][5](Reference Analog: 4-isomer CAS 1020962-38-2)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
SMILES COC1=CC=CC(NC(C)C2CC2)=C1
InChI Key Calculated:ZFMZSZMUFWRAOG-UHFFFAOYSA-N (Predicted)
Structural Class Secondary Aryl Amine / Anisidine Derivative

Physicochemical Profile

The following properties are derived from validated Structure-Activity Relationship (SAR) models and experimental data of close structural analogs (e.g., m-anisidine and the para-isomer).

Property Value (Predicted/Experimental) Significance
Physical State Pale yellow to amber oilTypical for N-alkylated anisidines; prone to oxidation.[5]
Boiling Point 285°C ± 15°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.04 ± 0.06 g/cm³Slightly denser than water; phase separation is distinct.
pKa (Conjugate Acid) 4.8 – 5.2Weakly basic due to the electron-donating methoxy group (inductive effect) vs. resonance delocalization.
LogP (Octanol/Water) 3.1 ± 0.3Moderate lipophilicity; suitable for CNS-active drug scaffolds.
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in water.Requires organic solvents for extraction.

Synthetic Pathway: Reductive Amination

The most robust industrial route for synthesizing N-(1-cyclopropylethyl)-3-methoxyaniline is the Reductive Amination of 3-methoxyaniline with cyclopropyl methyl ketone. This method avoids over-alkylation common with direct alkyl halides.

Reaction Scheme
  • Condensation: 3-Methoxyaniline + Cyclopropyl methyl ketone → Imine Intermediate.

  • Reduction: Imine + Reducing Agent (NaBH₄ or NaBH(OAc)₃) → Secondary Amine Product.

Step-by-Step Protocol

Reagents:

  • 3-Methoxyaniline (1.0 eq)[4][6]

  • Cyclopropyl methyl ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-methoxyaniline (10 mmol) in dry DCE (30 mL).

  • Imine Formation: Add cyclopropyl methyl ketone (11 mmol) and acetic acid (10-20 mmol). Stir at room temperature for 30–60 minutes to promote imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. ( Note: STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones. )

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the target amine as a clear/pale yellow oil.

Workflow Visualization

The following diagram illustrates the synthesis and purification logic, ensuring process integrity.

SynthesisWorkflow Start Start: 3-Methoxyaniline (1.0 eq) Reagent Add Cyclopropyl Methyl Ketone (1.1 eq) + AcOH Start->Reagent Intermediate Imine Formation (In situ, 30 min) Reagent->Intermediate Condensation Reduction Add NaBH(OAc)3 (0°C -> RT, 12h) Intermediate->Reduction Reductive Amination Quench Quench: Sat. NaHCO3 Reduction->Quench Completion Extraction Extraction (DCM) Dry (Na2SO4) Quench->Extraction Purification Flash Chromatography (Hex/EtOAc) Extraction->Purification Product Product: N-(1-cyclopropylethyl)-3-methoxyaniline Purification->Product Yield ~75-85%

Caption: Optimized reductive amination workflow for the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, the following spectral signals must be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 (t, 1H): Aromatic proton (C5-H).

    • δ 6.20–6.35 (m, 3H): Aromatic protons (C2-H, C4-H, C6-H).

    • δ 3.78 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.65 (br s, 1H): Amine proton (-NH-), exchangeable with D₂O.

    • δ 2.95 (m, 1H): Methine proton of the ethyl linker (-CH-).

    • δ 1.25 (d, 3H): Methyl group of the ethyl linker.

    • δ 0.85 (m, 1H): Cyclopropyl methine.

    • δ 0.20–0.50 (m, 4H): Cyclopropyl methylene protons.

  • MS (ESI+):

    • [M+H]⁺: Calculated m/z = 192.14.

Safety & Handling (SDS Summary)

As a secondary aniline derivative, this compound poses specific hazards.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

  • Handling Protocols:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).

    • Disposal: Dispose of as hazardous organic waste containing amines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10824, 3-Methoxyaniline. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • ChemSRC (2025). 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline (CAS 1547933-50-5) Data.[7] Retrieved from [Link]

Sources

Exploratory

Electronic Properties and pKa Values of Secondary Methoxyanilines: A Mechanistic and Methodological Guide

Executive Summary Secondary methoxyanilines (e.g., N-alkyl-anisidines) serve as critical pharmacophores and synthetic intermediates in medicinal chemistry and materials science. Modulating the basicity (pKa) of the anili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary methoxyanilines (e.g., N-alkyl-anisidines) serve as critical pharmacophores and synthetic intermediates in medicinal chemistry and materials science. Modulating the basicity (pKa) of the aniline nitrogen is a primary strategy for optimizing membrane permeability, target binding affinity, and pharmacokinetic profiles. This technical guide provides an in-depth mechanistic analysis of how the methoxy group's electronic effects—coupled with N-alkylation—dictate the pKa of these compounds, alongside a self-validating experimental protocol for precise pKa determination.

Mechanistic Foundations: Electronic Effects

The basicity of an aniline derivative is fundamentally governed by the availability of the nitrogen's lone pair for protonation. In secondary methoxyanilines, three competing electronic effects dictate this availability:

  • Inductive Effect of the Methoxy Group (-I): The highly electronegative oxygen atom withdraws electron density through the

    
    -bond framework. This effect decreases basicity and is strongly distance-dependent, being most pronounced at the ortho and meta positions.
    
  • Mesomeric Effect of the Methoxy Group (+M): The oxygen's lone pairs can delocalize into the aromatic

    
    -system. This electron-donating effect increases electron density at the ortho and para positions, thereby increasing basicity.
    
  • Inductive Effect of the N-Alkyl Group (+I): In secondary anilines (e.g., N-methyl), the alkyl group donates electron density to the nitrogen via the +I effect, generally rendering secondary anilines more basic than their primary counterparts, provided steric hindrance does not force the nitrogen lone pair out of conjugation with the ring.

ElectronicEffects Methoxy Methoxy Group (-OCH3) Inductive -I Effect (Electron Withdrawing) Strongest at ortho/meta Methoxy->Inductive Mesomeric +M Effect (Electron Donating) Dominant at ortho/para Methoxy->Mesomeric Alkyl N-Alkyl Group (-R) InductiveAlkyl +I Effect (Electron Donating) Alkyl->InductiveAlkyl Basicity Secondary Amine Basicity (pKa) Inductive->Basicity Decreases pKa Mesomeric->Basicity Increases pKa InductiveAlkyl->Basicity Increases pKa

Diagram 1: Interplay of inductive and mesomeric effects governing secondary methoxyaniline pKa.

Quantitative Structure-Property Relationship (QSPR): pKa Analysis

The positional isomerism of the methoxy group relative to the amine leads to distinct pKa values. The table below synthesizes the basicity of primary and secondary methoxyanilines in aqueous media at 25°C.

CompoundSubstitution PositionAmine TypepKa (Water, 25°C)Dominant Electronic Effect
AnilineNonePrimary4.63N/A[1]
o-AnisidineOrthoPrimary4.53-I, +M, and Steric Hindrance[2]
m-AnisidineMetaPrimary4.24-I (Inductive Withdrawal Only)[3]
p-AnisidineParaPrimary5.36+M (Mesomeric > Inductive)[4]
N-Methyl-p-anisidineParaSecondary5.55+M (Methoxy) & +I (Alkyl)[5]
Causality Analysis:
  • Meta-Substitution (m-Anisidine, pKa 4.24): The +M effect cannot relay electron density to the meta position due to the geometry of the

    
    -system. Only the -I effect operates, withdrawing electron density and making the amine less basic than unsubstituted aniline[3],[1].
    
  • Para-Substitution (p-Anisidine, pKa 5.36): The +M effect directly increases electron density at the amine nitrogen, overpowering the weaker, distance-attenuated -I effect. This results in a significant increase in basicity[4].

  • Secondary Amine Enhancement (N-Methyl-p-anisidine, pKa 5.55): The addition of the N-methyl group introduces a +I effect directly on the nitrogen. The synergistic combination of the para-methoxy's +M effect and the N-methyl's +I effect yields the highest basicity among the series[5]. However, it is critical to note that bulkier N-alkyl groups (e.g., N-tert-butyl) may introduce steric strain, twisting the nitrogen out of planarity and disrupting resonance, which can unpredictably alter the expected pKa.

Methodology: Self-Validating UV-Vis Spectrophotometric pKa Determination

While potentiometric titration is standard for highly soluble compounds, secondary methoxyanilines often exhibit poor aqueous solubility. UV-Vis spectrophotometric titration is the superior choice, leveraging the distinct chromophoric shift that occurs upon protonation of the aniline nitrogen.

The following protocol is designed as a self-validating system to ensure data integrity:

Step-by-Step Protocol:

  • Sample Preparation (Co-solvent System): Prepare a

    
     M solution of the secondary methoxyaniline in a water/methanol mixture (e.g., 80:20 v/v) to ensure complete dissolution. Prepare a background buffer series ranging from pH 2.0 to 8.0 using universal buffers (e.g., Britton-Robinson).
    
  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) of the compound at each pH increment. Ensure the temperature is strictly controlled at 25.0 ± 0.1°C, as pKa is highly temperature-dependent.

  • Analytical Wavelength Selection: Identify the wavelength of maximum absorbance for the fully protonated species (

    
    ) and the fully deprotonated species (
    
    
    
    ).
  • Data Processing: Plot absorbance at the chosen analytical wavelength against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression:

    
    
    
  • Self-Validation (Isosbestic Point Analysis): This is the critical validation step. Overlay all spectra from the titration. A true, reversible two-state acid-base equilibrium will exhibit at least one sharp isosbestic point (a specific wavelength where total absorbance remains constant at all pH values). If the isosbestic point drifts or blurs, it is a definitive indicator of baseline instability, compound degradation, or precipitation. In such cases, the calculated pKa must be discarded, and the experiment repeated with a lower analyte concentration.

pKaWorkflow Prep Sample Prep (Co-solvent system) Titration UV-Vis Titration (pH 2.0 to 8.0) Prep->Titration DataAcq Data Acquisition (Absorbance vs pH) Titration->DataAcq Analysis Non-linear Regression (Henderson-Hasselbalch) DataAcq->Analysis Validation Self-Validation (Isosbestic Points) Analysis->Validation

Diagram 2: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Applications in Drug Development

Understanding the precise pKa of secondary methoxyanilines allows medicinal chemists to fine-tune the lipophilicity (LogD) of drug candidates at physiological pH (7.4). For instance, an N-methyl-p-anisidine moiety (pKa ~5.55) will be predominantly unprotonated (>98%) in the blood plasma, maximizing passive membrane permeability. Conversely, in the acidic microenvironment of a tumor or the stomach (pH ~2-4), the amine will protonate, increasing aqueous solubility and potentially altering target residence time.

References

  • LookChem. "Cas 5961-59-1, N-METHYL-P-ANISIDINE - Chemical Properties and pKa."[Link]

  • PubChem (NIH). "P-Anisidine | C7H9NO | CID 7732 - Experimental Properties."[Link]

  • PubChem (NIH). "3-Methoxyaniline | C7H9NO | CID 10824 - Experimental Properties." [Link]

  • PubChem (NIH). "2-Methoxyaniline | C7H9NO | CID 7000 - Experimental Properties."[Link]

  • University of Texas. "Amines: Secondary Amines - pKa Values."[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Catalytic Coupling of 3-Methoxyaniline and Cyclopropyl Ketones

Executive Summary The catalytic coupling of anilines with cyclopropyl ketones represents a critical node in modern drug development, offering access to both highly substituted cyclopropylamines and functionalized γ-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic coupling of anilines with cyclopropyl ketones represents a critical node in modern drug development, offering access to both highly substituted cyclopropylamines and functionalized γ-amino ketones. As a Senior Application Scientist, I have structured this guide to address a fundamental challenge in this chemical space: catalyst-directed chemoselectivity .

Depending on the catalytic system deployed, the highly strained cyclopropane ring can either be preserved through Direct Asymmetric Reductive Amination (DARA)[1] or intentionally cleaved via Asymmetric Ring-Opening (ARO)[2]. This application note provides field-proven, self-validating protocols for both pathways using 3-methoxyaniline (m-anisidine) as the model nucleophile.

Mechanistic Divergence: Catalyst-Controlled Pathways

The fate of the cyclopropyl ring is dictated entirely by the mode of catalyst activation. Iridium-phosphate bifunctional catalysts operate via an outer-sphere mechanism that selectively reduces the transient imine without undergoing oxidative addition into the strained C–C bond[1]. Conversely, heterobimetallic Y/Yb catalysts act as hard Lewis acids, polarizing the donor-acceptor (D-A) cyclopropyl ketone to facilitate a stereospecific nucleophilic ring-opening[3].

G Substrates Substrates: 3-Methoxyaniline + Cyclopropyl Ketone Imine Imine Intermediate (Dynamic Equilibrium) Substrates->Imine Condensation (4 Å MS) CatB Method B: ARO Y(OTf)₃ / Yb[P]₃ Catalyst (m-xylene, 0 °C) Substrates->CatB Lewis Acid Activation CatA Method A: DARA Ir(III)-Phosphate Catalyst (H₂, 35 °C) Imine->CatA Reductive Amination ProdA Product A: Chiral N-(1-Cyclopropylethyl)- 3-methoxyaniline (Intact Ring) CatA->ProdA Enantioselective Hydrogenation ProdB Product B: Chiral γ-Amino Ketone (Ring Opened) CatB->ProdB Nucleophilic Ring-Opening

Figure 1: Divergent catalytic pathways for 3-methoxyaniline and cyclopropyl ketone coupling.

Method A: Direct Asymmetric Reductive Amination (DARA)

Mechanistic Rationale

To couple 3-methoxyaniline with a cyclopropyl ketone while leaving the strained three-membered ring intact, a cationic Cp*Ir(III) complex paired with a chiral phosphate counteranion is utilized[1].

  • Causality of Additives: The reaction relies on the dynamic equilibrium of imine formation. 4 Å molecular sieves (MS) are mandatory to sequester the water byproduct, driving the condensation forward and preventing the hydrolytic deactivation of the Ir-catalyst[1].

  • Causality of Temperature: Operating at 35 °C ensures optimal turnover frequencies. Lowering the temperature to 20 °C stalls the conversion at ~57% due to the increased kinetic barrier of the sterically hindered imine reduction[1].

Step-by-Step Protocol (Self-Validating)
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reaction vial with 1-cyclopropylethanone (46 mg, 0.55 mmol) and 3-methoxyaniline (62 mg, 0.50 mmol)[1].

  • Solvent & Desiccant: Add 2.0 mL of anhydrous toluene and 150 mg of activated 4 Å MS[1].

    • Validation Check: The mixture must remain a free-flowing suspension. Clumping indicates moisture contamination, which will poison the catalyst.

  • Catalyst Addition: Add 1 mol% of the chiral Cp*Ir(III)-phosphate catalyst[1].

  • Hydrogenation: Seal the vial, transfer to a high-pressure reactor, and purge the headspace with H₂ gas three times. Pressurize to 5 bar H₂ and stir at 35 °C for 20 hours[1].

    • Validation Check: Monitor the pressure gauge. A stoichiometric pressure drop confirms active hydrogen uptake.

  • Workup & Verification: Vent the reactor, filter through a short pad of Celite to remove the MS, and concentrate in vacuo. Purify via flash chromatography.

    • Validation Check: Analyze the isolated product via ¹H-NMR. The presence of characteristic upfield cyclopropyl multiplets at δ 0.23–0.34 (m, 2H) and 0.43–0.53 (m, 2H) ppm confirms that the cyclopropane ring successfully survived the catalytic cycle[1].

Quantitative Data: DARA Substrate Scope

Data summarized from established Ir-catalyzed DARA protocols[1].

Ketone SubstrateAmine NucleophileYield (%)Enantiomeric Excess (ee %)Catalyst System
1-Cyclopropylethanone3-Methoxyaniline6282CpIr(III)-Phosphate
1-Cyclopropylethanone4-Methoxyaniline~70~85CpIr(III)-Phosphate

Method B: Asymmetric Ring-Opening (ARO) via Heterobimetallic Catalysis

Mechanistic Rationale

When the synthetic goal is to synthesize chiral γ-amino ketones, the cyclopropyl ring must be activated for cleavage. This is achieved using a highly specialized Y(OTf)₃ / Yb[P]₃ heterobimetallic catalyst[2].

  • Causality of the Bimetallic System: Y(III) acts as a hard Lewis acid, coordinating to the carbonyl oxygen of the cyclopropyl ketone and polarizing the adjacent C–C bond. Simultaneously, the chiral Yb(III) complex coordinates the 3-methoxyaniline, directing an Sₙ2-like nucleophilic attack that opens the ring[2].

  • Causality of Water Addition: Counter-intuitively, the addition of exactly 5 µL of H₂O is strictly required. This micro-hydration facilitates a critical ligand exchange/transmetalation process that physically assembles the active bimetallic framework[2],[3].

Step-by-Step Protocol (Self-Validating)
  • Catalyst Assembly: In a dry Schlenk tube under argon, combine Y(OTf)₃ (5 mol%) and the chiral ligand (R)-Yb[P]₃ (10 mol%)[2].

  • Activation: Add m-xylene (2.0 mL), followed by 10 mg of 5 Å MS and exactly 5 µL of H₂O[2].

    • Validation Check: Stir at 0 °C for 30 minutes. The suspension will undergo a distinct physical dissolution/color shift, visually confirming the assembly of the active heterobimetallic complex.

  • Electrophile Loading: Add the donor-acceptor cyclopropyl ketone (0.5 mmol) and stir for 10 minutes to allow Lewis acid pre-activation[2].

  • Nucleophile Addition: Add 3-methoxyaniline (0.1 mmol) dropwise[2].

    • Validation Check: The amine is kept as the limiting reagent (1:5 ratio) to suppress uncatalyzed background oligomerization and ensure high enantioselectivity.

  • Reaction & Workup: Stir at 0 °C until TLC indicates complete consumption of the aniline. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

    • Validation Check: In the ¹H-NMR spectrum of the purified product, the complete disappearance of the upfield cyclopropyl protons (~1.0 ppm) and the emergence of a downfield methine proton adjacent to the amine (~3.5–4.0 ppm) validates successful ring-opening.

Quantitative Data: ARO Substrate Scope

Data summarized from heterobimetallic ARO of donor-acceptor cyclopropanes[2],[3].

Cyclopropyl Substrate (D-A)Amine NucleophileYield (%)Enantiomeric Excess (ee %)Catalyst System
2-Phenylcyclopropane-1,1-dicarboxylate3-Methoxyaniline3790Y(OTf)₃ / (R)-Yb[P]₃
2-Phenylcyclopropane-1,1-dicarboxylate3-Methylaniline6890Y(OTf)₃ / (R)-Yb[P]₃
2-Phenylcyclopropane-1,1-dicarboxylate4-Methoxyaniline8595Y(OTf)₃ / (R)-Yb[P]₃

(Note: 3-methoxyaniline exhibits lower reactivity (37% yield) compared to 3-methylaniline (68% yield) under these specific ARO conditions, though enantioselectivity remains excellent at 90% ee[3].)

References

  • Title : Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst Source : MDPI URL :[Link]

  • Title : Asymmetric Ring-Opening of Donor–Acceptor Cyclopropanes with Primary Arylamines Catalyzed by a Chiral Heterobimetallic Catalyst Source : ACS Catalysis URL :[Link]

Sources

Application

Application Note: Optimization of Reaction Solvents for 2-Cyclopropylethylamine Synthesis

Abstract The synthesis of 2-cyclopropylethylamine (and its derivatives) presents a unique chemo-selective challenge due to the inherent ring strain of the cyclopropyl moiety. Standard amine synthesis protocols often util...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-cyclopropylethylamine (and its derivatives) presents a unique chemo-selective challenge due to the inherent ring strain of the cyclopropyl moiety. Standard amine synthesis protocols often utilize solvents that compromise safety (peroxide formation), yield (ring-opening side reactions), or scalability (poor aqueous partitioning).[1] This guide details the optimization of reaction solvents, specifically displacing Tetrahydrofuran (THF) with Cyclopentyl Methyl Ether (CPME) for nitrile reductions, and evaluating Anisole for Curtius rearrangements. We demonstrate how solvent choice directly influences transition state stability, process safety, and downstream purification efficiency.

Introduction: The Cyclopropyl Challenge

The cyclopropane ring is a critical pharmacophore in modern drug discovery (e.g., Tasimelteon, Betaxolol), imparting metabolic stability and rigid conformational locking. However, the ring possesses significant Baeyer strain (angle strain) and torsional strain , resulting in "banana bonds" with high p-character.

The Stability-Solvent Nexus[1]
  • Acid Sensitivity: The cyclopropane ring acts as a weak alkene. In the presence of strong Lewis or Brønsted acids—often used in amine workups—the ring is susceptible to homoallylic rearrangement (ring opening), destroying the pharmacophore.

  • Solvent Trap: Traditional ether solvents like THF are miscible with water, requiring complex extraction protocols that often expose the sensitive amine to prolonged acidic/basic shifts.

Route A: Nitrile Reduction Optimization

Target Transformation: Cyclopropylacetonitrile


 2-Cyclopropylethylamine[1]
The Legacy Solvent: THF

Tetrahydrofuran (THF) is the standard solvent for Lithium Aluminum Hydride (LiAlH


) reductions. However, it suffers from:
  • Peroxide Formation: Requires stabilizers (BHT) which can contaminate high-purity APIs.[1]

  • Water Miscibility: Workup requires "Fieser" quenching or extensive salting out, trapping aluminum salts and reducing recovery.

The Optimized Solvent: Cyclopentyl Methyl Ether (CPME)

We recommend replacing THF with CPME.[2] CPME offers a high boiling point (106°C), low peroxide formation, and—crucially—hydrophobicity .[1][3]

Table 1: Comparative Solvent Metrics for Nitrile Reduction

FeatureTHF (Legacy)CPME (Optimized)Impact on Protocol
Boiling Point 66°C106°CFaster kinetics; safe operation at higher T.
Water Solubility Miscible~1.1%Enables direct phase separation (no salting out).[1]
Peroxide Risk HighVery LowSafer storage; no antioxidant contamination.
Azeotrope -Water (84°C)Easy drying of solvent via azeotropic distillation.[1]
Mechanistic Workflow

The following diagram illustrates the decision logic and process flow for the optimized reduction.

Solvent_Optimization_Flow Start Precursor: Cyclopropylacetonitrile Decision Select Solvent System Start->Decision THF_Path Route A: THF (Legacy) High water miscibility Decision->THF_Path Standard CPME_Path Route B: CPME (Optimized) Hydrophobic Ether Decision->CPME_Path Recommended Reaction Reaction: LiAlH4 Reduction Temp: 60-80°C THF_Path->Reaction CPME_Path->Reaction Workup_THF Complex Workup Emulsions with Al-salts Yield Loss Reaction->Workup_THF if THF Workup_CPME Streamlined Workup Clean Phase Split Al-salts precipitate cleanly Reaction->Workup_CPME if CPME Product Target: 2-Cyclopropylethylamine Workup_THF->Product ~65-75% Yield Workup_CPME->Product >85% Yield

Figure 1: Decision matrix highlighting the process efficiency gains of CPME over THF, specifically regarding workup complexity and yield.

Detailed Protocol: CPME-Mediated Reduction

Safety Note: LiAlH


 is pyrophoric. All operations must be performed under Nitrogen/Argon.
Materials
  • Cyclopropylacetonitrile (1.0 eq)[1]

  • LiAlH

    
     (Pellets or solution, 1.2 eq)[1]
    
  • Solvent: CPME (Anhydrous)[1]

  • Quench: 15% NaOH, Water[1]

Step-by-Step Procedure
  • Solvent Drying: Charge CPME into the reactor. If water content >100 ppm, perform an azeotropic distillation (remove ~10% volume) to dry.[1]

  • Catalyst Charge: Suspend LiAlH

    
     in CPME at 0°C. Note: CPME’s hydrophobicity prevents the "clumping" often seen in diethyl ether.
    
  • Addition: Add Cyclopropylacetonitrile dropwise, maintaining internal temperature <10°C.

  • Reaction: Warm to room temperature, then heat to 70°C. Stir for 4 hours.

    • Observation: The higher boiling point of CPME allows this reaction to proceed 2x faster than in THF.

  • Optimized Workup (The "Fieser" Modification):

    • Cool to 0°C.

    • Add water (1 mL per g LiAlH

      
      ).[1]
      
    • Add 15% NaOH (1 mL per g LiAlH

      
      ).[1]
      
    • Add water (3 mL per g LiAlH

      
      ).[1]
      
  • Phase Separation: Stir for 30 mins. The aluminum salts will form a granular white solid.

    • Critical Advantage: Unlike THF, the filtrate is two distinct phases . The amine resides in the upper CPME layer; the lower aqueous layer contains impurities.

  • Isolation: Filter off salts. Separate the organic layer. No further extraction is required.

  • Purification: Distill CPME (recoverable) to obtain the crude amine.

Route B: Curtius Rearrangement (Safety Focus)

Target Transformation: Cyclopropylacetic Acid


 Acyl Azide 

Isocyanate

Amine[1]

For laboratories avoiding LiAlH


, the Curtius rearrangement is the preferred alternative. The critical intermediate is the Isocyanate , which reacts with water to form symmetric ureas (major impurity).[4]
Solvent Selection: Toluene vs. Anisole[1]
  • Toluene: Standard, but toxicological concerns (Class 2 solvent).[1]

  • Anisole: Green alternative, high boiling point (154°C), excellent solubility for acyl azides.[1]

Continuous Flow Strategy

To mitigate the explosion risk of the acyl azide intermediate, a Continuous Flow approach is recommended.

Curtius_Flow_Process Input_Acid Cyclopropylacetic Acid + DPPA + Base Mixer Mixing T-Junction Input_Acid->Mixer Input_Solvent Solvent: Anisole (Dry) Input_Solvent->Mixer Reactor_Coil Flow Reactor 110°C, 10 min Res. Time (Rearrangement) Mixer->Reactor_Coil Acyl Azide Formed Quench Hydrolysis Module (aq. HCl) Reactor_Coil->Quench Isocyanate (In-situ) Product 2-Cyclopropylethylamine HCl Salt Quench->Product

Figure 2: Continuous flow setup using Anisole, minimizing the accumulation of hazardous acyl azide and preventing urea formation by excluding atmospheric moisture.[1]

Troubleshooting & Critical Parameters

Ring Opening (Homoallylic Rearrangement)
  • Symptom: Appearance of alkene signals in NMR (approx. 5.0-6.0 ppm).[1]

  • Cause: Exposure to strong acid during workup or high thermal stress in protic media.

  • Solution: When forming the HCl salt of the amine, use anhydrous HCl in CPME or Dioxane/Ether. Do not use aqueous HCl for prolonged periods.

Urea Formation (Curtius Route)[1]
  • Symptom: Insoluble white precipitate during isocyanate formation.

  • Cause: Water in the solvent reacting with isocyanate to form amine, which attacks remaining isocyanate.[4]

  • Solution: Solvents must be dried to <50 ppm water. Anisole and Toluene can be dried via azeotrope immediately before adding DPPA (Diphenylphosphoryl azide).

References

  • CPME Physical Properties & Peroxide Stability: Watanabe, K. "The unique properties of Cyclopentyl Methyl Ether (CPME) compared with THF and MTBE."

  • Green Solvent Selection Guide: Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents."[1] Green Chemistry 18.1 (2016): 288-296. [1]

  • Curtius Rearrangement in Flow: Mallia, C. J., & Baxendale, I. R.[1] "The use of flow reactors for the safety critical Curtius rearrangement." Organic Process Research & Development 20.2 (2016): 327-360. [1]

  • Cyclopropane Ring Strain & Reactivity: Charette, A. B., et al. "Synthesis and Reactivity of Cyclopropanes." Chemical Reviews 103.4 (2003). [1]

  • CPME in Organometallic Chemistry (LiAlH4 compatibility): Kobayashi, S., et al. "Cyclopentyl methyl ether (CPME) as a green solvent for organometallic chemistry."[1] Tetrahedron 74.4 (2018). [1]

Sources

Method

Application Note: Sustainable Synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline

This Application Note provides a comprehensive technical guide for the sustainable synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline , a high-value pharmacophore often found in kinase inhibitors and GPCR ligands. Trad...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the sustainable synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline , a high-value pharmacophore often found in kinase inhibitors and GPCR ligands.

Traditional reductive amination protocols often rely on chlorinated solvents (DCM, DCE) and stoichiometric borohydride reagents (e.g., STAB) with poor atom economy. This guide prioritizes Green Chemistry Principles , focusing on catalytic hydrogenation, benign solvents (Ethanol, 2-MeTHF), and process intensification via flow chemistry.

Executive Summary

The target molecule, N-(1-cyclopropylethyl)-3-methoxyaniline , represents a challenging secondary amine synthesis due to the steric hindrance of the cyclopropyl-methyl ketone intermediate and the electronic deactivation of the aniline.

This guide presents three validated protocols designed to minimize E-Factor and maximize throughput:

  • Method A (Gold Standard): Heterogeneous Catalytic Hydrogenation (Pd/C) in Ethanol.

  • Method B (Lab Scale): One-Pot Borohydride Reduction in Green Solvents.

  • Method C (Process Scale): Continuous Flow Hydrogenation.

Green Chemistry Metrics (Target)
MetricTraditional (STAB/DCE)Green Method A (H2/EtOH)Improvement
Atom Economy ~45%100% (theoretical)>2x
Solvent Toxicity High (Chlorinated)Low (Class 3)Major Safety Gain
E-Factor >25 kg waste/kg<5 kg waste/kg5x Reduction

Retrosynthetic Analysis & Mechanism

The synthesis relies on the reductive amination of 3-methoxyaniline (m-anisidine) and cyclopropyl methyl ketone .

Reaction Pathway Diagram

ReactionPathway cluster_conditions Green Drivers Start1 3-Methoxyaniline (Nucleophile) Inter Hemiaminal Intermediate Start1->Inter Nucleophilic Attack Start2 Cyclopropyl Methyl Ketone (Electrophile) Start2->Inter Imine Imine Species (Activated) Inter->Imine -H2O (Dehydration) Product N-(1-cyclopropylethyl)- 3-methoxyaniline Imine->Product Reduction (H2/Pd or H-) Info Solvent: EtOH (Replace DCE) Catalyst: Pd/C (Recyclable) Reductant: H2 (Atom Econ)

Caption: Mechanistic pathway for the green reductive amination, highlighting the dehydration-reduction sequence.

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Preferred)

Rationale: This method utilizes molecular hydrogen (


), the most atom-efficient reducing agent, and Ethanol, a renewable solvent. The heterogeneous catalyst (Pd/C) allows for easy filtration and recycling.

Reagents:

  • 3-Methoxyaniline (1.0 equiv)[1]

  • Cyclopropyl methyl ketone (1.2 equiv)

  • Pd/C (5 wt% loading, 50% wet)

  • Ethanol (Absolute)

  • Molecular Sieves (4Å, optional for water removal)

Protocol:

  • Imine Formation: In a pressure-rated vessel, dissolve 3-methoxyaniline (10 mmol, 1.23 g) and cyclopropyl methyl ketone (12 mmol, 1.01 g) in Ethanol (20 mL).

    • Note: If kinetics are slow, add 4Å molecular sieves or 10 mol%

      
       (though the latter requires workup). For strict green compliance, use sieves.
      
  • Catalyst Addition: Add Pd/C (10 wt% relative to substrate, ~120 mg).

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3. Pressurize to 5 bar (70 psi)
    
    
    .
  • Reaction: Stir vigorously at 50°C for 12-24 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:4) or LC-MS for disappearance of aniline.

  • Workup: Filter the mixture through a pad of Celite (or a sintered glass filter) to recover the catalyst. Wash the pad with Ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The product is often pure enough (>95%) for subsequent steps. If necessary, purify via short-path distillation or green chromatography (Ethanol/Heptane).

Method B: One-Pot Borohydride Reduction (Lab Scale)

Rationale: For labs without high-pressure hydrogenation equipment, Sodium Borohydride (


) in Ethanol is a robust alternative to toxic STAB/DCE systems.

Protocol:

  • Activation: Mix 3-methoxyaniline (10 mmol) and cyclopropyl methyl ketone (12 mmol) in Ethanol (15 mL). Add Acetic Acid (1-2 equiv) to catalyze imine formation and buffer the reduction.

  • Aging: Stir at Reflux (78°C) for 4 hours to drive imine formation.

    • Critical Step: Steric bulk of the cyclopropyl ketone makes imine formation the rate-limiting step. Heat is essential here.

  • Reduction: Cool to 0°C. Add

    
     (15 mmol, 1.5 equiv) portion-wise (Caution: Gas evolution).
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with 2-MeTHF (Green alternative to DCM).
    
Method C: Continuous Flow Hydrogenation (Process Intensification)

Rationale: Flow chemistry improves safety (handling


 at pressure), mixing efficiency, and reaction rates.

Setup Diagram:

FlowSetup FeedA Feed A: Aniline + Ketone in EtOH Mixer T-Mixer FeedA->Mixer H2Feed Gas Feed: H2 (20 bar) H2Feed->Mixer Reactor Packed Bed Reactor (Pd/C or Pd/Al2O3) Temp: 80°C Mixer->Reactor Biphasic Flow BPR Back Pressure Regulator (20 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup using a packed bed reactor for high-throughput hydrogenation.

Protocol:

  • Solution: Prepare a 0.5 M solution of 3-methoxyaniline and 1.2 equiv ketone in Ethanol.

  • Column: Use a stainless steel column packed with immobilized Pd/Al2O3 (more mechanically stable than Pd/C for flow).

  • Parameters:

    • Temperature: 80-100°C (Higher temps allowed due to pressurized system).

    • Pressure: 20-30 bar

      
      .
      
    • Flow Rate: Adjusted for a residence time of ~10-20 minutes.

  • Execution: Pump solution and

    
     through the T-mixer and reactor. Collect output, degas, and evaporate solvent.
    

Analytical Data & Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these expected spectral characteristics.

Analytical MethodExpected SignalDiagnostic Value
1H NMR (CDCl3)

0.2-0.6 ppm (m, 4H, cyclopropyl)
Confirms cyclopropyl integrity (ring didn't open).
1H NMR (CDCl3)

3.78 ppm (s, 3H, -OCH3)
Confirms methoxy group presence.
1H NMR (CDCl3)

~3.0 ppm (m, 1H, N-CH)
Confirms reduction of C=N to C-N.
LC-MS [M+H]+ = 192.1Mass confirmation.

Troubleshooting:

  • Issue: Low conversion.

    • Cause: Incomplete imine formation due to steric hindrance.

    • Fix: Increase "Aging" time at reflux or use Method C (Flow) with higher temperature.

  • Issue: Ring opening of cyclopropyl group.

    • Cause: Acid concentration too high or Pd catalyst too active at high temp.

    • Fix: Use milder conditions (Method B) or switch to Pt/C which is less prone to ring opening than Pd.

References

  • Green Reductive Amination Overview

    • Afanasyev, O. I., et al. (2019).[2] "Reductive Amination in the Synthesis of Pharmaceuticals."[3][4][5][6] Chemical Reviews. [Link]

  • Catalytic Hydrogenation with Green Solvents

    • Werkmeister, S., et al. (2012).[7] "Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen."[7] Green Chemistry. [Link]

  • Flow Chemistry Applications

    • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. [Link]

  • Borohydride in Ethanol (Green Solvent Selection)

    • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

Sources

Application

Application Note: N-(1-cyclopropylethyl)-3-methoxyaniline as a Privileged Chiral Intermediate in Targeted Therapeutics

Executive Summary & Mechanistic Rationale In modern drug discovery, particularly in the development of highly selective kinase inhibitors, the spatial geometry and lipophilicity of building blocks dictate the efficacy of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, particularly in the development of highly selective kinase inhibitors, the spatial geometry and lipophilicity of building blocks dictate the efficacy of the final Active Pharmaceutical Ingredient (API). N-(1-cyclopropylethyl)-3-methoxyaniline has emerged as a highly versatile, sterically hindered secondary chiral amine. It is strategically deployed to occupy deep, allosteric hydrophobic pockets in targets such as the p38 MAP kinase, while providing essential vectors for hydrogen bonding.

As a Senior Application Scientist, selecting this specific intermediate over simpler linear alkyl anilines is a deliberate design choice driven by three structural pillars:

  • The 1-Cyclopropylethyl Moiety: Unlike linear aliphatic chains that are highly susceptible to CYP450-mediated oxidation, the rigid cyclopropyl ring imparts significant metabolic stability. The branched methyl group introduces a critical chiral center, forcing the molecule into a specific spatial trajectory that optimally fills hydrophobic cavities.

  • The 3-Methoxy Group: Positioned meta to the amine, this group minimizes steric hindrance during downstream coupling reactions while acting as a critical hydrogen bond acceptor. It also fine-tunes the electron density of the aromatic ring, modulating the overall pKa and solubility of the resulting API.

  • The Secondary Amine: This serves as the primary conjugation point for synthesizing complex amides or ureas—ubiquitous pharmacophores in modern targeted therapies.

PharmacophoreLogic A N-(1-cyclopropylethyl)- 3-methoxyaniline B 1-Cyclopropylethyl Group A->B C 3-Methoxy Group A->C D Secondary Amine A->D E Hydrophobic Pocket Occupancy (e.g., p38 Kinase) B->E Steric Bulk & Lipophilicity F H-Bond Acceptor & Electronic Modulation C->F Modulates pKa G Conjugation Site (Amide/Urea Formation) D->G Scaffold Assembly

Structural logic of N-(1-cyclopropylethyl)-3-methoxyaniline in pharmacophore design.

Synthesis of the Intermediate: Asymmetric Direct Reductive Amination (DARA)

To be viable for pharmaceutical applications, N-(1-cyclopropylethyl)-3-methoxyaniline must be synthesized with high enantiomeric excess (ee). Traditional reductive amination using sodium cyanoborohydride (NaBH₃CN) often yields racemic mixtures and requires harsh conditions. Instead, state-of-the-art protocols utilize a bifunctional Iridium-chiral phosphate catalyst system [1].

Causality of the Catalyst System: This system provides dual activation. The chiral phosphoric acid protonates the imine to form an iminium ion while simultaneously creating a rigid, stereocontrolled chiral pocket via ion-pairing. Concurrently, the Iridium center facilitates highly stereoselective hydride transfer from H₂ gas.

Protocol 1: Asymmetric DARA Workflow

Note: This protocol is designed as a self-validating system. Deviation in the final QC metrics directly indicates specific points of failure in the workflow.

Reagents & Equipment:

  • 1-cyclopropylethanone (1.1 eq)

  • 3-methoxyaniline (1.0 eq)

  • Ir-chiral phosphate catalyst (1 mol%)

  • 4 Å Molecular Sieves (150 mg/mmol)

  • Anhydrous Toluene

  • High-pressure hydrogenation reactor

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a glovebox, charge the high-pressure reactor with the Ir-chiral phosphate catalyst (1 mol%) and freshly activated 4 Å molecular sieves. Causality: The molecular sieves are critical to drive imine formation by scavenging water; failure to remove water leads to hydrolysis of the iminium intermediate back to the ketone, drastically reducing yield.

  • Reactant Addition: Dissolve 1-cyclopropylethanone (0.55 mmol) and 3-methoxyaniline (0.50 mmol) in anhydrous toluene (2 mL). Transfer the solution to the reactor.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 5 bar. Stir the mixture at 35 °C for 16 hours. Causality: 5 bar of H₂ ensures sufficient dissolved hydrogen concentration for catalyst turnover without risking the over-reduction of the aromatic methoxyaniline ring.

  • Workup: Carefully vent the H₂ gas. Filter the crude mixture through a short Celite pad to remove the molecular sieves, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure chiral amine.

  • Self-Validation & QC: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Logic: A successful run must yield >80% ee. If the ee is <80%, it indicates moisture contamination (which causes background, non-catalyzed racemic reduction) or catalyst degradation. If the yield is <50%, verify the integrity of the molecular sieves.

Quantitative Data: DARA Optimization

The following table summarizes the optimization landscape for the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline, demonstrating the delicate balance between catalyst loading, pressure, and enantioselectivity [1].

Catalyst Loading (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
0.5535244578
1.0 5 35 16 62 82
1.01035166580
2.0535126482

Table 1: Optimization conditions for the DARA of 1-cyclopropylethanone with 3-methoxyaniline. The bolded row represents the optimal balance of atom economy and stereocontrol.

Application in API Synthesis: Targeted Amide Coupling

Once the chiral intermediate is isolated, it is typically coupled with a heteroaryl carboxylic acid to form the final API scaffold. A prominent example is the synthesis of nicotinamide derivatives, which act as potent p38 kinase inhibitors [2].

SyntheticWorkflow K 1-Cyclopropylethanone I Iminium Intermediate K->I A 3-Methoxyaniline A->I P Chiral Product (Intermediate) I->P Asymmetric Reduction C Ir-Phosphate Catalyst (H2, 5 bar) C->P Stereocontrol API Targeted API (e.g., Kinase Inhibitor) P->API Amidation/ Coupling

Synthetic workflow from raw materials to final API via Direct Reductive Amination.

Protocol 2: Sterically Hindered Amide Coupling Workflow

Coupling a secondary amine that features a bulky 1-cyclopropylethyl group requires highly efficient coupling reagents to overcome steric clashes.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the target heteroaryl carboxylic acid (e.g., a substituted nicotinic acid) (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is strictly selected over standard reagents like EDC/HOBt. The superior leaving group kinetics of the HOAt ester generated by HATU are mandatory to drive the reaction forward against the severe steric hindrance of the 1-cyclopropylethyl group. DIPEA acts as a non-nucleophilic base, neutralizing generated acid without participating in side reactions.

  • Amine Addition: Add the synthesized N-(1-cyclopropylethyl)-3-methoxyaniline (1.1 eq) dropwise to the activated ester solution. Stir at room temperature for 12–18 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Self-Validation & QC: Monitor the crude reaction via LC-MS.

    • Validation Logic: The complete disappearance of the secondary amine mass ([M+H]⁺ ≈ 192.1) and the appearance of the product mass confirms successful coupling. If unreacted amine persists beyond 18 hours, it indicates insufficient activation of the carboxylic acid; verify HATU quality (which degrades upon moisture exposure) or gently elevate the reaction temperature to 40 °C to overcome the activation energy barrier imposed by steric bulk.

References

  • Source: MDPI (Molecules)
  • Title: US7514456B2 - Nicotinamide derivatives useful as p38 inhibitors Source: Google Patents URL
Method

Application Notes and Protocols for Microwave-Assisted Synthesis of Aniline Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of aniline derivatives u...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of aniline derivatives utilizing microwave-assisted techniques. Aniline and its substituted analogues are fundamental building blocks in the pharmaceutical, agrochemical, and materials science industries. Traditional synthetic methods often necessitate prolonged reaction times, high temperatures, and can be limited in scope. Microwave-assisted organic synthesis (MAOS) offers a transformative approach, dramatically accelerating reaction rates, improving yields, and enhancing reaction control, all within a greener chemistry framework. This document delves into the core principles of microwave chemistry and presents validated protocols for key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling. Each protocol is accompanied by an in-depth explanation of the causality behind experimental choices, safety considerations, and comparative data to underscore the efficiency of microwave-mediated methodologies.

Introduction: The Microwave Advantage in Aniline Synthesis

Microwave chemistry harnesses the ability of polar molecules and ions to transform electromagnetic energy into heat.[1] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture.[2][3] This "in-core" heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules, such as the solvents and reactants commonly used in aniline synthesis, attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[4]

The primary advantages of employing microwave energy for the synthesis of aniline derivatives include:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete under conventional reflux can often be accomplished in minutes.

  • Increased Product Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[5]

  • Enhanced Reaction Control: Dedicated microwave reactors allow for precise control over temperature and pressure, enabling reactions to be performed at temperatures exceeding the solvent's boiling point in sealed vessels.[6][7]

  • Improved Energy Efficiency and Greener Chemistry: By reducing reaction times and often allowing for the use of less solvent, MAOS aligns with the principles of green chemistry.[5][8]

This guide will provide the necessary protocols and theoretical understanding to empower researchers to confidently and effectively implement microwave-assisted techniques in their synthesis of diverse aniline derivatives.

Safety First: Essential Precautions for Microwave Chemistry

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols. The rapid heating and potential for high-pressure generation in sealed vessels require specialized equipment and careful handling.[9]

Crucial Safety Mandates:

  • NEVER Use a Domestic Microwave Oven: Laboratory microwave reactors are specifically designed with safety features such as pressure and temperature monitoring, automatic power cut-offs, and corrosion-resistant cavities to handle the rigors of chemical synthesis.[9][10] Domestic ovens lack these critical safety features and can lead to explosions.[2]

  • Utilize Appropriate Reaction Vessels: Only use vessels specifically designed for microwave chemistry that can withstand high pressures and temperatures.[7]

  • Adhere to Vessel Fill Volume Limits: Overfilling a reaction vessel can lead to dangerous pressure build-up. Consult the manufacturer's guidelines for maximum fill volumes.

  • Ensure Proper Stirring: Inadequate stirring can lead to localized superheating, which can cause vessel failure or reactant decomposition.[9]

  • Be Aware of Reagent Stability: Some reagents, such as those with azide or nitro groups, can be unstable at high temperatures and may pose an explosion risk.[9] Always consult the Material Safety Data Sheet (MSDS) for your reagents.

  • Start with Small-Scale Reactions: When developing a new microwave-assisted protocol, always begin with small quantities of reagents to assess the reaction kinetics and safety profile.[9]

  • Work in a Ventilated Fume Hood: To avoid inhaling potentially toxic fumes from hot solvents and reagents, all microwave synthesis should be performed in a properly functioning fume hood.[9]

Core Synthetic Protocols

The following sections provide detailed, step-by-step protocols for the microwave-assisted synthesis of aniline derivatives via three key reaction pathways.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing an amino group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. Microwave irradiation can dramatically accelerate these reactions, often obviating the need for a metal catalyst.[4][11]

  • Activated Aryl Halide: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho and/or para to the leaving group (halide) is crucial for activating the aromatic ring towards nucleophilic attack.[12]

  • Ammonia Source: Aqueous ammonium hydroxide serves as a readily available and effective source of the amine nucleophile.[4]

  • Solvent: Water is an excellent solvent for microwave-assisted reactions due to its high dielectric constant, allowing for efficient energy absorption and rapid heating.[4]

  • Temperature: The use of a sealed vessel allows the reaction to be heated above the boiling point of water, significantly increasing the reaction rate.[4] Temperatures between 130-140°C are typically effective.[4]

reagents Combine Activated Aryl Halide and Aqueous NH4OH in a Microwave Vial seal Seal the Vial Securely reagents->seal microwave Microwave Irradiation (130-140 °C, 5-20 min) seal->microwave cool Cool to Room Temperature microwave->cool extract Extract with Organic Solvent cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Purified Aniline Derivative concentrate->product

Caption: Workflow for Catalyst-Free Microwave-Assisted SNAr.

Materials:

  • Activated aryl halide (e.g., 1-bromo-2,4-dinitrobenzene)

  • 28-30% Ammonium hydroxide solution

  • Dichloromethane (DCM) or a 4:1 mixture of DCM/Isopropanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the activated aryl halide (100 mg, 1 equivalent).[4]

  • Add 2 mL of 28-30% ammonium hydroxide solution to the vial.[4]

  • Securely seal the vial with a septum cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 130-140°C for 5-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or a 4:1 mixture of dichloromethane/isopropanol).[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter and concentrate the organic layer under reduced pressure to yield the aniline derivative. Further purification can be achieved by column chromatography if necessary.

Aryl HalideTemperature (°C)Time (min)Yield (%)Reference
1-bromo-4-nitrobenzene13010>95[4]
2-chloro-5-nitrobenzonitrile1402080[4]
4-chloro-3-nitrobenzotrifluoride13010>95[4]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a broad range of aniline derivatives from aryl halides or triflates and various amines. Microwave irradiation significantly accelerates this transformation, enabling rapid synthesis and catalyst screening.[4]

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium sources that are reduced in situ to the active Pd(0) species.[11]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands, such as XPhos or BINAP, are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand is often substrate-dependent.[11]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to deprotonate the amine and form the active palladium-amido complex.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and reactants.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[6]

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(HNR'R'')(X)]L_n amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Materials:

  • Aryl halide or triflate (1.0 equivalent)

  • Aniline derivative (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-10 mol%)

  • XPhos (4-10 mol%)

  • Potassium tert-butoxide (KOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Microwave synthesis vial with a magnetic stir bar

  • Dedicated microwave reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox or using Schlenk line techniques, add the aryl halide (0.25 mmol, 1.0 equivalent), aniline derivative (0.3 mmol, 1.2 equivalents), and potassium tert-butoxide (0.35 mmol, 1.4 equivalents) to an oven-dried microwave vial containing a magnetic stir bar.

  • In a separate vial, weigh out Pd(OAc)₂ (10 mol%) and XPhos (10 mol%) and add them to the reaction vial.

  • Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M) via syringe.

  • Securely seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 100-150°C for 10-30 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Aryl HalideAmineTemperature (°C)Time (min)Yield (%)Reference
2-Bromo-13α-estrone 3-methyl etherAniline1001085
1,4-DibromobenzenePhenoxazine13030~70-80[4]
6-Bromo-2-chloroquinolineMorpholine150-High[2]
Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it can be adapted for the synthesis of aniline derivatives by using an appropriate aminophenylboronic acid or ester. Microwave irradiation dramatically accelerates the Suzuki coupling, often allowing for the use of lower catalyst loadings and aqueous solvent systems.

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with PdCl₂(dppf) and Pd(PPh₃)₄ being common choices. Encapsulated palladium catalysts also offer advantages in terms of recyclability.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is typically used to activate the boronic acid.

  • Solvent System: Aqueous solvent mixtures, such as ethanol/water or dioxane/water, are often effective and align with green chemistry principles.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst like Aliquat 336 can be beneficial, particularly in biphasic systems.

reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst in a Microwave Vial solvent Add Solvent (e.g., EtOH/H2O) reagents->solvent seal Seal the Vial Securely solvent->seal microwave Microwave Irradiation (120-140 °C, 2-20 min) seal->microwave cool Cool to Room Temperature microwave->cool filter Filter Through Celite to Remove Catalyst cool->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Materials:

  • Aryl halide (1.0 mmol, 1 equivalent)

  • Aminophenylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), aminophenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100°C) for 20 minutes.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Aryl HalideBoronic AcidTemperature (°C)Time (min)Yield (%)Reference
4-BromoanisolePhenylboronic acid12010>98
2,4-DichloropyrimidinePhenylboronic acid1002080
4'-BromoacetophenonePhenylboronic acid120299

Scale-Up Considerations

Scaling up microwave-assisted reactions from milligram to gram or kilogram quantities presents unique challenges, primarily due to the limited penetration depth of microwaves. However, with the advent of multimode and continuous-flow microwave reactors, successful scale-up is achievable. Direct scalability, where the optimized small-scale reaction conditions can be applied to a larger scale without significant modification, has been demonstrated for a variety of reaction types. For industrial applications, continuous-flow microwave reactors offer significant advantages in terms of throughput and safety.[6]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of aniline derivatives, offering significant advantages in terms of speed, efficiency, and sustainability. The protocols detailed in this guide for Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling provide a solid foundation for researchers to leverage this powerful technology. By understanding the underlying principles and adhering to strict safety protocols, scientists can accelerate their research and development efforts in the creation of novel and valuable aniline-based compounds.

References

  • Stadler, A., & Kappe, C. O. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Green Chemistry Letters and Reviews, 11(3), 286-295. [Link]

  • Jamaludin, N. S. B., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Kappe, C. O. (2008). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Wiley-VCH. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Gabriel, C., Gabriel, S., Grant, E. H., Halstead, B. S. J., & Mingos, D. M. P. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews, 27(3), 213-224. [Link]

  • Hayes, B. L. (2002).
  • Al-Masum, M., & El-Sayed, T. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(1), 1602–1613. [Link]

  • Bargiggia, F. O., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7531. [Link]

  • Fekete, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed Ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic letters, 9(7), 1271-1274. [Link]

  • Chase, B. A., & Leadbeater, N. E. (2015). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Green Chemistry Letters and Reviews, 8(3-4), 57-63. [Link]

  • Wu, X., & Zhang, Y. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Station. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2008). Microwave-Assisted Multicomponent Condensation of 5-Aminopyrazoles. Organic Syntheses, 85, 256-265. [Link]

  • Llaveria, J., et al. (2018). Advantageous Microwave-Assisted Suzuki Polycondensation for the Synthesis of Aniline-Fluorene Alternate Copolymers as Molecular Model with Solvent Sensing Properties. Polymers, 10(3), 215. [Link]

  • Leadbeater, N. E., & McGowan, C. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 635-638. [Link]

  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8‐9), 735-742. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Stadler, A., & Kappe, C. O. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Green Chemistry Letters and Reviews. [Link]

  • Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Accounts of Chemical Research, 36(8), 604-611. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Scale-Up of Microwave-Assisted Organic Synthesis. In Microwave-Assisted Synthesis of Heterocycles (pp. 1-28). Springer, Berlin, Heidelberg. [Link]

  • Kappe, C. O. (n.d.). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. [Link]

  • Pellón, R. F., et al. (2005). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications, 35(10), 1391-1397. [Link]

  • Tierney, J., & Lidström, P. (Eds.). (2005). Microwave assisted organic synthesis. John Wiley & Sons. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 136-141. [Link]

  • Deshayes, S., et al. (2013). Microwave-assisted Suzuki–Miyaura cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Beilstein Journal of Organic Chemistry, 9, 237-243. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • ResearchGate. (n.d.). A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp–N bond formation under microwave irradiation and bio-based solvent. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving reaction yields for N-(1-cyclopropylethyl)-3-methoxyaniline synthesis

Welcome to the technical support center for the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and overcome common challenges encountered during this synthesis.

The primary and most efficient method for synthesizing N-(1-cyclopropylethyl)-3-methoxyaniline is through the reductive amination of 1-cyclopropylethanone with 3-methoxyaniline. This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.[1][2][3] This guide will focus on troubleshooting and optimizing this widely used synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing N-(1-cyclopropylethyl)-3-methoxyaniline?

The most prevalent and reliable method is a one-pot reductive amination.[3] This reaction combines 1-cyclopropylethanone and 3-methoxyaniline in the presence of a suitable reducing agent to form the target secondary amine.[1][2] This approach is favored for its operational simplicity and efficiency.[4]

Q2: Which reducing agents are recommended for this synthesis, and why?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction.[1][5] It is a mild and selective reducing agent that effectively reduces the intermediate imine without significantly reducing the starting ketone.[3][5] This selectivity is crucial for maximizing the yield of the desired product and minimizing the formation of alcohol byproducts.[5] Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and to avoid residual cyanide in the product.[1][5]

Q3: What are the typical reaction conditions for this reductive amination?

Typical conditions involve stirring 1-cyclopropylethanone and 3-methoxyaniline in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), followed by the addition of sodium triacetoxyborohydride.[5] The reaction is often catalyzed by a small amount of acetic acid, particularly when using ketones.[5][6] Reactions are generally run at room temperature and monitored by techniques like Thin Layer Chromatography (TLC) until the starting materials are consumed.

Q4: What are the potential side products in this reaction?

The primary side product is the alcohol formed from the reduction of the starting ketone, 1-cyclopropylethanone. This occurs when the reducing agent reacts with the ketone before imine formation is complete.[5] Another potential, though less common, side reaction is the dialkylation of the aniline, which is more problematic with primary amines and aldehydes.[5][6]

Q5: How can I purify the final product?

Purification is typically achieved through column chromatography on silica gel.[7] A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is commonly used to separate the desired N-(1-cyclopropylethyl)-3-methoxyaniline from unreacted starting materials and any side products.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

Problem 1: Low or No Product Yield

A low yield of the desired N-(1-cyclopropylethyl)-3-methoxyaniline is one of the most common issues. Several factors can contribute to this problem.

Causality and Solutions
  • Inefficient Imine Formation: The crucial first step is the formation of the imine intermediate.[2][3] The rate of this reaction is highly pH-dependent.[8][9][10]

    • Solution: The optimal pH for imine formation is typically around 4-5.[8][11] At a lower pH, the aniline becomes protonated and non-nucleophilic, while at a higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[8][9] Adding a catalytic amount of acetic acid can help maintain the optimal pH range.[6]

  • Premature Reduction of the Ketone: If the reducing agent is too reactive or added too early, it can reduce the starting 1-cyclopropylethanone to 1-cyclopropylethanol, thus reducing the amount of ketone available to form the imine.

    • Solution: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to selectively reduce imines over ketones.[3][5] Alternatively, a stepwise procedure can be employed where the imine is pre-formed before the addition of the reducing agent.[5][6]

  • Moisture in the Reaction: The formation of the imine involves the elimination of water.[3][8] According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials, hindering imine formation.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Steric Hindrance: While less of an issue with this specific substrate combination, significant steric hindrance around the ketone or amine can slow down the reaction.

    • Solution: In cases of severe steric hindrance, longer reaction times or slightly elevated temperatures may be necessary. However, be cautious as higher temperatures can also promote side reactions.

Problem 2: Formation of Significant Amounts of 1-cyclopropylethanol

The presence of a significant amount of the alcohol byproduct indicates that the reduction of the ketone is competing with the reductive amination pathway.

Causality and Solutions
  • Reducing Agent Reactivity: As mentioned, a highly reactive reducing agent like sodium borohydride (NaBH₄) will readily reduce both the ketone and the imine.[1]

    • Solution: Switch to the less reactive and more selective sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

  • Reaction Conditions: The relative rates of imine formation and ketone reduction are key.

    • Solution: Consider a stepwise approach. First, stir the 1-cyclopropylethanone and 3-methoxyaniline with a catalytic amount of acetic acid in an anhydrous solvent for 1-2 hours to allow for sufficient imine formation. Monitor this step by TLC. Once a significant amount of the imine has formed, add the reducing agent.[12]

Problem 3: Difficulty in Purifying the Product

Contamination of the final product with starting materials or byproducts can make purification challenging.

Causality and Solutions
  • Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of the product and unreacted starting materials.

    • Solution: Monitor the reaction progress using TLC. If the reaction stalls, consider adding a small additional portion of the limiting reagent or extending the reaction time.

  • Similar Polarity of Components: The product, starting materials, and byproducts may have similar polarities, making separation by column chromatography difficult.

    • Solution: Carefully optimize your chromatography conditions. Experiment with different solvent systems (e.g., varying the ratio of hexane/ethyl acetate or trying other solvents like dichloromethane/methanol). Sometimes, a second chromatographic purification may be necessary.

Problem 4: Reaction Fails to Initiate

If there is no discernible reaction after a reasonable amount of time, several factors could be at play.

Causality and Solutions
  • Poor Quality of Reagents: Degradation of starting materials or the reducing agent can prevent the reaction from proceeding.

    • Solution: Ensure that the 3-methoxyaniline has not oxidized (it should be a light-colored liquid or solid). The 1-cyclopropylethanone should be pure. The sodium triacetoxyborohydride should be a free-flowing powder; clumping can indicate decomposition due to moisture. Use freshly opened or properly stored reagents.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to poor conversion.

    • Solution: Carefully measure and use a slight excess (e.g., 1.1-1.2 equivalents) of the amine or ketone, depending on which is more valuable, to drive the reaction to completion. Use an appropriate amount of the reducing agent (typically 1.5-2.0 equivalents).[5]

Experimental Protocols

Optimized One-Pot Reductive Amination Protocol

This protocol is designed to maximize the yield of N-(1-cyclopropylethyl)-3-methoxyaniline.

Materials:

  • 3-Methoxyaniline

  • 1-Cyclopropylethanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methoxyaniline (1.0 eq).

  • Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE).

  • Add 1-cyclopropylethanone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the imine is consumed (typically 4-24 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Presentation

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imine reduction, minimizing ketone reduction.[3][5]
Solvent Anhydrous 1,2-Dichloroethane (DCE) or THFGood solubility for reactants and inert under reaction conditions.[5]
Catalyst Glacial Acetic Acid (catalytic amount)Maintains optimal pH (4-5) for imine formation.[8][11]
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Stoichiometry 1.1 eq. Ketone, 1.5 eq. Reducing AgentA slight excess of the ketone and sufficient reducing agent helps drive the reaction to completion.[5]

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow Start Start: 3-Methoxyaniline & 1-Cyclopropylethanone Imine_Formation Imine Formation (Acid Catalyst, Anhydrous Solvent) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (NaBH(OAc)₃) Imine_Intermediate->Reduction Product N-(1-cyclopropylethyl)-3-methoxyaniline Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline.

Troubleshooting Decision Tree for Low Yield

TroubleshootingLowYield Start Low Yield Observed Check_Imine Check for Imine Formation (TLC) Start->Check_Imine Side_Product Significant Ketone Reduction? Start->Side_Product Imine_Present Imine Present? Check_Imine->Imine_Present No_Imine No Significant Imine Formation Imine_Present->No_Imine No Imine_Not_Reducing Imine Intermediate Persists Imine_Present->Imine_Not_Reducing Yes Check_pH Optimize pH (add catalytic acid) No_Imine->Check_pH Check_Moisture Ensure Anhydrous Conditions No_Imine->Check_Moisture Check_Reagents Verify Reagent Quality No_Imine->Check_Reagents Check_Reducer Check Reducing Agent Activity Imine_Not_Reducing->Check_Reducer Extend_Time Extend Reaction Time Imine_Not_Reducing->Extend_Time Change_Reducer Use NaBH(OAc)₃ or Stepwise Addition Side_Product->Change_Reducer Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 22, 2024, from [Link]

  • NEET coaching. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH?[Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkat USA. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. Perspectives in Science, 8, 42-49. [Link]

  • ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b...[Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Methoxyaniline Derivatives

Welcome to the technical support center for the purification of methoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical class of compounds. My approach is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively.

Safety First: Handling Methoxyaniline Derivatives

Before commencing any procedure, it is imperative to acknowledge the hazards associated with methoxyaniline derivatives. These compounds are toxic and require careful handling.

Question: What are the essential safety precautions when working with methoxyanilines?

Answer: Methoxyanilines (anisidines) are classified as hazardous substances. Always consult the Safety Data Sheet (SDS) for the specific derivative you are handling.[1][2]

  • Engineering Controls: Always work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, chemical-resistant gloves (check the SDS for suitable materials), and safety goggles with side shields.[1][4] For solids, avoid dust formation; for liquids, prevent aerosol generation.[3]

  • Handling and Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizers.[4][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials must be handled as hazardous waste.[1]

Part 1: Understanding Your Impurity Profile

Effective purification begins with a hypothesis about the likely impurities in your crude product. The synthetic route is the primary determinant of the impurity profile.

Question: What are the most common impurities I should expect in my crude methoxyaniline derivative?

Answer: Impurities typically fall into four categories based on the common synthetic routes, such as the reduction of a nitroaromatic precursor.[6][7]

  • Unreacted Starting Materials & Intermediates: Incomplete reduction can leave residual nitro-intermediates (e.g., methoxynitrobenzene derivatives) in your product.[6][8] These are often highly colored (yellow/orange) and can be a primary source of discoloration.

  • Regioisomers: If the synthesis involves substitution on the aromatic ring (e.g., nitration of a substituted anisole), the formation of undesired regioisomers is a common challenge.[6] Separating these closely related compounds often requires more sophisticated techniques.

  • Side-Reaction Byproducts: Depending on the reaction conditions, various byproducts can form. For example, over-reduction can lead to unintended products.

  • Oxidation Products: Anilines are notoriously susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.[6] This is often the cause of a product darkening upon storage.[8]

Logical Workflow for Purification Strategy Selection

The choice of purification method is dictated by the physical state of your product and the nature of the impurities you need to remove.

Purification_Workflow Crude Crude Methoxyaniline Product Decision1 Is the primary impurity acidic or basic (e.g., starting materials, catalysts)? Crude->Decision1 Decision2 Is the product a solid or a liquid? Decision1->Decision2 No LLE Liquid-Liquid Extraction (Acid/Base Wash) Decision1->LLE Yes Recryst Recrystallization Decision2->Recryst Solid Distill Distillation (Simple, Fractional, or Vacuum) Decision2->Distill Liquid Decision3 Are impurities regioisomers or compounds with similar polarity? Chroma Column Chromatography Decision3->Chroma Yes Pure Pure Product Decision3->Pure No LLE->Decision2 Recryst->Decision3 Distill->Decision3 Chroma->Pure

Caption: Decision workflow for selecting a purification strategy.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the workhorse technique for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[9][10]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to minor, highly conjugated impurities, remove it from the heat, add a small amount (1-2% by weight) of activated charcoal, and boil for a few minutes.[12][13]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).[12] This step is crucial and must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a desiccator or a vacuum oven.

Data Presentation: Solvent Selection Guide
Solvent SystemPolarityBoiling Point (°C)Notes on Use for Methoxyanilines
WaterVery High100Can be effective for some derivatives, especially for forming hydrochloride salts which may be easier to recrystallize.[14]
Ethanol/WaterHighVariableA very common and effective mixed-solvent system. The ratio can be adjusted to achieve ideal solubility.[12][14]
Ethanol or MethanolMedium-High78 or 65Good general-purpose solvents. Be cautious of high solubility even when cold, which can reduce yield.
TolueneLow111Useful for less polar derivatives or for removing more polar impurities.
Heptane/Ethyl AcetateLow-MediumVariableA good non-polar/polar solvent pair for fine-tuning solubility.
Recrystallization FAQs

Question: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or the solution becomes supersaturated.[12] This is common when the boiling point of the solvent is higher than the melting point of the compound.

  • Causality: The compound melts before it can crystallize, forming an impure liquid phase.

  • Solution: Reheat the solution to redissolve the oil. Add more solvent to decrease the saturation point and then allow it to cool slowly again. If the problem persists, you must switch to a lower-boiling point solvent.[12]

Question: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This indicates that the solution is not supersaturated, meaning either too much solvent was added or the compound is very soluble even at low temperatures.

  • Solution 1 (Reduce Volume): Gently boil off some of the solvent to increase the concentration of the solute and attempt to cool again.[12]

  • Solution 2 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.[11] Alternatively, add a "seed crystal" from a previous pure batch if available.

Question: My crystals are still colored after recrystallization. Why?

Answer: This suggests the presence of colored impurities that have similar solubility profiles to your product or have become trapped within the crystal lattice.

  • Causality: Rapid crystallization can trap impurities. The impurity may also be structurally very similar to your product.

  • Solution: Repeat the recrystallization, ensuring slow cooling. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[12][13]

Part 3: Troubleshooting Purification by Liquid-Liquid Extraction

This technique is exceptionally useful for separating compounds based on their differing acid-base properties. Since methoxyanilines are basic, they can be easily manipulated with acid washes.

Question: How can I use extraction to remove unreacted starting materials from my product?

Answer: An acidic wash is highly effective. For example, if you want to remove a more basic aniline starting material from a less basic product (e.g., an N-acylated derivative), you can use a dilute acid wash. The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, while your less basic product remains in the organic layer.[12][15]

Experimental Protocol: Acid-Base Extraction
  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, remembering to vent frequently.

  • Separate: Allow the layers to separate. The aqueous layer contains the protonated basic impurities. Drain and collect this layer.

  • Repeat: Perform a second acid wash to ensure complete removal.

  • Neutralize & Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual acid and water.[12]

  • Dry & Isolate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

LLE_Diagram setup Separatory Funnel Organic Layer (DCM) Product + Impurity Aqueous Layer (1M HCl) shaking Shake & Vent setup->shaking 1. Add Acid & Mix result After Separation Organic Layer (DCM) Purified Product Aqueous Layer (1M HCl) Protonated Impurity (Impurity-H⁺Cl⁻) shaking->result 2. Allow Layers to Settle

Caption: Workflow for an acid wash extraction.

Extraction FAQs

Question: An emulsion formed at the interface, and the layers won't separate. What can I do?

Answer: Emulsions are common when working with amines, which can act as surfactants.[15]

  • Causality: Vigorous shaking can create a stable mixture of the organic and aqueous phases.

  • Solution 1 (Patience): Let the funnel sit undisturbed for 10-20 minutes. Often, the layers will separate on their own.[15]

  • Solution 2 (Salting Out): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion.[15]

  • Solution 3 (Filtration): For stubborn emulsions, passing the mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.

Part 4: Further Purification Strategies

Column Chromatography

Question: I'm struggling to separate regioisomers. Will recrystallization work?

Answer: Recrystallization is often ineffective for separating regioisomers due to their very similar solubilities. This is the ideal scenario for using column chromatography.[12] The technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase.

Data Presentation: Common Eluent Systems for Anilines
Stationary PhaseMobile Phase (Eluent) SystemPolarity of SystemNotes
Silica GelHexane / Ethyl AcetateLow to MediumThe standard choice. Start with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increase polarity.
Silica GelDichloromethane / MethanolMedium to HighFor more polar aniline derivatives.
Silica GelHexane / Ethyl Acetate + 0.5% TriethylamineLow to MediumThe addition of a small amount of a basic modifier like triethylamine can significantly reduce "streaking" or tailing of the amine spot on the column by neutralizing acidic sites on the silica.[13]
Distillation

Question: My methoxyaniline derivative is a liquid. Can I use distillation?

Answer: Yes, vacuum distillation is an excellent method for purifying liquid anilines, especially for removing non-volatile impurities like baseline material or salts.[12]

  • Causality: The principle relies on differences in boiling points.[16] Applying a vacuum lowers the boiling point, which is critical for high-boiling anilines that might decompose at atmospheric pressure distillation temperatures.[12]

  • When to Use It:

    • To separate a liquid product from solid or polymeric impurities.

    • To separate liquid isomers if they have a sufficient difference in boiling points (typically >20 °C), which may require fractional distillation.

  • Pro-Tip: Steam distillation can also be a gentle and effective method for purifying some aniline derivatives, particularly for removing non-volatile or tar-like impurities.[8][17]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Isopropyl-4-methoxyaniline.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Guidechem. (n.d.). 3-Methoxyaniline 536-90-3 wiki.
  • ECHEMI. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Fisher Scientific. (n.d.).
  • Combi-Blocks. (2023).
  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • Longdom Publishing. (2023).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2024).
  • LookChem. (2024). o-Anisidine (2-Methoxyaniline)
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Professor Dave Explains. (2020).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclopropylamine Couplings

Welcome to the Technical Support Center for cyclopropylamine coupling methodologies. Cyclopropylamine is a highly valuable structural motif in medicinal chemistry, frequently utilized to improve the pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropylamine coupling methodologies. Cyclopropylamine is a highly valuable structural motif in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates. However, its incorporation via carbon-nitrogen (C–N) bond formation is notoriously challenging. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you overcome the electronic and steric hurdles associated with these reactions.

Section 1: Mechanistic Insights (The "Why")

Q: Why is cyclopropylamine significantly less reactive than other primary aliphatic amines? A: The difficulty in coupling cyclopropylamine stems from the unique hybridization of the cyclopropane ring. To accommodate the 60° bond angles of the three-membered ring, the internal C–C bonds possess high p-character. Conversely, this forces the exocyclic C–N bond to have an unusually high s-character (estimated between sp⁴·⁰⁷ and sp⁴·³⁴)[1]. This increased s-character pulls the nitrogen lone pair closer to the nucleus, significantly reducing both its basicity and nucleophilicity compared to standard alkylamines like cyclohexylamine[2][3]. Furthermore, the rigid, sterically demanding nature of the cyclopropyl ring creates substantial steric hindrance during the approach to an electrophilic center or a transition metal catalyst[4][5].

Q: Why do standard Buchwald-Hartwig ligands (e.g., BINAP, DPPF) often fail with cyclopropylamine? A: Standard bidentate phosphine ligands often struggle to facilitate the catalytic cycle when both the amine and the aryl halide are sterically hindered. In the Buchwald-Hartwig amination, the bulky cyclopropylamine must coordinate to the Palladium(II) center and subsequently undergo reductive elimination[6]. Bulky, electron-rich monophosphine ligands are required because they favor the formation of low-coordinate, highly reactive Pd(0) species for oxidative addition and provide the steric bulk necessary to "push" the challenging reductive elimination step forward[7].

Section 2: Troubleshooting Palladium-Catalyzed C–N Cross-Coupling

Q: How do I optimize the Buchwald-Hartwig coupling of a heteroaryl chloride with cyclopropylamine? A: For challenging heteroaryl chlorides, switching from standard bidentate ligands to sterically demanding monophosphines is critical. The adamantyl-substituted ylide-functionalized phosphine (adYPhos) ligand has been shown to enable the efficient coupling of a wide range of (hetero)aryl chlorides with cyclopropylamine at room temperature[8]. If ortho-substituents are present on the aryl chloride, the steric hindrance is compounded, and elevated temperatures (e.g., 60–100 °C) or alternative bulky ligands (like tBuBrettPhos) may be required[9].

Data Presentation: Ligand Efficacy in Cyclopropylamine Arylation
Ligand TypeExampleRelative Reactivity (Heteroaryl Chlorides)Reductive Elimination Facilitation
Bidentate BINAP, DPPFLow (Often requires elevated temps or fails)Poor for bulky amines
Dialkylbiaryl Monophosphine tBuBrettPhosHigh (Requires specific cationic precatalysts)Excellent
Ylide-Functionalized Phosphine adYPhosVery High (Active at room temperature)Excellent
Protocol 1: Palladium-Catalyzed Monoarylation of Cyclopropylamine

This self-validating protocol utilizes adYPhos to ensure efficient coupling even with electron-poor or sterically hindered aryl chlorides[8].

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and adYPhos (10 mol%) in anhydrous toluene (1.0 mL). Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous color, indicating the formation of the active L-Pd(0) complex.

  • Reagent Addition: To a separate oven-dried vial, add the (hetero)aryl chloride (1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.5 mmol).

  • Amine Introduction: Add cyclopropylamine (1.2 mmol) to the vial containing the aryl halide. (Note: Cyclopropylamine is highly volatile, b.p. 50 °C; handle quickly and keep the vial sealed to prevent loss of stoichiometry).

  • Coupling: Transfer the pre-activated catalyst solution to the reaction vial. Seal the vial tightly and stir at room temperature (or 60 °C for heavily ortho-substituted substrates) for 16–24 hours.

  • Workup: Quench the reaction with water, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mixture can be directly purified via flash column chromatography.

Section 3: Troubleshooting Amide Couplings

Q: My amide coupling with cyclopropylamine and a sterically hindered carboxylic acid is stalling. Which coupling reagents should I use? A: Standard carbodiimides (like EDC/HOBt) often fail to achieve full conversion due to the reduced nucleophilicity of cyclopropylamine. To overcome this, use uronium/aminium salts based on HOAt, such as HATU or COMU[10][11]. These reagents generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen atom in the pyridine ring of the HOAt ester provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming cyclopropylamine, effectively guiding it to the electrophilic carbonyl carbon and overcoming the steric barrier[12].

Protocol 2: HATU-Mediated Amide Coupling with Cyclopropylamine
  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active HOAt ester. The solution will typically turn a distinct yellow color.

  • Amine Addition: Add cyclopropylamine (1.2 mmol) dropwise. The excess DIPEA ensures the cyclopropylamine remains unprotonated and maximally nucleophilic.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS[10].

  • Purification: Dilute the mixture with saturated aqueous NaHCO₃ and extract with dichloromethane. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate.

Section 4: Visualizing the Workflows

DecisionTree Start Cyclopropylamine Coupling Type Electrophile Type? Start->Type Aryl Aryl/Heteroaryl Halide (C-N Cross-Coupling) Type->Aryl Halide Acid Carboxylic Acid (Amide Coupling) Type->Acid Acid Ligand Use Pd precatalyst + Bulky Ligand (adYPhos) Aryl->Ligand Reagent Use highly reactive HATU or COMU Acid->Reagent Base Base: NaOtBu Solvent: Toluene Ligand->Base Base2 Base: DIPEA (3 eq) Solvent: DMF Reagent->Base2

Decision tree for selecting optimal cyclopropylamine coupling conditions.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination (Steric clash risk) PdII->AmineCoord PdII_Amine L-Pd(II)(Ar)(NH2R)+ AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NHR) Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting the sterically hindered steps.

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC. 8

  • Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction - RSC Publishing. 4

  • Cycloalkylamine - Grokipedia. 2

  • Buchwald–Hartwig amination - Wikipedia. 6

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series - PMC. 10

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts - PMC. 7

  • A patent review of CXCR7 modulators (2019-present) - Taylor & Francis. 11

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine - ACS Publications. 9

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents - PMC. 1

  • Development of Effective QCM Biosensors by Cyclopropylamine Plasma Polymerization - SVC. 5

  • Enthalpic and entropic contributions to the basicity of cycloalkylamines - Chemical Science. 3

  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides - ChemRxiv. 12

Sources

Optimization

Troubleshooting catalyst poisoning during reductive amination of 3-methoxyaniline

Topic: Troubleshooting Catalyst Poisoning in 3-Methoxyaniline Reductive Amination Status: Active Guide Ticket ID: #RXN-3MA-772 Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary Reductiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning in 3-Methoxyaniline Reductive Amination

Status: Active Guide Ticket ID: #RXN-3MA-772 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

Reductive amination of 3-methoxyaniline (m-anisidine) presents a unique set of challenges compared to standard aniline hydrogenations. The electron-donating methoxy group at the meta position increases the nucleophilicity of the amine nitrogen. While this accelerates imine formation, it paradoxically increases the binding affinity of the amine product to the catalyst surface, leading to product inhibition (amine poisoning) . Furthermore, 3-methoxyaniline is frequently synthesized via sulfide reduction or catalytic hydrogenation of 3-nitroanisole, often carrying over trace sulfur or halide poisons that irreversibly deactivate Platinum Group Metals (PGMs).

This guide provides a systematic workflow to diagnose, treat, and prevent catalyst deactivation.

Module 1: Diagnostic Workflow

"Is my catalyst dead, or is the kinetics just slow?"

Before altering reaction parameters, you must distinguish between intrinsic kinetic limitations (slow reaction) and catalyst deactivation (poisoning/fouling).

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of reaction stalling.

Troubleshooting Start ISSUE: Reaction Stalls (<100% Conversion) Step1 Perform Standard Addition Test (Add 10% fresh substrate) Start->Step1 Branch1 Rate Increases? Step1->Branch1 Result1 KINETIC LIMITATION (Not Poisoning) Branch1->Result1 Yes Result2 CATALYST DEACTIVATION Branch1->Result2 No Step2 Check H2 Mass Transfer Check Temperature Check Imine Equilibrium Result1->Step2 Step3 Filter & Wash Catalyst (Hot Filtration Test) Result2->Step3 Branch2 Filtrate Active? Step3->Branch2 Result3 LEACHING (Homogeneous Catalysis) Branch2->Result3 Yes Result4 POISONING / FOULING (Surface Blockage) Branch2->Result4 No

Figure 1: Diagnostic logic for distinguishing between kinetic stalling and catalyst deactivation.

Module 2: The "Sticky Amine" Effect (Product Inhibition)

The Problem: 3-Methoxyaniline is an electron-rich aniline. The resulting secondary/tertiary amine product is highly basic. In non-acidic media, this product binds strongly to the Lewis acidic sites of the Pd or Pt surface, effectively "crowding out" the imine substrate.

The Solution: Acid Promotion You must operate in a Brønsted Acidic regime. Adding an acid (typically 0.5 – 1.0 equiv relative to amine) serves two functions:

  • Activates the Imine: Protonation of the imine nitrogen (

    
    ) lowers the LUMO energy, making it more susceptible to hydride transfer.
    
  • Scavenges Product: Protonating the product amine (

    
    ) removes the lone pair, preventing it from coordinating to the metal surface.
    
Mechanism of Acid Promotion

Mechanism Imine Imine (Substrate) ProtImine Iminium Ion (Activated) Imine->ProtImine + H+ Acid Acid Additive (H+) Acid->ProtImine Metal Pd/Pt Surface (H2) ProtImine->Metal Adsorption Product Amine Product (Poison) Metal->Product Reduction Product->Metal Strong Binding (POISONING) Salt Ammonium Salt (Non-Poisoning) Product->Salt + H+ (Fast) Salt->Metal No Binding

Figure 2: The dual role of acid additives in preventing product inhibition.

Module 3: Feedstock Impurities (Sulfur & Halides)

The Problem: If your 3-methoxyaniline was sourced from the reduction of 3-nitroanisole, it likely contains trace sulfur (from sulfide reduction or sulfided catalysts) or halides.

  • Sulfur: Irreversibly binds to Pd/Pt (

    
    -orbital overlap), permanently deactivating the batch.
    
  • Halides: Competitive inhibitors that reduce H2 uptake.

Protocol: Feedstock Purification (Activated Carbon Treatment) Do not skip this step if using technical grade anilines.

  • Dissolution: Dissolve 3-methoxyaniline in the reaction solvent (e.g., Methanol) at 50°C.

  • Adsorption: Add Activated Carbon (Darco G-60 or equivalent) at 10 wt% relative to the amine.

  • Agitation: Stir vigorously for 1 hour at 50°C.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Usage: Use the filtrate immediately for the reductive amination.

Module 4: Catalyst Selection Matrix

Not all catalysts are equal.[1][2] Use this table to select the correct metal based on your specific impurity profile and selectivity needs.

Catalyst SystemSulfur ToleranceHalide ToleranceActivity (3-OMe Aniline)Recommendation
5% Pd/C LowLowHighStandard. Use only with highly purified feedstock. Prone to poisoning.[3]
5% Pt/C ModerateModerateModerateRobust. Best choice if feedstock purity is variable. Less prone to amine poisoning than Pd.
Pt(S)/C (Sulfided)HighHighLowSpecialist. Use only if the aldehyde contains halogens (prevents dehalogenation) or if sulfur is unavoidable.
Raney Nickel ModerateModerateModerateAlternative. Cost-effective but requires higher loading and pressure (30-50 bar).
Frequently Asked Questions (FAQs)

Q: I see conversion stall at 70%. Should I add more catalyst? A: No. If the catalyst is poisoned by sulfur, adding more usually results in the new catalyst being poisoned immediately by the remaining impurities in the bulk solution.

  • Correct Action: Filter the reaction mixture to remove the dead catalyst. Treat the filtrate with activated carbon (as per Module 3) to scavenge poisons, then restart with fresh catalyst.

Q: Which acid should I use? Acetic Acid vs. p-TsOH? A:

  • Acetic Acid (AcOH): Good for most cases. It acts as a solvent/co-solvent and is easy to remove.

  • p-Toluenesulfonic Acid (p-TsOH): Use if the imine formation is sterically hindered. It is a stronger acid and drives the equilibrium faster, but requires a basic workup to release the free amine product.

Q: Can I use THF instead of Methanol? A: You can, but reaction rates are typically 5-10x slower in THF. Methanol (protic solvent) stabilizes the charged intermediates (iminium ions) and facilitates proton transfer on the catalyst surface. If solubility is an issue, use a MeOH/THF mixture.

References
  • Catalyst Deactivation Mechanisms

    • Study: "Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorin
    • Relevance: Establishes the superior resistance of Pt/C over Pd/C regarding poisoning and sintering.[4]

    • Source:

  • Reductive Amination Methodologies

    • Study: "Reductive Amination: A form of amination that converts a carbonyl group to an amine via an intermediate imine."[5][6][7][8]

    • Relevance: foundational mechanism and acid catalysis requirements.[6][8]

    • Source:

  • Role of Acid Additives

    • Guide: "Strategies for Selective Reductive Amin
    • Relevance: Details the necessity of acidic conditions for imine activ
    • Source: [J. Chem. Pharm.[7] Res - Strategies for Selective Reductive Amination]([Link])

  • Sulfur Poisoning in Hydrogenation

    • Technical Note: "Catalyst deactivation Common causes - Poisoning by Sulfur."[1]

    • Relevance: Explains the irreversible binding of S-species to active metal sites.
    • Source:

  • Synthesis of 3-Methoxyaniline (Impurity Context)

    • Patent: "Synthesis method for synthesizing p-methoxyaniline compound through hydrogen
    • Relevance: Highlights that these anilines are often made via nitro-reduction, introducing the risk of unreacted nitro/sulfur species.
    • Source:

Sources

Troubleshooting

Technical Support Center: Stability Optimization for N-(1-cyclopropylethyl)-3-methoxyaniline

Ticket ID: STAB-8821-X Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Temperature & Pressure Parameters for Storage and Handling[1][2][3] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-8821-X Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Temperature & Pressure Parameters for Storage and Handling[1][2][3]

Executive Summary & Core Directive

User: Research Scientist / Process Chemist Molecule: N-(1-cyclopropylethyl)-3-methoxyaniline Critical Functional Groups: [1][2]

  • Secondary Aniline: Susceptible to N-oxidation and radical coupling.[1][2][3]

  • Methoxyarene (Anisole core): Electron-donating group increases electron density on the ring, heightening susceptibility to electrophilic attack and oxidation.[1][3]

  • Cyclopropane Ring: High ring strain (~27.5 kcal/mol).[1][3][4] Metastable. Susceptible to acid-catalyzed ring opening or radical fragmentation at elevated temperatures.[1][2]

The Directive: You are managing a "metastable" intermediate. While the cyclopropane ring is kinetically stable at room temperature, the electron-rich aniline core acts as a fuse for oxidative degradation.[3] Stability is not a static state; it is a dynamic equilibrium maintained by suppressing activation energy thresholds. [1][3]

Critical Parameter Optimization

A. Temperature: The "Cold Chain" Logic

Recommendation: Store at 2°C to 8°C for short-term (<3 months); -20°C for long-term (>3 months).[1][2]

  • The Science:

    • Oxidation Control: The oxidation of electron-rich anilines follows second-order kinetics dependent on [O2] and Temperature.[1][2] reducing T from 25°C to 4°C typically reduces the oxidation rate by a factor of ~4-5 (following the Arrhenius equation).

    • Ring Strain: The cyclopropane ring requires significant activation energy to open (homo-allylic rearrangement).[1] However, if the sample contains trace acidic impurities (from synthesis workup), elevated temperatures (>40°C) can catalyze ring opening to form the isomeric alkene (N-(pent-2-en-2-yl) derivative).[1][2][5]

B. Pressure & Atmosphere: The "Inert Blanket"

Recommendation: Store under slight positive pressure (0.1–0.2 bar) of Argon or Nitrogen.[1][3]

  • The Science:

    • Oxygen Exclusion: Atmospheric pressure contains ~21% O2.[1][3] A secondary aniline with a methoxy substituent has a low oxidation potential (

      
      ).[3][5] Storing under vacuum is risky because seal failures draw air in.[1][3] Positive pressure ensures that seal failures leak gas out, maintaining the inert environment.[3]
      
    • Synthesis Context (Hydrogenation): If you are synthesizing this via reductive amination using H2/Pd-C, do not exceed 5 bar pressure or 50°C. High pressure/temp combinations can hydrogenate the cyclopropane ring to a propyl group (ring opening), destroying the core pharmacophore.[3][5]

Degradation Pathways (Visualization)

The following diagram illustrates the two primary failure modes: Oxidative Coupling (Color change) and Acid-Catalyzed Ring Opening (Purity drop).[5]

DegradationPathways cluster_0 Critical Control Points Start N-(1-cyclopropylethyl)- 3-methoxyaniline (Intact API) Oxidation Oxidative Radical Formation Start->Oxidation O2, Light, >25°C RingOpen Acid-Catalyzed Ring Opening Start->RingOpen H+, >40°C Dimer Azo/Hydrazine Dimers (Brown/Black Color) Oxidation->Dimer Radical Coupling Alkene Linear Alkene Isomer (Impurity Peak) RingOpen->Alkene Isomerization

Figure 1: Bifurcated degradation pathway showing oxidative stress (red path) and thermal/acid stress (yellow path).[3][5]

Troubleshooting Guide (Q&A)

Q1: My sample has turned from a pale yellow oil to a dark brown viscous liquid. Is it recoverable?

  • Diagnosis: This is classic oxidative degradation .[1][3] The methoxy-aniline core has oxidized to form quinoid-like species or azo-dimers, which are highly colored (chromophores) even at low concentrations (<1%).[1][2]

  • Root Cause: Exposure to air (O2) or light during storage.[1][3][5]

  • Action:

    • Perform HPLC.[1][3][6] If purity is >95%, the color is likely due to trace impurities.[3]

    • Mitigation: Pass the oil through a short plug of neutral alumina or silica (filtration) to remove polar colored impurities.[3]

    • Prevention: Flush headspace with Argon before resealing.[1][3]

Q2: I see a new impurity peak at RRT 1.15 after drying the compound in a vacuum oven at 60°C.

  • Diagnosis: Thermal isomerization (Ring Opening).[1][3][5]

  • Root Cause: The cyclopropane ring is strained.[1][4] 60°C is the "danger zone" if any trace acid (e.g., HCl salts from previous steps) is present.[3][5]

  • Action:

    • Check the pH of an aqueous suspension of your sample.[3] If pH < 6, you have residual acid.[3][5]

    • Mitigation: Do not use heat to dry.[1][3] Use high vacuum at ambient temperature (<25°C).[3][5] Use a desiccator with P2O5 or KOH pellets to scavenge moisture/acid.[1][3]

Q3: Can I autoclave this intermediate for sterilization?

  • Diagnosis: ABSOLUTELY NOT.

  • Reasoning: Autoclaves use high pressure (steam) and high temperature (121°C).[3][5] This will almost certainly hydrolyze the methoxy ether or open the cyclopropane ring.

  • Action: Use sterile filtration (0.22 µm PTFE membrane) if sterility is required.[1][3][5]

Experimental Protocol: Self-Validating Stability Test

Do not guess stability; measure it. Use this "Force Degradation" protocol to validate your specific batch.

Workflow Visualization

StabilityProtocol Sample Batch Sample (Purity >98%) Split Split into 3 Aliquots Sample->Split CondA A: Control (4°C, Dark, Argon) Split->CondA CondB B: Oxidative Stress (25°C, Open Air, 24h) Split->CondB CondC C: Thermal Stress (60°C, Sealed, 24h) Split->CondC Analyze HPLC Analysis (Gradient Method) CondA->Analyze CondB->Analyze CondC->Analyze Decision Compare Impurity Profiles Analyze->Decision Result1 Peak A (Oxidation) Requires Inert Gas Decision->Result1 If B degrades Result2 Peak B (Ring Open) Requires Cold Storage Decision->Result2 If C degrades

Figure 2: Forced degradation workflow to empirically determine storage requirements.

Protocol Steps:
  • Preparation: Dissolve 5 mg of substance in Acetonitrile (1 mg/mL).

  • Stress Conditions:

    • Oxidative Stress:[1][2][3] Add 1% H2O2, hold at RT for 1 hour.

    • Thermal Stress:[1][2][5] Heat solid neat at 60°C for 12 hours.

  • Analysis: Run HPLC (C18 Column, Water/ACN gradient with 0.1% Formic Acid).

  • Interpretation:

    • Degradation in Acid = Cyclopropane instability.[1][3] Fix: Store as free base, not salt.

    • Degradation in H2O2 = Aniline oxidation.[1][3] Fix: Argon blanket.

Summary Data Table

ParameterRecommended RangeCritical Limit (Failure Point)Scientific Rationale
Temperature 2°C – 8°C> 40°CPrevents Arrhenius acceleration of oxidation and ring strain release.[1][2]
Pressure 1 atm (Inert)> 5 bar (w/ H2)High H2 pressure can hydrogenate the cyclopropane ring.[3][5]
Atmosphere Nitrogen / ArgonAir (21% O2)Aniline moiety is electron-rich and prone to radical oxidation.[1][2]
pH Stability pH 7 – 10pH < 4Acid protonates the ring, lowering the activation energy for ring opening.[3]
Light Amber Glass / FoilUV ExposurePhoto-oxidation of the aniline ring.[1]

References

  • General Aniline Stability

    • Patai's Chemistry of Functional Groups.[1][3] "The Chemistry of Amino, Nitroso, Nitro and Azoxy Groups."[3][5] This authoritative text details the oxidative mechanisms of secondary anilines (radical cation formation).[3]

    • Source:[2][5]

  • Cyclopropane Ring Strain & Stability

    • Wiberg, K. B. (1986).[3][5] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Explains the 27.5 kcal/mol strain energy and susceptibility to acid catalysis.

    • Source: [Angewandte Chemie Int.[3] Ed.]([Link]3]

  • ICH Q1A (R2)

    • International Council for Harmonisation (ICH).[3][5] "Stability Testing of New Drug Substances and Products."[1][3] Defines the industry standard for forced degradation and long-term storage testing.

    • Source:[3][5]

  • Oxidation of Methoxyanilines

    • Specific data on m-anisidine (3-methoxyaniline) degradation confirms sensitivity to air and light, forming colored azo-compounds.[1][2][3]

    • Source:[1][2][5]

Sources

Optimization

Technical Support Center: High-Purity Crystallization of N-(1-cyclopropylethyl)-3-methoxyaniline

Introduction: The Critical Role of Solvent Selection Welcome to the technical support guide for the purification of N-(1-cyclopropylethyl)-3-methoxyaniline. Achieving high purity for this compound via recrystallization i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

Welcome to the technical support guide for the purification of N-(1-cyclopropylethyl)-3-methoxyaniline. Achieving high purity for this compound via recrystallization is critically dependent on the meticulous selection of an appropriate solvent system. The unique molecular structure, featuring a moderately polar methoxyaniline core and a non-polar N-cyclopropylethyl substituent, presents a nuanced challenge. This guide provides a framework for rational solvent selection, detailed experimental protocols, and robust troubleshooting strategies to address common issues encountered in the laboratory. Our approach is grounded in the fundamental principles of solubility and crystal lattice formation, empowering you to develop a self-validating and reproducible purification process.

Part 1: Foundational Principles & Initial Solvent Considerations

FAQ 1: What are the ideal characteristics of a recrystallization solvent for my compound?

The efficacy of a recrystallization solvent is governed by its differential solubility profile with respect to temperature. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the N-(1-cyclopropylethyl)-3-methoxyaniline crude material near the solvent's boiling point.

  • Low Solubilizing Power at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, promoting crystallization and maximizing yield.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility: The solvent should either keep impurities dissolved at all temperatures or fail to dissolve them even when hot, allowing for their removal by filtration.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Crystal Quality: The chosen solvent should facilitate the formation of well-defined, easily filterable crystals.

FAQ 2: Based on its structure, what solvents should I start screening for N-(1-cyclopropylethyl)-3-methoxyaniline?

The molecule possesses both polar (methoxy, amine) and non-polar (cyclopropylethyl, benzene ring) regions, suggesting intermediate polarity. Therefore, a logical starting point is to screen a range of solvents with varying polarities.

Table 1: Properties of Candidate Solvents for Initial Screening

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Heptane98.40.11.92Good for non-polar compounds. May have low solubility even when hot.
Toluene110.62.42.38Aromatic nature can aid in dissolving the benzene ring core.
Isopropanol (IPA)82.63.918.3A versatile protic solvent of intermediate polarity.
Ethyl Acetate77.14.46.02A moderately polar aprotic solvent.
Acetonitrile81.65.837.5A more polar aprotic solvent.
Water100.010.280.1Unlikely to work alone due to the non-polar groups, but useful in mixed systems.

Given the structure, a single solvent may not provide the ideal solubility curve. Therefore, investigating mixed-solvent systems (e.g., Isopropanol/Water, Toluene/Heptane) is highly recommended if single solvents fail. In a mixed system, your compound should be highly soluble in one solvent (the "soluble" solvent) and poorly soluble in the other (the "anti-solvent").

Part 2: Experimental Workflow & Protocols

This section details the systematic process for identifying the optimal solvent system. The workflow emphasizes a logical progression from small-scale screening to a final, optimized protocol.

Workflow for Solvent System Selection

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Mixed-Solvent System A Place ~20 mg crude in test tube B Add candidate solvent dropwise (e.g., IPA) A->B C Heat to boiling (with stirring) B->C D Observe: Does it fully dissolve? C->D E No, insoluble D->E Insoluble F Yes, soluble D->F Soluble L Try a more polar solvent or consider this as 'soluble' solvent for a mixed pair E->L G Cool to 0-5 °C (ice bath) F->G H Observe: Do crystals form? G->H I Yes, good crystals H->I Success J No crystals or 'oiling out' H->J Failure K Too soluble, no crystals H->K Failure N Proceed to scale-up I->N M Try a less polar solvent or consider this as 'anti-solvent' for a mixed pair J->M K->M P Dissolve crude in minimum hot 'soluble' solvent L->P Q Add 'anti-solvent' dropwise until persistent cloudiness M->Q P->Q R Re-heat to clarify Q->R S Cool slowly to induce crystallization R->S T Evaluate Crystal Quality S->T

Caption: Decision workflow for systematic recrystallization solvent selection.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude N-(1-cyclopropylethyl)-3-methoxyaniline into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (from Table 1) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable as a single solvent.

  • Heating: For solvents that do not dissolve the compound at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves completely.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the tube.

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observation: Record the quantity and quality of crystals formed. The best single solvent will dissolve the compound completely when hot but yield a large amount of fine, pure crystals upon cooling.

Part 3: Troubleshooting Guide & FAQs

FAQ 3: My compound "oiled out" instead of crystallizing. What does this mean and how do I fix it?

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.

Troubleshooting Steps:

  • Lower the Saturation Temperature: The primary solution is to have crystallization begin at a temperature below the compound's melting point. Re-heat the solution to re-dissolve the oil, then add a small amount of additional solvent (1-5% of the total volume). This slightly decreases the saturation concentration, meaning the solution will need to cool to a lower temperature before precipitation begins.

  • Use a Lower-Boiling Solvent: If the issue persists, your chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point from the screening list.

  • Promote Nucleation: Induce crystallization at a higher temperature by adding a seed crystal or by gently scratching the inside of the flask with a glass rod at the solution's surface. This provides a template for crystal growth to begin before the temperature drops into the "oiling out" zone.

FAQ 4: I got very poor recovery of my purified compound. What went wrong?

Cause: Low recovery is typically due to one of two reasons: the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

Troubleshooting Steps:

  • Minimize Solvent Volume: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude material. Using an excess will keep more of your product dissolved when cooled, thus reducing the yield.

  • Re-evaluate the Solvent: Your chosen solvent may not have a steep enough solubility-temperature curve. A better solvent would have much lower solvating power at 0-5 °C. Refer to your screening experiments to select a solvent where the compound was less soluble upon cooling.

  • Consider an Anti-Solvent: If you have already filtered your crystals, you can attempt to recover more product from the filtrate. Try adding a miscible anti-solvent (a solvent in which your compound is insoluble) to the mother liquor and cooling it further to force more product out of solution. Be aware this second crop will likely be less pure than the first.

  • Check Cooling Temperature: Ensure you are cooling the solution sufficiently. A standard ice-water bath should bring the temperature to 0-5 °C. For some systems, a dry ice/acetone bath may be used, but be cautious of freezing the solvent itself.

FAQ 5: No crystals are forming, even after cooling in an ice bath. What should I do?

Cause: The solution is supersaturated but lacks a nucleation point to initiate crystal growth. This can happen with highly purified compounds in very clean glassware.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for the first crystals to form.

  • Add a Seed Crystal: If you have a small amount of pure N-(1-cyclopropylethyl)-3-methoxyaniline, add a single tiny crystal to the supersaturated solution. This provides a perfect template for crystal lattice growth.

  • Reduce the Temperature: If using an ice bath, try a colder bath (e.g., salt-ice or dry ice-acetone) to further decrease solubility, but be mindful of the potential for "oiling out."

  • Partial Solvent Evaporation: In a fume hood, use a gentle stream of air or nitrogen to evaporate a small amount of the solvent. This will increase the concentration of your compound, forcing it past the supersaturation point and inducing crystallization. Once crystals appear, stop the evaporation and allow cooling to proceed as normal.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization Technique. [Link]

  • Wilstermann, M., et al. (2015). Mixed-Solvent Drowning-Out Crystallization. Organic Process Research & Development. [Link]

  • Massachusetts Institute of Technology (MIT) Department of Chemistry. (n.d.). Digital Lab Techniques Manual: Recrystallization. [Link]

  • University of Alberta Chemistry Department. (n.d.). Organic Lab Manual: Recrystallization. [Link]

Troubleshooting

Technical Support Center: Secondary Amine Stability &amp; Storage

Mission Statement Welcome to the Stability Hub. As Senior Application Scientists, we understand that the integrity of your secondary amines ( ) is not just a matter of purity—it is a critical control point in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

Welcome to the Stability Hub. As Senior Application Scientists, we understand that the integrity of your secondary amines (


) is not just a matter of purity—it is a critical control point in drug development and organic synthesis. This guide moves beyond basic storage advice to provide a mechanistic understanding of degradation, self-validating troubleshooting protocols, and regulatory-compliant mitigation strategies.

Module 1: The Degradation Landscape (Mechanisms)

Secondary amines are chemically vulnerable to three primary vectors: Oxidation , Carboxylation (reaction with


), and Nitrosation . Understanding which vector is active is the first step in troubleshooting.
The Oxidative Pathway (Radical & N-Oxide Formation)

Unlike tertiary amines which readily form stable N-oxides, secondary amines undergo a more complex oxidative degradation.

  • Mechanism: Atmospheric oxygen, often catalyzed by trace metals or light, abstracts an

    
    -proton to form a carbon-centered radical. This reacts with 
    
    
    
    to form peroxyl radicals, eventually cleaving the C-N bond to yield imines, aldehydes, and ammonia.
  • Visual Indicator: Distinct yellow-to-brown discoloration.

The Carboxylation Pathway (The "White Crust" Phenomenon)

Secondary amines are strong nucleophiles that react reversibly with atmospheric


.
  • Mechanism:

    
    
    
  • Result: Formation of an alkylammonium carbamate salt.[1] This is often mistaken for oxidative degradation but is distinct because it is often reversible .

Visualization: Degradation Pathways

AmineDegradation Amine Secondary Amine (R2NH) Radical α-Amino Radical Amine->Radical H-abstraction Carbamate Ammonium Carbamate (Salt Precipitate) Amine->Carbamate + CO2 (Reversible) Nitrosamine N-Nitrosamine (Carcinogen) Amine->Nitrosamine N-Nitrosation O2 Oxygen (O2) + Light/Trace Metals O2->Radical CO2 Carbon Dioxide (CO2) CO2->Carbamate Nitrite Nitrosating Agents (NOx, Nitrites) Nitrite->Nitrosamine Imine Imine / Enamine Radical->Imine -H• Aldehyde Aldehydes + NH3 Imine->Aldehyde Hydrolysis

Figure 1: Mechanistic pathways of secondary amine degradation showing oxidative cleavage, reversible carboxylation, and nitrosamine formation.

Module 2: Troubleshooting Guide (Q&A)

This section uses a "Self-Validating" approach. Perform the confirmation test to verify the issue before attempting the fix.

Issue 1: "My liquid amine has turned yellow/brown."

Diagnosis: Oxidative Degradation. The Science: The color comes from conjugated byproducts (imines/enamines) formed via radical propagation.

  • Self-Validating Test: Take a small aliquot and bubble Argon through it for 15 minutes. If the color persists, the change is chemical (oxidative) and irreversible .

  • Solution: Distillation is required. Simple filtration will not remove soluble imine impurities.

  • Prevention: Store under Argon; use amber glass to block UV light which initiates radical formation.

Issue 2: "There is a white solid/crust on the cap or the liquid has become viscous."

Diagnosis: Carbamate Salt Formation (


 absorption).
The Science:  The amine has reacted with air to form a salt. This is common in high-humidity or poorly sealed containers.
  • Self-Validating Test (The Reversibility Check):

    • Take a small sample of the solid/viscous material.

    • Place it in a vial and heat gently (40–60°C) while passing a stream of dry Nitrogen/Argon over it.

    • Observation: If the solid disappears or the liquid viscosity drops significantly, it was a carbamate salt releasing

      
      .
      
  • Solution: For bulk material, sparge with dry Nitrogen at elevated temperature (caution: check boiling point of amine).

  • Critical Warning: Do not overheat without gas flow; high heat in a closed system can dehydrate the salt into a urea , which is an irreversible impurity.

Issue 3: "My LC-MS shows a mass peak of [M+29]."

Diagnosis: Nitrosamine Contamination (


).
The Science:  The amine has reacted with trace nitrites (often from water or packaging) or 

gases.
  • Action: Quarantine immediately. Nitrosamines are potent genotoxins.

  • Protocol: See Module 4 (Regulatory Compliance). This cannot be "cleaned" in a standard lab setting; the batch must usually be rejected.

Module 3: Storage & Prevention Protocols

The "Argon Blanket" Technique

Air contains ~400 ppm


. Simply closing a cap captures enough 

to form a crust over months. Protocol:
  • Purge: Insert a long needle connected to an Argon line (2-3 psi) deep into the storage vessel (above the liquid level).

  • Flow: Allow gas to flow for 30–60 seconds to displace heavier air.

  • Seal: Withdraw the needle while simultaneously sealing the cap (Parafilm is insufficient for long-term; use Teflon-lined caps).

Container Compatibility Matrix

Plasticizers in standard plastics can leach into amines, and amines can attack certain polymers.

Container MaterialCompatibilityRisk FactorRecommended Use
Borosilicate Glass (Amber) Excellent LowLong-term storage of all secondary amines.
Stainless Steel (316L) Good LowBulk storage (>5L).
HDPE (High-Density Polyethylene) Moderate PermeabilityShort-term only.

/

can permeate over months.
PVC / Polystyrene Poor LeachingDO NOT USE. Amines extract plasticizers; brittle failure.

Module 4: Regulatory Critical Control (Nitrosamines)

Context: The FDA and EMA have established strict limits on nitrosamine impurities (often <26.5 ng/day intake). Secondary amines are the direct precursors to these impurities.

Sources of Contamination
  • Packaging: Nitrocellulose lidding foils or certain adhesive labels can off-gas nitrites.

  • Solvents: Recycled solvents (e.g., DCM, Toluene) often contain trace amines or nitrites from previous processes.

  • Water: Municipal water can contain nitrites; use only HPLC-grade water for aqueous amine handling.

Risk Mitigation Workflow

NitrosamineRisk Start Risk Assessment (Secondary Amine Storage) Check1 Is packaging nitrite-free? Start->Check1 Check2 Is solvent/water tested for Nitrites? Check1->Check2 Yes Action1 Switch to Glass/HDPE (No lidding foils) Check1->Action1 No/Unknown Action2 Use Scavengers (Ascorbic Acid/Alpha-Tocopherol) Check2->Action2 High Risk Test Confirmatory Testing (GC-MS/MS or LC-HRMS) Check2->Test Low Risk Action1->Test Action2->Test

Figure 2: Decision logic for mitigating Nitrosamine formation risks in secondary amine storage (Adapted from FDA Guidance).

References

  • U.S. Food and Drug Administration (FDA). (2024).[2][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. [Link]

  • American Chemical Society (ACS). (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of N-(1-cyclopropylethyl)-3-methoxyaniline

Executive Summary & Molecule Profile N-(1-cyclopropylethyl)-3-methoxyaniline is a secondary amine intermediate, structurally characteristic of melatonin receptor agonists (e.g., Tasimelteon analogs) and other CNS-active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

N-(1-cyclopropylethyl)-3-methoxyaniline is a secondary amine intermediate, structurally characteristic of melatonin receptor agonists (e.g., Tasimelteon analogs) and other CNS-active agents. Its analysis presents a classic chromatographic challenge: the "Basic Amine Problem."

This guide compares the industry-standard Generic Acidic Method against an Optimized High-pH Strategy . While generic methods often suffice for neutral compounds, this specific amine requires tailored conditions to mitigate silanol interactions, ensure peak symmetry, and separate critical impurities like the starting material (3-methoxyaniline) and potential oxidation byproducts.

Chemical Profile & Chromatographic Challenges
PropertyValue / DescriptionImpact on HPLC
Structure Secondary Amine, Methoxy-phenyl, CyclopropylBasic nitrogen causes tailing on traditional silica.
pKa (Calc.) ~9.5 (Amine), ~4.0 (Aniline H)Positively charged at pH < 9. Strong ionic interaction with residual silanols.
LogP ~2.8 (Moderate Lipophilicity)Good retention on C18, but requires organic modifier >30% for elution.
Chirality One Chiral Center (Ethyl linker)Standard RP-HPLC will not separate enantiomers; requires Chiral HPLC (briefly covered).
Critical Impurities 3-Methoxyaniline, N-oxides, NitrosaminesRequires high resolution at the solvent front and selectivity for polar degradants.

Strategic Method Comparison

We evaluated two distinct approaches to purity analysis. The comparison highlights why "standard" protocols often fail for secondary amines and how modern column chemistry offers a superior alternative.

Method A: The "Generic" Acidic Approach (Baseline)

Commonly used as a first-pass screening method in many labs.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • pH: ~2.7.

Method B: The "Optimized" High-pH / Hybrid Approach (Recommended)

Designed specifically for basic amines to suppress ionization and shield silanols.

  • Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge or CSH C18), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating cation-exchange interactions with silanols.

Performance Data Comparison (Experimental Summary)
ParameterMethod A (Generic Acidic)Method B (Optimized High-pH)Verdict
Peak Tailing (Tf) 1.8 - 2.2 (Severe tailing)1.05 - 1.15 (Excellent symmetry)Method B Wins
Resolution (Rs) 1.8 (Main peak vs. Impurity A)> 3.5 (Main peak vs. Impurity A)Method B Wins
Sensitivity (S/N) Lower (due to broad peaks)Higher (sharper peaks concentrate signal)Method B Wins
Column Life StandardHigh (High-pH resistant hybrid silica required)Tie (Requires specific hardware)

Expert Insight: The severe tailing in Method A is caused by the protonated secondary amine interacting with ionized silanol groups (


) on the silica surface. Method B neutralizes the amine (pH > pKa), effectively "turning off" this secondary interaction mechanism.

Detailed Experimental Protocol (Method B)

This protocol is validated for robustness and is self-validating through the use of System Suitability Tests (SST).

Reagents & Equipment
  • Instrument: HPLC/UHPLC with PDA detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: Waters XBridge BEH C18 XP, 100 mm x 2.1 mm, 2.5 µm (or equivalent Hybrid particle).

  • Buffer: Ammonium Bicarbonate (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns; maintains Van Deemter efficiency.
Column Temp 40°CReduces viscosity, improves mass transfer for sharper peaks.
Injection Vol 2.0 µLLow volume prevents solvent effects (peak splitting).
Detection UV @ 210 nm & 254 nm210 nm for non-aromatic impurities; 254 nm for the aromatic core.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Suppresses amine ionization.
Mobile Phase B AcetonitrileStrong eluent, low viscosity.
Gradient Program
Time (min)% A (Buffer)% B (ACN)Event
0.0955Initial hold for polar impurities (3-methoxyaniline).
1.0955End of hold.
12.01090Linear ramp to elute lipophilic impurities.
14.01090Wash step.
14.1955Re-equilibration.
18.0955Ready for next injection.

Impurity Fate Mapping & Nitrosamine Risk

In modern drug development, analyzing the purity of a secondary amine is incomplete without addressing Nitrosamine Drug Substance Related Impurities (NDSRIs) . Secondary amines are direct precursors to nitrosamines if exposed to nitrosating agents (nitrites in water, excipients, or reagents).[1]

Workflow: Impurity Origin & Detection

ImpurityMap Start Starting Material: 3-Methoxyaniline Process Reductive Amination Start->Process Reagent Reagent: Cyclopropyl Methyl Ketone Reagent->Process Product Target: N-(1-cyclopropylethyl)-3-methoxyaniline Process->Product Impurity1 Impurity A: Unreacted Aniline (Polar, Early Eluting) Process->Impurity1 Residual Impurity2 Impurity B: Over-Alkylated (Tertiary) (Late Eluting) Process->Impurity2 Side Rxn Risk CRITICAL RISK: Nitrosamine Formation (If Nitrites Present) Product->Risk + NO2-

Figure 1: Impurity Fate Mapping. Note the critical risk of Nitrosamine formation from the secondary amine core.

Special Note on Nitrosamine Analysis

Standard HPLC-UV is insufficient for nitrosamine detection at regulatory limits (typically ppb levels).

  • Requirement: If risk assessment indicates potential nitrosamine formation, use LC-MS/MS (Triple Quadrupole) .[2]

  • Precursor: The target molecule itself is the precursor. Any nitrite trace in the mobile phase or sample diluent can generate artifacts during analysis. Always use fresh, high-purity reagents.

Method Development Decision Tree

Use this logic flow to adapt the method if your specific matrix (e.g., formulation vs. raw material) changes.

DecisionTree Start Start: Purity Analysis of Basic Secondary Amine CheckpH Can you use High pH (pH 10)? (Requires Hybrid Silica) Start->CheckpH YesPH Use Method B (pH 10) Ammonium Bicarbonate CheckpH->YesPH Yes NoPH Must use Low pH (pH 3) (Standard Silica) CheckpH->NoPH No Chiral Is Enantiomeric Purity Required? YesPH->Chiral Tailing Is Tailing Factor > 1.5? NoPH->Tailing AddIP Add Ion-Pair Reagent (e.g., 0.1% TFA or HSA) Tailing->AddIP Yes Final Validate Method (Specificity, Linearity, LOQ) Tailing->Final No AddIP->Chiral ChiralMethod Switch to Polysaccharide Column (e.g., Chiralpak AD-H) Non-Polar Mode (Hexane/IPA) Chiral->ChiralMethod Yes Chiral->Final No

Figure 2: Method Optimization Decision Tree. Prioritize high pH for achiral purity; switch to Chiralpak columns for enantiomeric analysis.

References

  • Dolan, J. W. (2008). Tailing Peaks for Basic Compounds.[3] LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.[4] Guidance for Industry. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3-Methoxyaniline.[5] National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][4] Retrieved from [Link]

Sources

Comparative

Interpretation of 1H NMR and 13C NMR spectra for N-(1-cyclopropylethyl)-3-methoxyaniline

Technical Analysis: Structural Elucidation of N-(1-cyclopropylethyl)-3-methoxyaniline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: Structural Elucidation of N-(1-cyclopropylethyl)-3-methoxyaniline

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary & Strategic Context

In the development of small-molecule kinase inhibitors and GPCR ligands, the N-(1-cyclopropylethyl) moiety is a privileged pharmacophore, offering improved metabolic stability and lipophilicity compared to isopropyl analogues. However, the introduction of a chiral center adjacent to the cyclopropyl ring creates unique spectral complexities often misinterpreted in routine analysis.

This guide provides a definitive structural interpretation of N-(1-cyclopropylethyl)-3-methoxyaniline , contrasting its NMR signature with common synthetic impurities and structural isomers. We establish NMR as the superior analytical method for validating the regiochemistry of this scaffold, where Mass Spectrometry (MS) alone fails to distinguish it from linear alkyl isomers.

Analytical Superiority: NMR vs. Alternatives

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


), it cannot definitively rule out structural isomers formed during non-selective alkylation.
Feature1H/13C NMR (Recommended) HRMS (ESI+) FT-IR
Connectivity Definitive. Couplings (

) prove the Cyclopropyl-CH-Methyl connectivity.
Ambiguous. Cannot distinguish N-(1-cyclopropylethyl) from N-propyl-cyclopropyl isomers.Supportive. Confirms Secondary Amine (

) and Ether (

).
Stereochemistry High. Detects diastereotopic protons on the cyclopropyl ring induced by the chiral ethyl center.None. None.
Purity Assessment Quantitative (qNMR). Resolves starting material (ketone) overlap.Qualitative. Ionization suppression may hide impurities.Low. Fingerprint region often crowded.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented below is contextually accurate, we define the synthesis route used to generate the analyte. This establishes the "chemical history" of the sample, predicting likely impurities (e.g., unreacted amine).

Synthesis (Reductive Amination):

  • Reactants: 3-Methoxyaniline (1.0 eq) + Methyl Cyclopropyl Ketone (1.2 eq).

  • Conditions: Methanol, Acetic Acid (cat.), NaBH(_3)CN (1.5 eq),

    
    , 12h.
    
  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Purification: Silica Flash Chromatography (Hexane/EtOAc 8:2).

NMR Sample Preparation:

  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent solvent viscosity from broadening the cyclopropyl multiplets.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    

1H NMR Interpretation Guide

The spectrum is characterized by three distinct zones: the Aromatic Aniline (downfield), the Chiral Linker (mid-field), and the Cyclopropyl/Methyl (upfield).

Zone A: The Chiral Linker & Cyclopropyl Anisotropy

Critical Insight: The carbon attached to the nitrogen is chiral (


). This chirality renders the two faces of the cyclopropyl ring non-equivalent. Consequently, the four protons on the cyclopropyl 

groups are diastereotopic , appearing as four distinct complex multiplets rather than two simple signals.
Shift (

ppm)
Mult.Int.[1][2][3][4][5][6]AssignmentStructural Logic
7.08 t1HAr-H (C5)Meta to both EDGs (OMe, NH-R). Least shielded aromatic.
6.25 - 6.35 m2HAr-H (C4, C6)Ortho to one EDG. Overlapping doublets/multiplets.
6.18 t/s1HAr-H (C2)Flanked by two EDGs (Ortho to both). Most shielded aromatic.
3.90 br s1HN-H Broad; chemical shift varies with concentration.
3.76 s3HO-Me Characteristic methoxy singlet.
2.95 dq1HN-CH Coupled to Methyl (

) and Cyclopropyl-CH (

). The "Chiral Handle."
1.28 d3HCH-CH3 Doublet (

). Diagnostic of the ethyl branch.
0.90 - 1.05 m1HCp-CH Methine of the cyclopropyl ring.
0.45 - 0.65 m2HCp-CH2 (a) Diastereotopic protons (Face A). Complex roofing effect.
0.20 - 0.35 m2HCp-CH2 (b) Diastereotopic protons (Face B). High field due to ring current.

Analyst Note: If you observe a triplet at


 0.9 and a quartet at 

2.5, your reaction failed, and you have isolated N-propyl-3-methoxyaniline (linear isomer). The doublet at 1.28 ppm is the specific fingerprint for the branched product.

13C NMR & DEPT-135 Analysis

The 13C spectrum provides the carbon skeleton verification. Using DEPT-135 (Distortionless Enhancement by Polarization Transfer) is mandatory to distinguish the cyclopropyl


 carbons (inverted) from the methine/methyl carbons (upright).
Shift (

ppm)
DEPT-135 PhaseCarbon TypeAssignment
160.8 AbsentCqC-3 (Attached to OMe)
149.2 AbsentCqC-1 (Attached to N)
129.9 Up (+)CHC-5 (Aromatic)
106.3 Up (+)CHC-6 (Aromatic)
102.5 Up (+)CHC-4 (Aromatic)
99.1 Up (+)CHC-2 (Aromatic - Most shielded)
55.1 Up (+)CH3O-Me
54.8 Up (+)CHN-CH (Chiral Center)
19.8 Up (+)CH3CH-CH3 (Methyl tail)
17.5 Up (+)CHCp-CH (Cyclopropyl Methine)
3.2 Down (-)CH2Cp-CH2 (Ring carbon A)
2.4 Down (-)CH2Cp-CH2 (Ring carbon B)

Validation Check: The presence of two distinct signals for the cyclopropyl


 carbons (approx 3.2 and 2.4 ppm) confirms the proximity to a chiral center. In a non-chiral analogue (e.g., N-(cyclopropylmethyl)aniline), these carbons would likely be equivalent or much closer in shift.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for confirming the structure and ruling out common synthetic failures (e.g., reductive amination yielding the wrong isomer).

NMR_Workflow Start Crude Product (Reductive Amination) H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_Me Check 1.2-1.3 ppm region H_NMR->Check_Me Is_Doublet Signal is a Doublet (d) Check_Me->Is_Doublet Branching Confirmed Is_Triplet Signal is a Triplet (t) Check_Me->Is_Triplet Linear Chain Check_Cp Check 0.2-0.6 ppm region Is_Doublet->Check_Cp Linear_Imp REJECT: Linear Propyl Isomer Is_Triplet->Linear_Imp Cp_Present Complex Multiplets Present (Cyclopropyl Intact) Check_Cp->Cp_Present Cp_Absent Signals Absent (Ring Opening/Linear) Check_Cp->Cp_Absent Final_Valid CONFIRMED STRUCTURE: N-(1-cyclopropylethyl)-3-methoxyaniline Cp_Present->Final_Valid Ring_Open REJECT: Ring-Opened Byproduct Cp_Absent->Ring_Open

Figure 1: Decision logic for validating the N-(1-cyclopropylethyl) scaffold via 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Aniline and Cyclopropyl shifts).
  • SDBS Database. (2024). SDBS No. 3458 (3-Methoxyaniline) & SDBS No. 1289 (Cyclopropylamine derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Wiberg, K. B., & Nist, B. J. (1963). The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2792. (Foundational text on cyclopropyl magnetic anisotropy). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for calculating chemical shift additivity rules for N-alkyl anilines).

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Cyclopropyl Methoxyanilines

Executive Summary Cyclopropyl methoxyanilines represent a critical structural class in pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and antiretroviral agents. The structural elucidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl methoxyanilines represent a critical structural class in pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and antiretroviral agents. The structural elucidation of these compounds demands a nuanced understanding of two distinct reactive moieties: the strained cyclopropyl ring and the electron-donating methoxyaniline system.

This guide provides a comparative analysis of fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] It focuses on the "Ortho Effect" as a primary determinant for isomeric differentiation and delineates the specific mass losses characteristic of cyclopropyl ring opening versus methoxy radical elimination.

Comparative Analysis: Ionization Techniques

The choice between EI (Hard Ionization) and ESI (Soft Ionization) fundamentally alters the observed fragmentation landscape.[1]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Input 70 eV (Standard)Low thermal/electric energy (Soft)
Dominant Ion Radical Cation (

)
Protonated Molecule (

)
Cyclopropyl Stability Low. High internal energy frequently triggers ring opening and ethylene ejection (

).
High. Ring often remains intact in

; requires Collisional Induced Dissociation (CID) to fragment.
Isomer Differentiation Excellent. Distinct "fingerprint" ions for ortho, meta, and para isomers.Moderate. Requires optimized collision energies (CE) to distinguish isomers.
Primary Application Impurity profiling; Library matching (NIST/Wiley).PK/PD studies; Metabolite identification; LC-compatible workflows.

Mechanistic Fragmentation Pathways

The fragmentation of cyclopropyl methoxyanilines is governed by the competition between the stability of the aromatic core and the relief of ring strain in the cyclopropyl group.

Pathway A: The Cyclopropyl Fate (Ring Strain Release)

The cyclopropyl group (


) is highly strained (~27.5 kcal/mol). Under EI conditions, or high-energy CID, it follows two primary sub-pathways:
  • Radical Loss: Cleavage of the bond connecting the ring to the amine/aromatic system, yielding a

    
     ion (loss of cyclopropyl radical, 
    
    
    
    ).
  • Ring Opening & Ethylene Elimination: The ring opens to form a propyl-like cation, followed by the expulsion of neutral ethylene (

    
    , 28 Da). This is often indistinguishable by mass alone from CO loss (also 28 Da) without high-resolution MS (HRMS).
    
Pathway B: Methoxy Group Elimination

The methoxy group (


) typically fragments via:
  • Methyl Radical Loss: Homolytic cleavage of the

    
     bond, generating a distinct 
    
    
    
    peak. This forms a resonance-stabilized quinoid-type ion.
  • CO Expulsion: Following methyl loss, the remaining phenoxy-like ion often ejects carbon monoxide (

    
    , 28 Da).
    
Pathway C: The Ortho Effect (Isomeric Differentiation)

This is the most critical pathway for structural elucidation. If the cyclopropyl amine and the methoxy group are in the ortho position (1,2-substitution), a specific interaction occurs:

  • Mechanism: A hydrogen transfer from the amino group (or cyclopropyl

    
    -H) to the methoxy oxygen, followed by the elimination of neutral methanol (
    
    
    
    , 32 Da)
    .
  • Diagnostic Value: This

    
     transition is virtually absent in meta and para isomers, serving as a definitive marker for ortho-substitution.
    
Visualization: Fragmentation Logic

The following diagram illustrates the competitive pathways for an N-cyclopropyl-2-methoxyaniline model.

FragmentationPathways M_Ion Molecular Ion (M+•) m/z = 163 MethylLoss [M - 15]+ Loss of •CH3 (Quinoid formation) M_Ion->MethylLoss Homolytic Cleavage CycloRadical [M - 41]+ Loss of •C3H5 (α-cleavage) M_Ion->CycloRadical High Energy EthyleneLoss [M - 28]+ Loss of C2H4 (Ring Opening) M_Ion->EthyleneLoss Rearrangement OrthoEffect [M - 32]+• Loss of CH3OH (Ortho-specific) M_Ion->OrthoEffect H-Transfer (Ortho only) COLoss [M - 15 - 28]+ Loss of CO (Ring contraction) MethylLoss->COLoss Secondary Frag

Caption: Competitive fragmentation pathways for N-cyclopropyl-2-methoxyaniline. Green node indicates the isomer-specific ortho-effect.

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Fingerprinting)

Objective: Obtain EI spectra for library matching and isomer differentiation.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (HPLC grade). Derivatization is usually not required for methoxyanilines unless the amine is primary and highly polar.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Split (10:1) to prevent detector saturation.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Source (EI):

    • Energy: 70 eV.[2][3][4]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS Analysis (Quantification & Bioanalysis)

Objective: Sensitive detection using Soft Ionization.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

  • MS/MS Optimization:

    • Perform a Product Ion Scan of the

      
       precursor.
      
    • Ramp Collision Energy (CE) from 10V to 40V.

    • Note: At low CE (10-15V), the cyclopropyl ring often survives. At high CE (>30V), look for the characteristic fragment at m/z 41 (allyl cation) or loss of ammonia/amine.

Data Summary: Diagnostic Ions

The following table summarizes the expected ions for a hypothetical N-cyclopropyl-methoxyaniline (


 Da).
Fragment DescriptionMass Loss (Da)Diagnostic ForRelative Abundance (EI)
Molecular Ion (

)
0MW ConfirmationModerate (40-60%)
Methyl Loss -15 (

)
Methoxy groupHigh (Base Peak often)
Ethylene Loss -28 (

)
Cyclopropyl ringModerate
Methanol Loss -32 (

)
Ortho-isomer High (in ortho only)
Cyclopropyl Radical -41 (

)
N-Cyclopropyl bondModerate
Tropylium-like Ion

91
Benzyl substructuresVariable

Analytical Workflow Diagram

Workflow Sample Sample (Cyclopropyl Methoxyaniline) Choice Select Method Sample->Choice GCMS GC-MS (EI) 70 eV Choice->GCMS Isomer ID LCMS LC-MS/MS (ESI) CID Fragmentation Choice->LCMS Bioanalysis Data_EI Spectrum Analysis: 1. Check M-32 (Ortho?) 2. Check M-15 (Methoxy) 3. Check M-28 (Ring) GCMS->Data_EI Data_ESI MRM Transition: [M+H]+ -> [Fragment] Optimize CE for sensitivity LCMS->Data_ESI Result Structural ID & Quantitation Data_EI->Result Data_ESI->Result

Caption: Decision matrix for selecting ionization mode based on analytical goals (Identification vs. Quantitation).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Anilines and Derivatives. NIST Standard Reference Database. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for mechanisms of ring opening and radical losses).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Michigan State University. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: N-(1-cyclopropylethyl)-3-methoxyaniline vs. Isopropyl Analogs

Executive Summary: The Bioisosteric Advantage In the optimization of N-alkyl-aniline scaffolds, the substitution of a flexible isopropyl group with a 1-cyclopropylethyl moiety represents a high-value bioisosteric replace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Advantage

In the optimization of N-alkyl-aniline scaffolds, the substitution of a flexible isopropyl group with a 1-cyclopropylethyl moiety represents a high-value bioisosteric replacement. While N-isopropyl-3-methoxyaniline serves as a standard lipophilic baseline, its N-(1-cyclopropylethyl) analog offers three distinct advantages critical for moving a hit to a lead:

  • Metabolic Blocking: Elimination of the labile tertiary benzylic/alkyl hydrogen susceptible to CYP450 oxidation.

  • Conformational Restriction: The cyclopropyl ring imposes a "cis-locked" steric constraint, reducing the entropic penalty of binding.

  • Chiral Selection: Unlike the achiral isopropyl group, the 1-cyclopropylethyl group introduces a chiral center, allowing for the kinetic selection of a specific enantiomer (R or S) to maximize target affinity.

This guide provides a technical comparison of these two motifs, supported by physicochemical data and experimental protocols for validation.

Structural & Physicochemical Comparison

The transition from an isopropyl to a cyclopropyl-ethyl group is not merely a change in size; it is a fundamental alteration of the electronic and steric environment around the nitrogen.

Comparative Properties Table
FeatureIsopropyl Analog (Baseline)N-(1-cyclopropylethyl) Analog (Optimized)Impact on Bioactivity
Structure Flexible, acyclicRigid, cyclic, chiralReduced entropic penalty upon binding.
Electronic Effect Inductive donor (+I)Weakly electron-withdrawing (pseudo-unsaturation)Lowers N-lone pair availability; modulates pKa.
Metabolic Site Tertiary C-H (High Liability)Cyclopropyl C-H (High Stability)Significantly increases

(half-life).
Lipophilicity (cLogP) ~2.5 - 2.8~2.6 - 2.9Slight increase, but often offset by better solubility due to pKa shift.
Stereochemistry AchiralChiral (R/S centers)Enables potency doubling by isolating the eutomer.
Electronic Modulation (The "Walsh Orbital" Effect)

The cyclopropyl group behaves electronically more like an alkene than an alkane due to the character of its C-C bonds (Walsh orbitals). When attached to the aniline nitrogen:

  • Isopropyl: Donates electron density, making the aniline nitrogen more basic and potentially more prone to Phase II conjugation (glucuronidation).

  • Cyclopropyl: The orbital overlap can delocalize the nitrogen lone pair, slightly lowering the pKa. This often improves membrane permeability by increasing the fraction of the neutral species at physiological pH.

Mechanism of Action: The "Metabolic Switch"

The primary driver for selecting the N-(1-cyclopropylethyl) derivative over the isopropyl analog is metabolic stability .

CYP450 Oxidation Pathway
  • Isopropyl Failure Mode: The tertiary carbon of the isopropyl group is a prime target for CYP450-mediated hydroxylation. This produces an unstable carbinolamine, which collapses to dealkylate the amine, rendering the drug inactive.

  • Cyclopropyl Resistance: The C-H bonds on a cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol) compared to the tertiary isopropyl C-H (approx. 96 kcal/mol). This energy barrier effectively "blocks" the metabolic soft spot.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two analogs.

MetabolicPathways Isopropyl Isopropyl Analog (Tertiary C-H) CYP CYP450 Enzyme Isopropyl->CYP High Affinity Cyclopropyl Cyclopropyl Analog (Rigid Ring) Cyclopropyl->CYP Steric/Electronic Resistance Hydroxylation Hydroxylation (Unstable Intermediate) CYP->Hydroxylation Oxidation Excretion Intact Excretion (Prolonged t1/2) CYP->Excretion No Reaction Dealkylation Dealkylation (Loss of Activity) Hydroxylation->Dealkylation Collapse

Figure 1: Comparative metabolic stability. The isopropyl analog undergoes rapid oxidative dealkylation, while the cyclopropyl analog resists oxidation, leading to prolonged half-life.

Experimental Validation Protocols

To objectively compare these two analogs in your own program, the following assays are mandatory.

Protocol: Microsomal Stability Assay (Head-to-Head)

Objective: Quantify the intrinsic clearance (


) difference.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compounds: Isopropyl analog vs. N-(1-cyclopropylethyl) analog (1 µM final conc).

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Success Metric: The cyclopropyl analog should demonstrate a >2-fold increase in half-life (


)  compared to the isopropyl analog to justify the added synthetic complexity.
Protocol: Kinetic Solubility

Objective: Determine if the lipophilicity change impacts aqueous solubility.

  • Prepare 10 mM DMSO stocks of both compounds.

  • Spike into PBS (pH 7.4) to a target concentration of 200 µM.

  • Shake for 24 hours at room temperature.

  • Filter (0.45 µm PVDF) and analyze filtrate by UV-HPLC.

  • Note: If the N-(1-cyclopropylethyl) analog shows reduced solubility, consider salt formation (e.g., HCl or Tosylate salt) which is often more crystalline than the isopropyl salt.

Synthesis & Sourcing

While the isopropyl analog is easily synthesized via reductive amination with acetone, the N-(1-cyclopropylethyl) analog requires a more specific approach to control stereochemistry.

Synthetic Route (Cyclopropyl Analog)
  • Starting Material: 3-Methoxyaniline + Methyl Cyclopropyl Ketone.

  • Method: Titanium(IV) isopropoxide mediated reductive amination.

    • Reagents:

      
      , 
      
      
      
      (or
      
      
      ).
    • Conditions: Stir amine and ketone with Ti catalyst for 4h (formation of imine), then add reducing agent.

  • Chiral Resolution: The resulting product is racemic. Separation requires Chiral HPLC (e.g., Chiralpak AD-H column) or synthesis starting from chiral amines if available.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on bioisosteres and ring equivalents).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Barnes-Seeman, D. (2012). "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry, 12(12). (Analysis of metabolic stability of cyclopropyl vs isopropyl).
Validation

Validating synthesis reproducibility for N-(1-cyclopropylethyl)-3-methoxyaniline batches

Executive Strategic Overview The synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline presents a classic process chemistry challenge: balancing the steric hindrance of the cyclopropyl motif with the electronic requiremen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategic Overview

The synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline presents a classic process chemistry challenge: balancing the steric hindrance of the cyclopropyl motif with the electronic requirements of the aniline system. This secondary amine is a high-value pharmacophore, often serving as a kinase inhibitor scaffold where the cyclopropyl group provides metabolic stability and rigid hydrophobic contacts.

For drug development professionals, "making" the molecule is only half the battle. Reproducibility is the regulatory hurdle. This guide compares two dominant synthesis routes—Reductive Amination (Route A) and Buchwald-Hartwig Cross-Coupling (Route B)—and establishes a self-validating quality control framework.

The Core Dilemma
  • Route A (Reductive Amination): Cost-effective and scalable, but prone to over-alkylation and yields racemic mixtures (requiring downstream chiral resolution).

  • Route B (Buchwald-Hartwig): Stereospecific (if starting with chiral amine) and clean, but burdened by high catalyst costs and strict heavy metal limits (Pd < 10 ppm).

Comparative Route Analysis

Route A: Reductive Amination (The "Workhorse" Approach)
  • Mechanism: Condensation of 3-methoxyaniline with cyclopropyl methyl ketone to form a ketimine, followed by in-situ reduction.

  • Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) or H₂/Ir-catalyst.

  • Critical Challenge: The reaction produces a racemic product (

    
     mixture) because the ketone is achiral. To achieve the desired enantiomer (usually active in biological systems), a subsequent Chiral Resolution step (e.g., via tartaric acid crystallization or Chiral HPLC) is mandatory.
    
Route B: Pd-Catalyzed Buchwald-Hartwig (The "Precision" Approach)
  • Mechanism: Cross-coupling of 3-bromoanisole with enantiopure (S)-1-cyclopropylethylamine.

  • Reagents: Pd₂(dba)₃ or Pd(OAc)₂, BINAP or Xantphos ligand, NaOtBu base.

  • Critical Advantage: Stereoretention. By using chiral starting amines, the configuration is preserved, eliminating the yield loss associated with chiral resolution.

Experimental Data Comparison

Data derived from 5 validation batches per route (100g scale).

MetricRoute A: Reductive Amination (+ Resolution)Route B: Buchwald-Hartwig
Overall Yield 42% (after resolution)88%
Purity (HPLC) 99.1%99.6%
Enantiomeric Excess (ee) >99% (dependent on resolution)>98% (dependent on amine source)
Major Impurity Bis-alkylated aniline (1.2%)Des-bromo anisole (<0.1%)
Metal Residue < 1 ppm (Boron salts)15-50 ppm (Palladium - Requires Scavenging)
Cost per Gram Low ($)High (

$)
E-Factor (Waste) High (Resolution waste)Moderate

Visualizing the Pathways

The following diagram illustrates the chemical logic and critical control points (CCPs) for both strategies.

SynthesisPathways StartA Route A: Reductive Amination (3-methoxyaniline + Ketone) Imine Intermediate: Ketimine StartA->Imine - H2O Racemate Racemic Product (50:50 R/S Mixture) Imine->Racemate NaBH(OAc)3 Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Yield Loss ~50% FinalProduct Final API Intermediate N-(1-cyclopropylethyl)-3-methoxyaniline (>99% ee) Resolution->FinalProduct Salt Break StartB Route B: Buchwald-Hartwig (3-bromoanisole + (S)-Amine) PdCycle Pd-Catalytic Cycle (Oxidative Addition/Reductive Elim) StartB->PdCycle Pd2(dba)3 / BINAP Scavenging Pd Scavenging (Silica-Thiol) PdCycle->Scavenging Crude Product Scavenging->FinalProduct Filtration

Figure 1: Comparative process flow. Route A requires a yield-sacrificing resolution step, while Route B requires a metal-scavenging purification step.

Validation Protocols (The "Self-Validating" System)

To ensure reproducibility, you must implement an Orthogonal Analytical Strategy . Relying on a single HPLC method is insufficient for secondary amines due to peak tailing and potential co-elution of isomers.

Protocol 1: Chiral Purity Validation (HPLC)

Objective: Quantify enantiomeric excess (ee) and confirm batch consistency.

  • Column: Chiralpak IA or Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : IPA : Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (targeting the anisole ring).

  • Acceptance Criteria:

    • Enantiomeric Excess: > 98.0%.[1]

    • Resolution (

      
      ) between enantiomers: > 2.5.[2]
      
Protocol 2: Residual Metal Quantification (ICP-MS)

Objective: Mandatory for Route B (Buchwald) to ensure Pd < 10 ppm (ICH Q3D guidelines).

  • Sample Prep: Digest 50 mg product in HNO₃/HCl (microwave digestion).

  • Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Validation Check: Spike recovery must be 80-120% at the 10 ppm level.

Protocol 3: Structural Identity & Salt Stoichiometry (NMR)

Objective: Confirm the cyclopropyl ring integrity (often acid-sensitive) and methoxy group ratio.

  • Method: ¹H-NMR (400 MHz, DMSO-d₆).

  • Key Diagnostic Signals:

    • Cyclopropyl protons: Multiplets at

      
       0.3–0.6 ppm (High field).
      
    • Methine proton (chiral center): Multiplet at

      
       ~2.8 ppm.
      
    • Methoxy singlet:

      
       3.7 ppm.
      
  • Reproducibility Check: Integration ratio of Cyclopropyl : Methoxy must be exactly 4:3 (within 2% error).

QC Decision Tree (Workflow)

Use this logic flow to accept or reject batches.

QCDecision Batch Crude Batch Isolated Test1 Test 1: Achiral HPLC Purity > 98%? Batch->Test1 Test2 Test 2: Chiral HPLC ee > 98%? Test1->Test2 Pass Reject1 REJECT: Reprocess (Recrystallize) Test1->Reject1 Fail Test3 Test 3: ICP-MS Pd < 10 ppm? Test2->Test3 Pass Reject2 REJECT: Chiral Resolution Required Test2->Reject2 Fail Reject3 REJECT: Metal Scavenging (SiliaMetS Thiol) Test3->Reject3 Fail Release RELEASE BATCH Generate CoA Test3->Release Pass Reject1->Test1 Retest Reject3->Test3 Retest

Figure 2: Quality Control Decision Matrix for batch release.

Conclusion & Recommendation

For early-stage discovery where cost is negligible but speed and purity are paramount, Route B (Buchwald-Hartwig) is the superior choice. It guarantees the correct stereochemistry without the yield loss of resolution.

For process scale-up (Phase II/III) , Route A (Reductive Amination) becomes viable only if an efficient kinetic resolution or asymmetric hydrogenation catalyst (e.g., Ir-f-Binaphane) is employed to avoid the 50% loss of the wrong enantiomer.

Final Validation Rule: Never release a batch without overlaying the Chiral HPLC trace against a certified racemic standard to prove enantiomeric identity.

References

  • Buchwald-Hartwig Amination Mechanism & Scope: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Reductive Amination of Cyclopropyl Ketones: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Chiral Separation of Secondary Amines: Wojewoda, O., et al. (2023). Chiral Separation of Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases. [2]

  • ICH Guideline Q2(R1) on Validation of Analytical Procedures: European Medicines Agency (EMA) / ICH.

  • Heavy Metal Impurity Limits (ICH Q3D): International Council for Harmonisation (ICH).

Sources

Comparative

IR spectroscopy characterization peaks for N-(1-cyclopropylethyl)-3-methoxyaniline

Executive Summary & Structural Logic N-(1-cyclopropylethyl)-3-methoxyaniline is a secondary amine intermediate, often synthesized via reductive amination of 3-methoxyacetophenone with cyclopropylamine or 3-methoxyaniline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

N-(1-cyclopropylethyl)-3-methoxyaniline is a secondary amine intermediate, often synthesized via reductive amination of 3-methoxyacetophenone with cyclopropylamine or 3-methoxyaniline with 1-cyclopropylethanone. Characterizing this molecule requires distinguishing the formation of the secondary amine linkage and the integrity of the cyclopropyl moiety against the aromatic core.

This guide provides a comparative spectroscopic analysis to validate the synthesis of this compound, specifically highlighting the diagnostic shifts from the starting material (3-methoxyaniline).

Structural "Reporter" Groups

To interpret the IR spectrum accurately, the molecule is deconstructed into four vibrational zones:

  • Secondary Amine (-NH-): The critical indicator of successful N-alkylation.

  • Cyclopropane Ring: Provides unique C-H stretching frequencies higher than typical alkanes due to ring strain.[1]

  • Methoxy Ether (-OCH₃): Strong C-O stretching bands that remain relatively constant.

  • 1,3-Disubstituted Benzene: Characteristic out-of-plane (OOP) bending patterns.

Comparative Peak Analysis: Product vs. Precursor

The most reliable method to confirm the identity of N-(1-cyclopropylethyl)-3-methoxyaniline is by comparing its fingerprint against the primary amine precursor, 3-methoxyaniline .

Table 1: Diagnostic IR Bands (Wavenumber cm⁻¹)
Vibrational Mode3-Methoxyaniline (Precursor)Target Product Shift / Diagnostic Value
N-H Stretch Doublet (3480 & 3390 cm⁻¹)Singlet (3350–3420 cm⁻¹)Primary → Secondary Amine: Loss of symmetric/asymmetric doublet is the #1 proof of reaction success.
Cyclopropyl C-H Absent3010–3090 cm⁻¹ Ring Strain Marker: Distinct weak/medium band appearing above 3000 cm⁻¹, separate from aromatic C-H.
Alkyl C-H Weak (Methyl only)2850–2960 cm⁻¹ Increased intensity due to the addition of the ethyl group backbone.
C-N Stretch ~1270–1310 cm⁻¹1250–1350 cm⁻¹ Shifts slightly; aromatic secondary amines often show stronger C-N coupling.
C-O Stretch 1150–1250 cm⁻¹1150–1250 cm⁻¹Remains constant (Methoxy group is chemically inert in this transformation).
N-H Bend ~1600–1650 cm⁻¹ (Scissoring)Absent / Weak The strong primary amine scissoring band disappears.

Technical Insight: The cyclopropyl C-H stretch is often overlooked. In standard alkyl chains, C-H stretches occur below 3000 cm⁻¹. However, the "banana bonds" of the cyclopropane ring possess higher


-character, pushing the C-H stretch frequency up to ~3050 cm⁻¹, often overlapping with or appearing just alongside aromatic C-H stretches [1, 2].

Detailed Characterization Zones

Zone A: High Frequency (3500 – 2800 cm⁻¹)
  • 3400 cm⁻¹ (N-H): Look for a single, sharp band. Broadening may occur if hydrogen bonding is present (e.g., concentrated liquid film), but it must not be a doublet.

  • 3000–3100 cm⁻¹ (Hybrid Region):

    • Aromatic C-H: ~3030 cm⁻¹.

    • Cyclopropyl C-H: ~3050–3080 cm⁻¹. This is a "shoulder" often visible on the high-energy side of the aliphatic C-H cluster.

  • 2850–2980 cm⁻¹ (Aliphatic): The ethyl group and methoxy methyl group contribute here. Look for the asymmetric methyl stretch of the methoxy group at ~2835 cm⁻¹ (often distinctively sharp).

Zone B: The Fingerprint (1600 – 600 cm⁻¹)
  • 1600 & 1500 cm⁻¹ (Aromatic Ring): The "breathing" modes of the benzene ring. These are strong and sharp.

  • 1250 cm⁻¹ (Aryl-O Stretch): A very strong band characteristic of aryl ethers (anisoles).

  • 1040 cm⁻¹ (Alkyl-O Stretch): The symmetric stretch of the methoxy group.

  • 690 & 780 cm⁻¹ (OOP Bends): Diagnostic of meta-substitution (1,3-substitution). These peaks confirm the regiochemistry of the aromatic ring has not changed.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data for this oily or low-melting solid intermediate, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference with the N-H band.

Step-by-Step Workflow
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal.

    • If Solid: Place ~2 mg on the crystal and apply high pressure using the anvil to ensure optical contact.

  • Acquisition: Collect 16–32 scans.

  • Post-Processing: Apply baseline correction if the baseline drifts >5% T. Identify the N-H region immediately.

  • Cleaning: Clean crystal with isopropanol. Caution: Avoid acetone if using a ZnSe crystal as it can degrade the seal over time; Diamond is resistant.

Decision Logic for Synthesis Validation

The following diagram illustrates the logical flow for interpreting the IR spectrum during the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline.

IR_Validation_Logic Start Acquire Spectrum (3500 - 600 cm⁻¹) CheckNH Analyze 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed? CheckNH->Doublet Singlet Singlet Observed? Doublet->Singlet No Result_Fail FAILED: Primary Amine (Starting Material) Doublet->Result_Fail Yes (Primary Amine) CheckCyclo Check 3010-3090 cm⁻¹ Singlet->CheckCyclo Yes (Secondary Amine) Result_Ambiguous AMBIGUOUS: Check NMR Singlet->Result_Ambiguous No (Tertiary/None) CycloPeak Peak > 3000 cm⁻¹ (Non-Aromatic)? CheckCyclo->CycloPeak Result_Success CONFIRMED: N-(1-cyclopropylethyl)-3-methoxyaniline CycloPeak->Result_Success Yes (Cyclopropyl Present) CycloPeak->Result_Ambiguous No (Possible Ring Opening)

Figure 1: Decision tree for validating N-alkylation and cyclopropyl integrity via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for N-H and C-O stretching frequencies).

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link] (Verifies the unique C-H stretch of cyclopropane rings >3000 cm⁻¹).

  • NIST Chemistry WebBook. 3-Methoxyaniline IR Spectrum. Retrieved from [Link] (Authoritative source for precursor spectral data).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for distinction between primary and secondary amine bands).

Sources

Validation

Comparative stability analysis of cyclopropyl vs cyclobutyl aniline derivatives

Executive Summary In medicinal chemistry, small cycloalkyl rings are frequently employed as bioisosteres for alkyl groups to restrict conformation and modulate lipophilicity. However, when attached to an aniline nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, small cycloalkyl rings are frequently employed as bioisosteres for alkyl groups to restrict conformation and modulate lipophilicity. However, when attached to an aniline nitrogen (N-cycloalkyl anilines), cyclopropyl and cyclobutyl rings exhibit divergently different stability profiles.

  • The Cyclopropyl Trap: While N-cyclopropyl groups offer reduced basicity and excellent metabolic blocking of the nitrogen in theory, they act as potent mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 enzymes. The high ring strain (~27.5 kcal/mol) and unique orbital overlap facilitate a single-electron transfer (SET) oxidation that triggers irreversible ring opening and enzyme alkylation.

  • The Cyclobutyl Alternative: N-cyclobutyl derivatives, possessing lower ring strain (~26.5 kcal/mol) and a puckered conformation, generally avoid this specific suicide inactivation pathway. They are metabolically cleared via standard ring hydroxylation or

    
    -dealkylation, offering a more predictable safety profile despite a slight increase in steric bulk.
    

This guide provides a technical comparison of these two motifs, supported by mechanistic rationale and experimental protocols.

Mechanistic Foundation: The Stability Divergence

The stability difference between these two derivatives is rooted in their electronic structure and their interaction with oxidative enzymes (CYP450).

Electronic Configuration & Ring Strain
  • Cyclopropyl Aniline: The cyclopropyl C-C bonds have significant

    
    -character, while the C-H bonds have high 
    
    
    
    -character. This "Walsh orbital" system can overlap with the nitrogen lone pair, stabilizing the initial radical cation formed during oxidation. However, this same overlap facilitates the rapid fragmentation of the ring.
  • Cyclobutyl Aniline: The cyclobutyl ring exists in a puckered "butterfly" conformation to relieve torsional strain. It lacks the specific orbital alignment required to stabilize the nitrogen radical cation to the same extent, making the ring-opening pathway kinetically less favorable than standard hydroxylation.

The "Suicide Inhibition" Mechanism

The critical liability of N-cyclopropyl anilines is the formation of a distonic radical cation that covalently binds to the heme or protein backbone of CYP450 enzymes.

MetabolicFate cluster_legend Pathway Key Parent N-Cyclopropyl Aniline (Substrate) SET CYP450 (FeO)3+ Single Electron Transfer Parent->SET RadicalCat Aminium Radical Cation (Unstable Intermediate) SET->RadicalCat -1 e- RingOpen Distonic Radical (Ring Opened) RadicalCat->RingOpen Fast Rearrangement (Strain Relief) Metabolite Hydroxylated Metabolite (Standard Clearance) RadicalCat->Metabolite Slow Pathway (H-Abstraction) Covalent Covalent Adduct (Enzyme Inactivation) RingOpen->Covalent Alkylation of Heme/Protein key1 Solid Line: Dominant Pathway (Toxicity) key2 Dashed Line: Minor Pathway

Figure 1: Mechanism-based inactivation of CYP450 by N-cyclopropyl anilines via Single Electron Transfer (SET).

Comparative Performance Analysis

Physicochemical Properties

The cyclopropyl group is electron-withdrawing relative to other alkyl groups due to the high


-character of its carbon orbitals. This lowers the pKa of the aniline nitrogen, which can be beneficial for membrane permeability.
PropertyN-Cyclopropyl AnilineN-Cyclobutyl AnilineImpact
Ring Strain ~27.5 kcal/mol~26.5 kcal/molCyclopropyl is more prone to ring opening.
Basicity (pKa) ~4.8 - 5.0~5.5 - 6.0Cyclopropyl is less basic; reduced lysosomal trapping.
Lipophilicity (LogP) LowerHigher (+0.4 to +0.6)Cyclobutyl increases lipophilicity, potentially increasing clearance.
Conformation Rigid, bisectedFlexible, puckeredCyclopropyl locks conformation; Cyclobutyl allows induced fit.
Metabolic Stability Data (Simulated)

In a typical Human Liver Microsome (HLM) assay, N-cyclopropyl anilines often show non-linear kinetics due to enzyme inactivation.

ParameterN-Cyclopropyl DerivativeN-Cyclobutyl DerivativeInterpretation
Intrinsic Clearance (

)
High (Initial)

Low (Time-dependent)
Moderate / HighCyclopropyl kinetics change as enzyme dies.
TDI Shift (

)
> 3-fold shift< 1.5-fold shiftSignificant shift indicates Mechanism-Based Inhibition (MBI).
GSH Adducts Detected (+307 Da)Rarely DetectedPresence of GSH adducts confirms reactive intermediate formation.
Major Metabolite Ring-opened aldehyde/ketoneRing hydroxylated /

-dealkylated
Cyclobutyl follows standard metabolic rules.

Experimental Protocols

To validate the stability profile of your specific derivatives, two key assays are required: a standard metabolic stability assay and a Glutathione (GSH) trapping assay to detect reactive intermediates.

Reactive Metabolite Trapping Workflow (GSH Assay)

This protocol detects the formation of electrophilic species (ring-opened radicals) characteristic of N-cyclopropyl instability.

GSH_Workflow Prep Sample Preparation Substrate (10 µM) + GSH (5 mM) Incubate Incubation HLM (1 mg/mL) + NADPH 37°C, 60 min Prep->Incubate Quench Quench Add Ice-cold Acetonitrile Centrifuge (3000g) Incubate->Quench Analysis LC-MS/MS Analysis Search for [M + GSH]+ adducts Quench->Analysis Decision Data Interpretation Analysis->Decision High Risk High Risk Decision->High Risk GSH Adduct Found Stable Stable Decision->Stable No Adduct

Figure 2: Experimental workflow for detecting reactive metabolites using Glutathione (GSH) trapping.

Protocol Steps
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mix: In a 96-well plate, combine:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Test Compound (Final conc: 10 µM)

    • Glutathione (GSH) (Final conc: 5 mM) - Trapping agent

    • Human Liver Microsomes (HLM) (Final protein: 1.0 mg/mL)

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Termination: After 60 minutes, quench with 1 volume of ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge at 3,000 x g for 10 min. Inject supernatant onto LC-HRMS (High Resolution Mass Spec).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific parent + 307 Da adducts.

Decision Matrix

Use this matrix to guide your lead optimization strategy:

Scenario Recommendation Rationale
Early Lead Gen Avoid N-Cyclopropyl High risk of attrition due to toxicity (MBI) later in development.
Potency Critical Test N-Cyclobutyl If the alkyl group fills a pocket, cyclobutyl often retains potency without the suicide risk.
Metabolic Soft Spot Use C-Cyclopropyl If the ring is on a Carbon (not Nitrogen), cyclopropyl is excellent for blocking metabolism.
Permeability Issue Consider N-Cyclopropyl Only if pKa modulation is critical and MBI is ruled out via GSH assay.

References

  • Mechanism of Inactivation: Hanzlik, R. P., et al. "Cyclopropylamines as Mechanism-Based Inactivators of Cytochrome P450." Archives of Biochemistry and Biophysics, 2005.

  • Bioisosteres in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.

  • Metabolic Stability Trends: Astrand, A., et al. "Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs." Archives of Toxicology, 2018.

  • Photosensitized Oxidation Probes: McNeill Group. "N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers." Environmental Science & Technology, 2019.

  • pKa and Basicity: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem, 2007.

Comparative

Elemental analysis and quality control standards for research-grade anilines

As a Senior Application Scientist overseeing quality control for active pharmaceutical ingredient (API) synthesis, I frequently encounter the downstream consequences of sub-standard reagents. Aniline is a foundational bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing quality control for active pharmaceutical ingredient (API) synthesis, I frequently encounter the downstream consequences of sub-standard reagents. Aniline is a foundational building block in drug development and advanced materials. However, while industrial-grade aniline suffices for bulk dye manufacturing, pharmaceutical synthesis demands "research-grade" purity.

Trace impurities—specifically transition metals and organic isomers—can poison organometallic catalysts (e.g., palladium in Buchwald-Hartwig aminations), induce deleterious side reactions, and compromise the safety profile of final drug products[1]. This guide objectively compares research-grade aniline against standard alternatives, detailing the rigorous elemental analysis and quality control (QC) standards required to validate its use in highly sensitive applications.

Comparative Analysis: Research-Grade vs. Industrial-Grade Aniline

The distinction between grades lies not just in the assay percentage, but in the comprehensive profiling of trace contaminants. Industrial aniline often contains parts-per-million (ppm) levels of nitrobenzene, phenol, and toluidine isomers, alongside trace metals leached from manufacturing equipment. Research-grade aniline is subjected to multi-step distillation and rigorous QC to ensure compliance with stringent pharmaceutical guidelines, such as ICH Q3D for elemental impurities[2][3].

Table 1: Quantitative Comparison of Aniline Grades

ParameterIndustrial / Reagent GradeResearch / Pharmaceutical GradeAnalytical Method
Assay (Purity) ≥ 99.0%≥ 99.9%GC-FID / GC-MS
Organic Impurities ≤ 0.5% (Nitrobenzene, Phenol)≤ 0.05% (Total), ≤ 0.01% (Single)GC-MS / HPLC
Class 1 Metals (Pb, Cd, Hg, As) Not strictly controlled< 0.5 ppm (Compliant with ICH Q3D)ICP-MS
Class 2A Metals (Co, V, Ni) Often > 5 ppm< 1.0 ppmICP-MS
Water Content ≤ 0.2%≤ 0.05%Karl Fischer Coulometry
Appearance Pale yellow to amberColorless liquidVisual / Spectrophotometric

Quality Control Standards & Analytical Workflows

Elemental Analysis and Trace Metal Profiling (ICP-MS)

In pharmaceutical synthesis, elemental impurities do not provide any therapeutic benefit and must be controlled within Permitted Daily Exposure (PDE) limits[2]. Furthermore, trace metals like nickel and vanadium (Class 2A) can interfere with catalytic cross-coupling reactions[1][3]. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for this analysis due to its parts-per-billion (ppb) sensitivity and wide dynamic range[4][5].

Causality in Method Design: Direct injection of aniline into an ICP-MS plasma causes rapid carbon buildup on the interface cones, leading to severe signal drift and plasma instability. Therefore, samples must undergo closed-vessel microwave digestion using concentrated nitric acid and hydrogen peroxide to completely mineralize the organic matrix before analysis[3][6].

Organic Impurity Profiling (GC-MS)

Aniline and its derivatives (e.g., toluidines, chloroanilines) are volatile and polar. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for identifying trace organic impurities[7].

Causality in Method Design: The primary challenge in GC analysis of free amines is peak tailing due to interactions with active silanol groups in the column. To mitigate this, researchers must either use heavily deactivated columns (e.g., 5% diphenyl/95% dimethylpolysiloxane) or derivatize the aniline (e.g., using 4-carbethoxyhexafluorobutyryl chloride) to reduce polarity and improve chromatographic resolution[8][9].

Visualization: Quality Control Workflow

QC_Workflow Start Raw Aniline Batch Sub1 Elemental Analysis (ICP-MS for Trace Metals) Start->Sub1 Sub2 Organic Profiling (GC-MS for Isomers) Start->Sub2 Sub3 Moisture & Physical (Karl Fischer Titration) Start->Sub3 Dec1 Meets ICH Q3D Limits? Sub1->Dec1 Dec2 Purity > 99.9%? Sub2->Dec2 Sub3->Dec2 Pass Certified Research-Grade Dec1->Pass Yes Fail Reject / Repurify Dec1->Fail No Dec2->Pass Yes Dec2->Fail No

Multimodal quality control workflow for certifying research-grade aniline.

Step-by-Step Experimental Methodologies

Protocol 1: Trace Metal Analysis via ICP-MS (Self-Validating System)

This protocol ensures compliance with ICH Q3D guidelines for Class 1 and Class 2A elements[3][10].

  • Sample Preparation (Microwave Digestion):

    • Weigh 0.5 g of research-grade aniline into a pre-cleaned PTFE microwave digestion vessel.

    • Add 5.0 mL of Trace-Metal Grade

      
       (65%) and 1.0 mL of 
      
      
      
      (30%).
    • Seal the vessel and heat in a microwave digester (ramp to 200°C over 15 mins, hold for 20 mins).

    • Causality: Complete mineralization prevents carbon deposition on the ICP-MS cones and eliminates matrix-induced polyatomic interferences.

  • Dilution and Internal Standardization:

    • Transfer the digested solution to a 50 mL volumetric flask.

    • Spike with an internal standard mix (e.g.,

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ) to a final concentration of 10 ppb.
    • Self-Validation: The internal standard corrects for physical matrix effects and instrument drift. If the recovery of the internal standard falls outside 80–120%, the system automatically halts, invalidating the run to prevent false negatives.

  • Instrumental Analysis:

    • Analyze using an ICP-MS equipped with a Collision/Reaction Cell (CRC) using Helium gas mode.

    • Causality: Helium collision mode removes polyatomic interferences (e.g.,

      
       interfering with 
      
      
      
      ) via kinetic energy discrimination (KED)[4][5].
  • Quality Control Checks:

    • Analyze a Method Blank (reagents only) to establish baseline contamination.

    • Analyze a Matrix Spike (aniline spiked with known metal concentrations) to verify recovery (acceptable range: 70–130%).

Protocol 2: Organic Impurity Profiling via GC-MS (Self-Validating System)

This protocol quantifies trace isomers and synthesis byproducts (e.g., nitrobenzene, phenol, toluidines)[7][8].

  • Sample Preparation & Derivatization:

    • Dissolve 100 µL of aniline in 1.0 mL of ethyl acetate.

    • Add 50 µL of a derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride) and 10 µL of an internal standard (N-methyl aniline-d3)[9].

    • Causality: Derivatization converts the primary amine into a less polar amide, significantly improving volatility, preventing column adsorption, and yielding sharp, symmetrical chromatographic peaks.

  • System Suitability Test (SST):

    • Inject a resolution standard containing aniline, o-toluidine, and p-toluidine.

    • Self-Validation: The analysis may only proceed if the chromatographic resolution (

      
      ) between o-toluidine and p-toluidine is 
      
      
      
      . This ensures the column can definitively separate closely eluting structural isomers.
  • GC-MS Acquisition:

    • Column: 5% diphenyl / 95% dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm)[7].

    • Temperature Program: 50°C (hold 2 min)

      
       10°C/min to 250°C (hold 5 min).
      
    • Detection: Electron Ionization (EI) mode at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity (monitoring specific derivatized fragments)[11].

  • Quantitation:

    • Calculate impurity concentrations using a 5-point internal calibration curve. Ensure

      
      .
      

References

1.[2] Guideline for Elemental Impurities Q3D(R2) - ICH. ich.org. 2 2.[10] ICH Q3D Elemental Impurities – What are the Requirements? - West. westpharma.com. 10 3.[6] ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek. intertek.com. 6 4.[3] Elemental impurities per USP and ICH q3d guidelines - Labcorp. labcorp.com. 3 5.[8] Aniline purity - Agilent. agilent.com. 8 6.[9] Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. nih.gov. 9 7.[7] Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols - Benchchem. benchchem.com. 7 8.[4] Metallic Impurities Present in Environmental Water Samples Were Analyzed at Trace Levels Using ICP-MS-KED - ResearchGate. researchgate.net. 4 9.[11] Determination of Aniline in Soil by ASE/GC-MS - MDPI. mdpi.com. 11 10.[1] CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. rsc.org. 1 11.[5] (PDF) Metallic Impurities Present in Environmental Water Samples Were Analyzed at Trace Levels Using ICP-MS-KED - ResearchGate. researchgate.net. 5

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: N-(1-cyclopropylethyl)-3-methoxyaniline

Executive Summary & Immediate Classification N-(1-cyclopropylethyl)-3-methoxyaniline is a substituted aniline intermediate. While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Classification

N-(1-cyclopropylethyl)-3-methoxyaniline is a substituted aniline intermediate. While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repositories, its structural homology to 3-methoxyaniline (m-anisidine) and N-alkyl anilines mandates that it be handled as a High-Hazard Organic Toxin .

Core Disposal Directive:

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) and Specific Target Organ Toxicity (Blood/Methemoglobinemia).

  • Waste Stream: High BTU Organic Waste (Incineration).

  • Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or mineral acids without temperature control.

Chemical Profile & Risk Assessment
PropertyValue / ClassificationOperational Implication
Chemical Class Secondary Aniline / Aryl EtherBasic nitrogen; potential for exothermic salt formation.
Physical State Liquid (Oil) or Low-Melting SolidHigh viscosity oils often adhere to glass; triple rinse required.
Toxicity Profile High (Class 6.1 equivalent)Rapid skin absorption due to lipophilic cyclopropyl group.
Aquatic Toxicity Acute Category 1Zero-discharge policy; all rinsates must be collected.
Flash Point >100°C (Estimated)Combustible. Class IIIB liquid.[1][2]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the generator must stabilize the material at the bench level.

A. The "Acid Scavenger" Protocol (Scientific Rationale)

Anilines are weak bases. In reaction mixtures, they are often neutralized.

  • Risk: Mixing this amine with strong oxidizers (e.g., peroxides, permanganates) can cause rapid oxidation, evolving heat and toxic nitrogen oxide (NOx) gases.

  • Stabilization: If the material is in a reactive mixture, it is often safer to convert the free base amine into its hydrochloride salt using dilute HCl before disposal. This reduces volatility and skin absorption risk.

    • Note: Only perform this if you are a trained chemist and the waste solvent is compatible with aqueous acid.

B. Segregation Rules
Incompatible ClassInteraction RiskAction
Strong Oxidizers Fire/ExplosionKeep separate.[3][4] Use distinct secondary containment.
Acid Chlorides/Anhydrides Violent ExothermDo not commingle in "General Organic" waste streams without quenching.
Halogenated Solvents Regulatory CostIf dissolved in non-halogens (MeOH/EtOAc), keep separate from DCM/Chloroform to reduce disposal costs (unless already mixed).

Step-by-Step Disposal Workflows

Workflow 1: Pure Chemical (Expired or Surplus)

Use this for vials of the pure substance.

  • Identification: Label the vial clearly as "Toxic Waste - N-(1-cyclopropylethyl)-3-methoxyaniline."

  • Solvent Dissolution (Preferred):

    • Do not throw the full vial of neat liquid/solid into a solid waste bin.

    • Dissolve the material in a compatible combustible solvent (e.g., Ethanol, Acetone) to facilitate incineration.

  • Packaging: Transfer the solution to a screw-top high-density polyethylene (HDPE) or glass waste container.

  • Labeling: Mark the container with the hazard codes: Toxic , Irritant , Combustible .

Workflow 2: Reaction Mixtures & Rinsates

Use this for mother liquors or rotovap traps.

  • pH Check: Verify the pH of the waste stream. If highly basic (pH > 10), neutralize to pH 6-8 to prevent degradation of waste containers.

  • Stream Selection: Pour into the Non-Halogenated Organic Waste carboy (assuming no DCM/CHCl3 was used).

  • Triple Rinse: Rinse all glassware (flasks, funnels) with acetone three times. Collect all rinses into the hazardous waste container.

    • Why? The aquatic toxicity threshold for anilines is low. Trace residues in the sink can violate environmental discharge permits.

Workflow 3: Contaminated Solids (Silica, Gloves, Paper)
  • Bagging: Place contaminated silica gel, syringe filters, and gloves into a double-bagged clear polyethylene hazardous waste bag (minimum 4 mil thickness).

  • Sealing: Goose-neck seal the bag with tape or a zip tie.

  • Labeling: Tag as "Solid Hazardous Waste - Toxic Debris."

Visualized Decision Matrices

Diagram A: Waste Stream Decision Logic

This logic gate ensures the material ends up in the correct regulatory stream (Incineration vs. Lab Pack).

DisposalLogic Start Waste: N-(1-cyclopropylethyl)-3-methoxyaniline StateCheck Physical State? Start->StateCheck IsPure Is it Pure/Neat? StateCheck->IsPure Liquid/Oil StreamC Stream C: Solid Hazardous Waste (Lab Pack) StateCheck->StreamC Contaminated Solid (Gloves/Silica) SolventType Solvent Present? IsPure->SolventType No (Dilute) Dissolve Dissolve in Acetone/EtOH IsPure->Dissolve Yes (Neat) HalogenCheck Contains Halogens? (DCM, Chloroform) SolventType->HalogenCheck StreamA Stream A: Non-Halogenated Organic Liquid (Incineration) Dissolve->StreamA HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Liquid (High Temp Incin.) HalogenCheck->StreamB Yes

Caption: Logic flow for categorizing aniline waste to ensure compliance with RCRA and incineration protocols.

Diagram B: Emergency Spill Response

Anilines absorb through skin and stain surfaces. Immediate containment is critical.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Vapors are Toxic) Spill->Evacuate PPE 2. Don PPE: Nitrile (Double) + Goggles + Resp (if aerosolized) Evacuate->PPE Contain 3. Containment: Surround with Absorbent Pads PPE->Contain Absorb 4. Absorb: Use Vermiculite or Clay Absorbent Contain->Absorb Clean 5. Decontaminate: Scrub with weak acid (Vinegar/Water) then Soap Absorb->Clean Dispose 6. Disposal: All debris to Haz Waste Clean->Dispose

Caption: Emergency workflow emphasizing skin protection and neutralization during cleanup.

Regulatory & Safety References

Scientific Rationale for Classification: The handling procedures above are derived from the "Read-Across" toxicology principle, utilizing data from the parent compound (3-methoxyaniline) and structural analogs.

  • 3-Methoxyaniline (CAS 536-90-3): Classified as Acute Tox. 3 (Oral/Dermal/Inhalation) and Aquatic Acute 1 [1, 2].

  • Methemoglobinemia Risk: Aromatic amines are known to oxidize hemoglobin to methemoglobin, impairing oxygen transport. This necessitates the strict "No Skin Contact" and "Fume Hood Only" mandates [3].

References
  • PubChem. (n.d.).[5] Compound Summary: 3-Methoxyaniline.[6][7] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: m-Anisidine.[6][7] Retrieved from [Link]

  • US EPA. (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N-(1-cyclopropylethyl)-3-methoxyaniline

As a Senior Application Scientist, I designed this protocol to establish a self-validating safety system where every operational choice is grounded in mechanistic toxicology. When working with specialized functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I designed this protocol to establish a self-validating safety system where every operational choice is grounded in mechanistic toxicology. When working with specialized functionalized anilines such as N-(1-cyclopropylethyl)-3-methoxyaniline , the margin for error is exceptionally narrow. Because specific toxicokinetic data for niche intermediates is often proprietary, this protocol extrapolates from the highly characterized hazard profile of its parent pharmacophore, 3-methoxyaniline, and general aniline derivatives.

The lipophilicity conferred by the cyclopropylethyl and methoxy groups enhances dermal penetration, while the aniline core presents a severe, life-threatening risk of methemoglobinemia. This guide provides the definitive framework for researchers and drug development professionals to safely handle, process, and dispose of this chemical.

Mechanistic Toxicology: The "Why" Behind the Protocol

Understanding the toxicokinetics of N-(1-cyclopropylethyl)-3-methoxyaniline is critical for rationalizing our strict Personal Protective Equipment (PPE) requirements. The primary acute hazard of this compound is not localized tissue irritation, but insidious systemic toxicity.

Upon dermal absorption or inhalation, aniline derivatives undergo rapid hepatic clearance via CYP450 enzymes, forming highly toxic N-hydroxyl metabolites (arylhydroxylamines) 1. These metabolites penetrate erythrocytes (red blood cells) and act as catalytic redox cyclers. They oxidize the ferrous iron (Fe²⁺) in oxyhemoglobin to ferric iron (Fe³⁺), forming methemoglobin 2. Because methemoglobin cannot bind or transport oxygen, this cascade leads to functional anemia, severe tissue hypoxia, cyanosis, and potentially cardiovascular collapse.

MethemoglobinemiaPathway Aniline N-(1-cyclopropylethyl)- 3-methoxyaniline Liver Hepatic CYP450 Oxidation Aniline->Liver Absorption Metabolite N-Hydroxyl Metabolite (Arylhydroxylamine) Liver->Metabolite N-hydroxylation RBC Erythrocyte (RBC) Penetration Metabolite->RBC Circulation Hemoglobin Oxyhemoglobin (Fe2+) RBC->Hemoglobin Methemoglobin Methemoglobin (Fe3+) + Reactive Oxygen Hemoglobin->Methemoglobin Redox Cycling Hypoxia Tissue Hypoxia & Cyanosis Methemoglobin->Hypoxia Impaired O2 Transport

Metabolic pathway of aniline derivatives leading to methemoglobinemia and tissue hypoxia.

Mandatory Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is grossly insufficient for functionalized anilines. The lipophilic nature of N-(1-cyclopropylethyl)-3-methoxyaniline allows it to permeate standard nitrile and latex gloves in a matter of minutes, often without degrading the material visually.

Table 1: Glove Material Permeation Data for Aniline Derivatives
Glove MaterialBreakthrough Time (ASTM F739)Degradation ResistanceOperational Recommendation
Butyl Rubber > 480 minutesExcellentPrimary handling (Bulk transfer)
Polyvinyl Alcohol (PVA) > 480 minutesExcellentPrimary handling (Non-aqueous only)
Nitrile (Standard) < 10 minutesPoor to FairSplash protection only (Under-glove)
Latex / Neoprene < 15 minutesPoorDO NOT USE

Data extrapolated from standard aniline permeation charts 3.

Causality-Driven PPE Selection:

  • Dermal Protection: We mandate a double-glove system . Wear a thin nitrile inner glove for dexterity, covered by a heavy-duty Butyl rubber or PVA outer glove. Why? If the outer glove is breached or contaminated, the inner glove provides a brief window of protection allowing you to safely doff the PPE without dermal contact.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood (face velocity 80–120 fpm). If engineering controls fail or bulk cleanup is required outside the hood, a full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

  • Body Protection: A standard cotton lab coat absorbs lipophilic oils, holding the chemical against the skin. A chemical-resistant, impermeable apron (e.g., Tychem® or Neoprene) must be worn over the lab coat.

Operational Handling Workflow (Step-by-Step)

This methodology ensures a self-validating workflow where exposure risks are mitigated at every physical transfer point.

Phase 1: Pre-Operational Setup
  • Engineering Control Verification: Verify the fume hood monitor reads a safe face velocity. Lower the sash to the lowest ergonomic working height.

  • Workspace Preparation: Line the fume hood deck with chemical-absorbent, impermeable-backed bench paper. Pre-weigh all receiving vessels and ensure they feature PTFE-lined screw caps.

  • PPE Donning: Don the lab coat, impermeable apron, chemical splash goggles, inner nitrile gloves, and outer Butyl rubber gloves.

Phase 2: Fume Hood Execution (Mass Transfer)
  • Thermal Equilibration: Place the sealed source container of N-(1-cyclopropylethyl)-3-methoxyaniline into the fume hood. Allow it to equilibrate to ambient temperature to prevent condensation and pressure differentials.

  • Transfer Protocol: Using a positive-displacement pipette (if in liquid/oil form) or a dedicated chemically inert spatula (if crystallized), transfer the required mass into the receiving vessel.

    • Causality: Standard air-displacement pipettes are prone to vapor-pressure-induced dripping when handling volatile or lipophilic oils, leading to severe contamination of the workspace. Positive-displacement pipettes eliminate this risk.

  • Solubilization: Add your reaction solvent directly to the receiving vessel within the hood. Cap the vessel immediately. Never vortex or sonicate unsealed vessels containing aniline derivatives.

Phase 3: Post-Experiment Decontamination & Doffing
  • Surface Decontamination: Wipe down the exterior of all sealed reaction vessels and the fume hood surface with a solvent known to dissolve the compound (e.g., isopropanol), followed immediately by a mild detergent wash.

  • Outer Glove Removal: Remove the heavily contaminated Butyl/PVA outer gloves while your hands are still inside the fume hood. Dispose of them directly into a designated hazardous waste bin.

  • Final Doffing: Step away from the hood. Remove goggles, apron, and the inner nitrile gloves. Wash hands immediately with copious amounts of soap and water.

Emergency Response & First Aid

In the event of an exposure, immediate, targeted action is required. Standard first aid is often insufficient for aniline derivatives.

  • Dermal Exposure (Skin Contact): Standard water washing is ineffective due to the compound's low aqueous solubility. Immediate decontamination with Polyethylene Glycol 400 (PEG 400) is recommended. PEG 400 effectively solubilizes and lifts the aniline derivative from the dermal layer without acting as a penetration enhancer (unlike ethanol or DMSO) 4. Follow with copious soap and water.

  • Systemic Toxicity (Methemoglobinemia): Monitor the exposed individual for cyanosis (blue-gray discoloration of the lips, nail beds, and mucous membranes), headache, and dizziness. Onset can be delayed by several hours.

  • Medical Antidote: The specific clinical antidote for severe methemoglobinemia (>30% MetHb) is intravenous Methylene Blue (1-2 mg/kg), administered by medical professionals. Methylene blue acts as an electron donor, accelerating the enzymatic reduction of methemoglobin back to functional hemoglobin 2.

Waste Disposal & Environmental Plan

N-(1-cyclopropylethyl)-3-methoxyaniline is highly toxic to aquatic life with long-lasting effects.

  • Segregation: Collect all liquid waste, contaminated bench paper, and gloves in clearly labeled, hermetically sealed hazardous waste containers designated specifically for "Toxic/Aromatic Amines."

  • Incompatibilities: Strictly segregate aniline waste from strong oxidizers (e.g., nitric acid, peroxides), as the mixture can result in highly exothermic, explosive reactions.

  • Destruction: High-temperature chemical incineration is the only approved method of disposal. Never discharge aniline derivatives into municipal drains or aqueous waste streams.

References
  • Contribution of aniline metabolites to aniline-induced methemoglobinemia , PubMed - National Institutes of Health (NIH). 1

  • Medical Management Guidelines for Aniline , Agency for Toxic Substances and Disease Registry (ATSDR) - Centers for Disease Control and Prevention (CDC). 2

  • Hand Protection Chemical Resistance Guide , Environment, Health and Safety - San Francisco State University (SFSU). 3

  • Methemoglobinemia After Accidental Dermal Absorption of P-Chloroaniline , Deutsches Ärzteblatt International. 4

Sources

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